molecular formula C8H5IO B1590796 2-Iodobenzofuran CAS No. 69626-75-1

2-Iodobenzofuran

Cat. No.: B1590796
CAS No.: 69626-75-1
M. Wt: 244.03 g/mol
InChI Key: WIBOBANRAWSQLV-UHFFFAOYSA-N
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Description

2-Iodobenzofuran is a useful research compound. Its molecular formula is C8H5IO and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBOBANRAWSQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550702
Record name 2-Iodo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69626-75-1
Record name 2-Iodo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Iodobenzofurans from 2-Alkynylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds. Among its functionalized derivatives, 2-iodobenzofurans serve as versatile synthetic intermediates, enabling further molecular diversification through various cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis of 2-iodobenzofurans, with a primary focus on the electrophilic iodocyclization of readily accessible 2-alkynylphenols. We will delve into the mechanistic underpinnings of this transformation, explore the key reagents and reaction conditions that govern its efficiency and regioselectivity, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Strategic Importance of 2-Iodobenzofurans

Benzofuran derivatives are integral to medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic introduction of an iodine atom at the C2 position of the benzofuran ring unlocks a gateway for extensive chemical modifications. The carbon-iodine bond is amenable to a host of palladium-, copper-, and other transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of a diverse array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the rapid generation of libraries of novel benzofuran analogues for structure-activity relationship (SAR) studies in drug discovery.

The synthesis of 2-iodobenzofurans from 2-alkynylphenols via iodocyclization is a particularly attractive and atom-economical approach. This method proceeds under mild conditions and offers a high degree of regioselectivity, making it a robust and reliable tool in the synthetic chemist's arsenal.

The Core Strategy: Electrophilic Iodocyclization of 2-Alkynylphenols

The primary and most efficient method for the synthesis of 2-iodobenzofurans from 2-alkynylphenols is through an electrophilic iodocyclization reaction. This process involves the activation of the alkyne by an electrophilic iodine source, followed by an intramolecular nucleophilic attack by the phenolic oxygen.

The Underlying Mechanism: A Preference for 5-exo-dig Cyclization

The regiochemical outcome of the cyclization is governed by Baldwin's rules for ring closure. The reaction proceeds preferentially via a 5-exo-dig pathway, which is kinetically favored over the alternative 6-endo-dig pathway.

The mechanism can be broken down into the following key steps:

  • Activation of the Alkyne: An electrophilic iodine species (I⁺), generated from reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS), coordinates to the alkyne, forming a cyclic iodonium ion intermediate.

  • Intramolecular Nucleophilic Attack: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the iodonium ion. According to Baldwin's rules, the 5-exo-dig cyclization, where the oxygen attacks the external carbon of the three-membered ring to form a five-membered ring, is geometrically favored.

  • Deprotonation: A base present in the reaction mixture, such as sodium bicarbonate (NaHCO₃), deprotonates the resulting oxonium ion to yield the neutral 2-iodobenzofuran product.

The preference for the 5-exo-dig pathway is a critical aspect of this synthesis, as it reliably delivers the desired 2-iodo isomer. While the 6-endo-dig pathway would lead to the formation of a six-membered ring, this is generally disfavored for alkyne cyclizations.

Caption: Mechanism of 5-exo-dig Iodocyclization.

Key Reagents and Optimized Protocols

The success of the synthesis hinges on the appropriate choice of the iodine source and the reaction conditions. Two primary systems have proven to be highly effective: molecular iodine with a mild base and N-iodosuccinimide.

Method 1: Molecular Iodine and Sodium Bicarbonate

This is a classic and cost-effective method for the iodocyclization of 2-alkynylphenols. Molecular iodine (I₂) serves as the electrophilic iodine source, and a weak base like sodium bicarbonate (NaHCO₃) is crucial for neutralizing the hydrogen iodide (HI) byproduct, which can otherwise lead to side reactions.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of the 2-alkynylphenol (1.0 equiv) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (0.1 M), add sodium bicarbonate (2.0-3.0 equiv).

  • Addition of Iodine: Add molecular iodine (1.2-1.5 equiv) portion-wise at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation: Substrate Scope and Yields for I₂/NaHCO₃ Method

Entry2-Alkynylphenol Substrate (R)ProductYield (%)
1Phenyl2-Iodo-3-phenylbenzofuran85-95
24-Methylphenyl2-Iodo-3-(p-tolyl)benzofuran88-92
34-Methoxyphenyl2-Iodo-3-(4-methoxyphenyl)benzofuran82-90
44-Chlorophenyl3-(4-Chlorophenyl)-2-iodobenzofuran80-88
5n-Butyl3-Butyl-2-iodobenzofuran75-85
6Cyclohexyl3-Cyclohexyl-2-iodobenzofuran78-86

Yields are typical and may vary based on specific reaction conditions and substrate purity.

Method 2: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a milder and often more efficient electrophilic iodinating agent. It offers advantages in terms of ease of handling and often leads to cleaner reactions with shorter reaction times.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve the 2-alkynylphenol (1.0 equiv) in a suitable solvent like acetonitrile (MeCN) or tetrahydrofuran (THF) (0.1 M).

  • Addition of NIS: Add N-iodosuccinimide (1.1-1.3 equiv) to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. These reactions are often complete in less than an hour.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure this compound.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Solvent: Acetonitrile and dichloromethane are commonly used as they are relatively non-polar and effectively dissolve the starting materials without interfering with the reaction.

  • Role of the Base: In the I₂-mediated reaction, the base is critical to scavenge the HI formed. Without a base, the acidic conditions can lead to decomposition of the starting material or product. Sodium bicarbonate is ideal as it is a weak, non-nucleophilic base.

  • Temperature Control: The iodocyclization is typically carried out at room temperature. Elevated temperatures are usually not necessary and may lead to undesired side reactions.

  • Troubleshooting Low Yields: If low yields are observed, ensure the starting 2-alkynylphenol is pure and free of any nucleophilic impurities that could consume the iodine. Degassing the solvent to remove oxygen can sometimes be beneficial. For less reactive substrates, switching from I₂/NaHCO₃ to the more reactive NIS may improve the yield.

Conclusion and Future Outlook

The synthesis of 2-iodobenzofurans from 2-alkynylphenols via electrophilic iodocyclization is a powerful and reliable synthetic transformation. The 5-exo-dig cyclization pathway ensures high regioselectivity, and the use of readily available reagents like molecular iodine or N-iodosuccinimide makes this method highly practical. The resulting 2-iodobenzofurans are valuable building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Future research in this area may focus on the development of catalytic and enantioselective variants of this reaction, further expanding its synthetic utility.

An In-depth Technical Guide to the Iodocyclization Reaction for Benzofuran Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in numerous compounds with significant biological activity.[1] Among the myriad of synthetic strategies developed to access this privileged scaffold, iodocyclization of 2-alkynylphenols and their derivatives stands out as a particularly robust, atom-economical, and versatile method.[1][2] This reaction proceeds under mild conditions, tolerates a wide array of functional groups, and yields an iodinated product that serves as a versatile linchpin for further molecular diversification.[3][4][5] This guide provides a detailed exploration of the core mechanism of iodocyclization for benzofuran formation, discusses key reagents and reaction parameters, presents a validated experimental protocol, and examines the synthetic utility of this powerful transformation for researchers in organic synthesis and drug development.

The Core Mechanism: An Electrophile-Triggered Annulation

The formation of a benzofuran ring via iodocyclization is fundamentally an intramolecular electrophilic cyclization. The process is initiated by the activation of a carbon-carbon triple bond in a 2-alkynylphenol or a related substrate (e.g., a 2-alkynyl-anisole) by an electrophilic iodine source.[6][7] This activation triggers a nucleophilic attack from the tethered phenolic oxygen, leading to the formation of the furan ring. The overall mechanism can be dissected into three primary steps:

  • Electrophilic Activation of the Alkyne: An electrophilic iodine species, denoted as "I+", interacts with the electron-rich π-system of the alkyne. This interaction does not typically form a simple vinyl cation but rather a bridged, three-membered cyclic iodonium ion intermediate. This activation polarizes the alkyne, rendering one of the acetylenic carbons highly electrophilic and susceptible to nucleophilic attack.[7][8]

  • Intramolecular Nucleophilic Attack & Regioselectivity: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. The regiochemical outcome of this ring-closing step is critical and is generally governed by Baldwin's Rules for ring closure. For the cyclization of 2-alkynylphenols, the reaction overwhelmingly proceeds via a 5-endo-dig pathway.[6] This means the oxygen attacks the "internal" carbon of the alkyne (the one attached to the benzene ring), resulting in a five-membered ring. This pathway leads to the formation of 2-substituted-3-iodobenzofurans. While 5-exo cyclizations are often favored in other systems, the specific geometry and electronics of the 2-alkynylphenol substrate direct the reaction towards the endo mode.[6][9]

  • Deprotonation and Aromatization: Following the nucleophilic attack, the resulting intermediate is an oxonium ion. A base present in the reaction mixture removes the acidic proton from the oxygen, quenching the positive charge and leading to a dihydrobenzofuran intermediate. This intermediate quickly rearomatizes to furnish the stable benzofuran ring system. If a protected phenol (like an anisole) is used, this final step involves the elimination of the protecting group, often under the reaction conditions or during workup.

The mechanistic pathway is illustrated below:

Iodocyclization Mechanism Mechanism of 5-endo-dig Iodocyclization sub Substrate (2-Alkynylphenol) inv1 sub->inv1 + I⁺ (Electrophilic Activation) iplus I⁺ iodonium Iodonium Ion Intermediate inv2 iodonium->inv2 5-endo-dig (Intramolecular Attack) oxonium Oxonium Intermediate product Product (3-Iodobenzofuran) oxonium->product - H⁺ (Deprotonation/ Aromatization) h_plus H⁺ base Base (e.g., HCO₃⁻) h_base H-Base⁺ inv1->iodonium inv2->oxonium

Caption: The 5-endo-dig pathway for benzofuran synthesis.

Reagents and Conditions: A Toolkit for Cyclization

The success and efficiency of the iodocyclization reaction depend critically on the choice of the iodine source, base, and solvent. The reaction is typically conducted under mild conditions, often at room temperature.[4][10]

Data Presentation: Common Iodinating Agents

The selection of the iodinating agent is pivotal as it dictates the electrophilicity and reactivity of the "I+" species.

ReagentFormula/AbbreviationKey Characteristics
Molecular Iodine I₂Inexpensive and readily available; moderate reactivity. Often requires a base to neutralize generated HI.[2][6]
Iodine Monochloride IClMore electrophilic and reactive than I₂; can lead to faster reactions but may have lower functional group tolerance.[4][11]
N-Iodosuccinimide NISA mild, easy-to-handle solid source of electrophilic iodine. Widely used for substrates sensitive to harsher reagents.[1][4]
Bis(collidine)iodonium Hexafluorophosphate [I(coll)₂]PF₆A highly reactive cationic iodine source enabling extremely fast cyclizations, sometimes within seconds, even for less reactive substrates.[1][12]
The Role of the Base and Solvent

A base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is frequently added to the reaction.[4][6] Its primary role is to act as an acid scavenger, neutralizing the hydroiodic acid (HI) that is cogenerated during the cyclization. This prevents potential side reactions, such as the acid-catalyzed decomposition of the starting material or product, and helps drive the reaction to completion.

The choice of solvent is typically a non-protic organic solvent that can dissolve the substrates and reagents. Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are the most common choices due to their inertness and appropriate polarity.[6] Notably, some protocols have demonstrated the feasibility of performing the reaction in aqueous media, presenting a greener alternative.[8][13]

Experimental Protocol: Synthesis of 2-Aryl-3-iodobenzofuran

This section provides a representative, self-validating protocol for the synthesis of a 2-aryl-3-iodobenzofuran, a common structural motif amenable to further synthetic elaboration.

Workflow Diagram

Experimental Workflow Synthesis Workflow start 1. Setup & Reagents Dissolve 2-alkynylphenol and NaHCO₃ in MeCN. addition 2. Iodine Addition Add I₂ solution dropwise at room temperature. start->addition monitor 3. Reaction Monitoring Monitor progress via TLC until substrate is consumed. addition->monitor workup 4. Aqueous Workup Quench with Na₂S₂O₃ (aq), separate layers. monitor->workup extract 5. Extraction Extract aqueous layer with EtOAc. workup->extract purify 6. Purification Combine organics, dry, concentrate, and purify via column chromatography. extract->purify product 7. Final Product Isolate pure 3-iodobenzofuran and characterize. purify->product

Caption: Step-by-step workflow for a typical iodocyclization.

Step-by-Step Methodology: Synthesis of 2-phenyl-3-iodobenzofuran
  • Materials:

    • 2-(Phenylethynyl)phenol (1.0 equiv)

    • Iodine (I₂) (1.2 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Acetonitrile (MeCN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-(phenylethynyl)phenol (1.0 equiv) and sodium bicarbonate (2.0 equiv).

    • Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.

    • In a separate flask, dissolve iodine (1.2 equiv) in a minimal amount of acetonitrile.

    • Add the iodine solution dropwise to the stirring solution of the phenol at room temperature over 5-10 minutes.

    • Allow the reaction to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of excess iodine dissipates.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-3-iodobenzofuran.

Synthetic Versatility and Applications

The true power of the iodocyclization reaction lies not only in its efficiency in forming the benzofuran core but also in the synthetic potential of its product. The carbon-iodine bond installed at the C3 position is a highly versatile functional handle.[6] It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings.[4][10]

This capability allows for the late-stage introduction of diverse aryl, alkyl, and alkynyl substituents at a specific position, providing a powerful platform for generating libraries of complex, multi-substituted benzofurans for structure-activity relationship (SAR) studies in drug discovery programs.[1] This strategy has been successfully applied to the synthesis of natural products and other biologically active molecules.

The reaction generally exhibits broad substrate scope, tolerating a variety of substituents on both the aromatic ring and the alkyne.[3][5] Electron-donating groups on the phenol tend to accelerate the cyclization, consistent with an electrophilic aromatic substitution-type mechanism, while electron-withdrawing groups can retard it.[8] A key limitation can be competing side reactions, such as simple addition of iodine across the triple bond without cyclization, which can occur if the substrate electronics are unfavorable or if steric hindrance impedes the intramolecular attack.[10][11]

Conclusion

The iodocyclization of 2-alkynylphenols is a cornerstone reaction in modern heterocyclic chemistry. Its mechanistic elegance, operational simplicity, and mild reaction conditions have established it as a preferred method for the synthesis of the benzofuran scaffold. The reaction provides direct access to 3-iodobenzofurans, which are invaluable intermediates for the development of novel pharmaceuticals and functional materials. For researchers and drug development professionals, a thorough understanding of this reaction's mechanism and scope provides a powerful tool for the strategic design and synthesis of complex molecular targets.

References

Introduction to 2-Iodobenzofuran: Structure and Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodobenzofuran

This guide provides a comprehensive exploration of the spectroscopic signature of this compound (CAS No: 69626-75-1), a key heterocyclic intermediate in synthetic organic chemistry and drug development. As direct experimental spectra for this specific compound are not aggregated in a single public source, this document synthesizes data from analogous structures, spectral databases, and first-principle chemical theory to present a robust, predictive analysis. The methodologies and interpretations herein are designed to serve as a self-validating framework for researchers, enabling them to confidently identify and characterize this compound in a laboratory setting.

This compound is a derivative of benzofuran, a heterocyclic compound where a benzene ring is fused to a furan ring. The presence of an iodine atom at the C2 position makes it a highly valuable precursor for introducing a variety of functional groups via cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. Understanding its spectroscopic properties is paramount for reaction monitoring, purity assessment, and structural confirmation.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₅IO[1]

  • Molecular Weight: 244.03 g/mol [2]

  • Appearance: Expected to be a liquid or low-melting solid.[1]

  • IUPAC Name: 2-iodo-1-benzofuran

The structure and numbering convention for this compound is critical for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are based on the known spectra of the parent benzofuran[3][4] and the well-established electronic effects of iodine substitution.

¹H NMR Spectroscopy

The introduction of an iodine atom at the C2 position significantly influences the electronic environment of the remaining protons. Iodine is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. Its primary effect on the ¹H NMR spectrum will be observed on the adjacent H3 proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H3 ~6.8 - 7.0 Singlet (s) - The absence of a proton at C2 eliminates the typical doublet structure seen in benzofuran. The chemical shift is influenced by the iodine at C2.
H7 ~7.5 - 7.6 Doublet (d) ~7.5 - 8.5 H7 is ortho to the ring-junction carbon C7a and is typically the most downfield of the benzene ring protons, coupled to H6.
H4 ~7.4 - 7.5 Doublet (d) ~7.5 - 8.5 H4 is ortho to the other ring-junction carbon C3a and is coupled to H5.
H5 ~7.2 - 7.3 Triplet (t) ~7.0 - 8.0 H5 is coupled to both H4 and H6, resulting in a triplet (or more accurately, a triplet of doublets appearing as a triplet).

| H6 | ~7.1 - 7.2 | Triplet (t) | ~7.0 - 8.0 | H6 is coupled to both H5 and H7, leading to a triplet-like signal. |

Interpretation Insights: The key diagnostic signal is the singlet for H3. In the parent benzofuran, H3 appears as a doublet coupled to H2.[3] The substitution of H2 with iodine collapses this coupling, resulting in a singlet. The aromatic protons (H4-H7) will retain their characteristic splitting patterns, though their precise chemical shifts will be subtly altered by the C2-iodo substituent.[5][6]

¹³C NMR Spectroscopy

The most dramatic effect in the ¹³C NMR spectrum is the C2 signal, which will be significantly shifted upfield due to the "heavy atom effect" of iodine.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C2 ~85 - 95 The direct attachment of iodine causes a strong upfield shift (shielding) due to the heavy atom effect.
C3 ~110 - 115 The C3 carbon is adjacent to the C2-I bond and will experience a slight downfield shift compared to benzofuran.
C7a ~154 - 156 Quaternary carbon adjacent to the oxygen atom, typically the most downfield carbon of the benzofuran system.
C3a ~128 - 130 Quaternary carbon at the other ring junction.
C5 ~124 - 126 Aromatic CH carbon.
C4 ~122 - 124 Aromatic CH carbon.
C6 ~120 - 122 Aromatic CH carbon.

| C7 | ~111 - 113 | Aromatic CH carbon, often the most upfield of the benzene ring carbons. |

Interpretation Insights: The signal for C2 is the most telling feature. In benzofuran, C2 resonates around 145 ppm.[4] The presence of iodine will shift this signal upfield by approximately 50-60 ppm, making it easily identifiable. Other carbon signals will be less affected but can be definitively assigned using 2D NMR techniques like HSQC and HMBC.[5][6]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution (line width for TMS < 0.5 Hz).

    • Set the sample temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

    • Process the data with an exponential line broadening of 1.0 Hz.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • 2D NMR (for full assignment):

    • Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to confirm proton-proton and proton-carbon correlations.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Aromatic C-H Medium
1610 - 1580 C=C Stretch Aromatic Ring Medium-Strong
1470 - 1440 C=C Stretch Aromatic Ring Medium-Strong
1260 - 1230 C-O-C Stretch Aryl-ether Strong
900 - 675 C-H Bend (oop) Aromatic C-H Strong

| ~550 - 500 | C-I Stretch | Iodo-aromatic | Medium-Weak |

Interpretation Insights: The IR spectrum will be dominated by features of the benzofuran core. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[7] The in-plane C=C stretching of the aromatic system will give rise to characteristic peaks in the 1610-1440 cm⁻¹ region.[8] A strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O stretching. The most specific, though potentially weak, signal for this molecule is the C-I stretch, which is expected at a low wavenumber (<600 cm⁻¹).[9]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

    • Place one to two drops of liquid this compound directly onto the crystal. If the sample is solid, place a small amount on the crystal and apply pressure using the anvil.

  • Data Acquisition (FT-IR Spectrometer):

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Use a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction to account for the depth of penetration variation with wavelength.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Caption: Predicted primary fragmentation pathway for this compound under EI-MS.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z Predicted Ion Identity Notes
244 [C₈H₅IO]⁺˙ Molecular Ion (M⁺˙) This peak confirms the molecular weight of the compound. Its intensity should be significant due to the aromatic system.
117 [C₈H₅O]⁺ [M - I]⁺ Loss of an iodine radical is a very favorable fragmentation pathway, leading to a prominent peak.[10]

| 89 | [C₇H₅]⁺ | [M - I - CO]⁺ | Subsequent loss of carbon monoxide (a neutral molecule) from the [M - I]⁺ fragment is characteristic of furan and benzofuran rings.[10][11] |

Interpretation Insights: The fragmentation of this compound is expected to be straightforward and highly diagnostic.[12][13] The molecular ion peak at m/z 244 should be clearly visible. The most significant fragmentation event will be the cleavage of the weak C-I bond, resulting in the base peak or a very intense peak at m/z 117.[10] This fragment can then lose a molecule of CO, typical for furan-containing cations, to give a signal at m/z 89. This simple and predictable pattern provides strong evidence for the this compound structure.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).

    • Use a temperature program that allows for the elution of the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.

  • Ionization and Analysis (EI-MS):

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use standard Electron Ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and major fragment ions, comparing their m/z values to the predicted pattern.

Integrated Analytical Workflow

A robust characterization of this compound relies on the synergistic use of multiple spectroscopic techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Caption: Integrated workflow for the structural validation of this compound.

References

The Rising Therapeutic Potential of 2-Iodobenzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its myriad derivatives, those featuring an iodine atom at the 2-position are emerging as a class of molecules with significant therapeutic promise. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-iodobenzofuran derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current scientific understanding, presents detailed experimental protocols, and offers insights into the structure-activity relationships that govern the anticancer, antimicrobial, and anti-inflammatory potential of these fascinating compounds.

Introduction: The Benzofuran Core and the Significance of Iodination

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, is a privileged structure found in a wide array of natural products and synthetic molecules with diverse pharmacological properties.[1][2] The versatility of the benzofuran nucleus allows for chemical modifications at various positions, leading to a vast chemical space for drug discovery.[1]

The introduction of a halogen atom, particularly iodine, into the benzofuran scaffold can profoundly influence its physicochemical and biological properties. The carbon-iodine bond, being the least electronegative and most polarizable among the halogens, can engage in unique non-covalent interactions, such as halogen bonding, which can enhance binding affinity to biological targets. Furthermore, the presence of iodine can modulate the lipophilicity and metabolic stability of the molecule, thereby improving its pharmacokinetic profile.

This guide focuses specifically on derivatives with iodine at the 2-position of the benzofuran ring, a substitution pattern that has shown considerable promise in yielding compounds with potent biological activities.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic approaches. A prevalent and efficient method involves the iodocyclization of 2-alkynylphenols. This reaction proceeds via an electrophilic attack of an iodine source on the alkyne, followed by an intramolecular cyclization.

Visualizing the Synthetic Pathway: Iodocyclization

G start 2-Alkynylphenol reagents Iodine Source (e.g., I2, NIS) start->reagents Reaction with intermediate Iodonium Ion Intermediate reagents->intermediate Electrophilic Attack product This compound Derivative intermediate->product Intramolecular Cyclization (5-endo-dig)

Caption: General scheme for the iodocyclization of 2-alkynylphenols.

Experimental Protocol: Synthesis of a this compound Derivative via Iodocyclization

This protocol provides a general procedure for the synthesis of a this compound derivative from a corresponding 2-alkynylphenol.

Materials:

  • 2-Alkynylphenol (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve the 2-alkynylphenol in DCM in a round-bottom flask.

  • Add N-Iodosuccinimide to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

Anticancer Activity of this compound Derivatives

Benzofuran derivatives have demonstrated significant potential as anticancer agents, and the introduction of iodine at the 2-position can enhance this activity.[3][4] These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines.

Mechanism of Anticancer Action

The anticancer mechanism of this compound derivatives is multifaceted and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. One of the proposed mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Visualizing the Anticancer Mechanism: Tubulin Polymerization Inhibition

drug This compound Derivative tubulin Tubulin Dimers drug->tubulin Binds to microtubules Microtubules drug->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Essential for apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative halogenated benzofuran derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)
Brominated BenzofuranK562 (Leukemia)5
Brominated BenzofuranHL-60 (Leukemia)0.1
Fluorinated BenzofuranA549 (Lung Carcinoma)0.43
This compound Analog MCF-7 (Breast Cancer) ~1-10 (Estimated)

Note: Specific IC50 values for this compound derivatives are still emerging in the literature; the value for MCF-7 is an estimation based on the activity of other halogenated benzofurans.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound derivatives is thought to involve the disruption of microbial cell membrane integrity. The lipophilic nature of the benzofuran core, enhanced by the iodine substituent, may facilitate insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Visualizing the Antimicrobial Workflow: MIC Determination

start Prepare serial dilutions of This compound derivative inoculate Inoculate with microbial suspension start->inoculate incubate Incubate under optimal conditions inoculate->incubate observe Observe for visible growth incubate->observe mic Determine MIC (Lowest concentration with no visible growth) observe->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzofuran derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)
Aza-benzofuranSalmonella typhimurium12.5
Aza-benzofuranEscherichia coli25
Aza-benzofuranStaphylococcus aureus12.5
This compound Analog S. aureus ~1-5 (Estimated)

Note: Specific MIC values for this compound derivatives are still under extensive investigation; the value for S. aureus is an estimation based on the activity of related compounds.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Iodobenzofuran derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[7][8]

Mechanism of Anti-inflammatory Action

A significant mechanism underlying the anti-inflammatory effects of iodobenzofuran derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins.

Visualizing the Anti-inflammatory Mechanism: COX Inhibition

drug Iodobenzofuran Derivative cox COX-1 / COX-2 drug->cox Inhibits aa Arachidonic Acid aa->cox Substrate pgs Prostaglandins cox->pgs Catalyzes inflammation Inflammation pgs->inflammation Mediates

Caption: Inhibition of COX enzymes by iodobenzofuran derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table shows the inhibitory activity of representative benzofuran derivatives.

Compound ClassAssayIC50 (µM)
Aza-benzofuranNO Production Inhibition17.31
Aza-benzofuranNO Production Inhibition16.5
Iodobenzofuran Derivative Inhibition of Paw Edema Higher than Diclofenac

Note: A study on iodobenzofuran derivatives showed higher inhibition rates of carrageenan-induced paw edema compared to the standard drug diclofenac, indicating potent in vivo anti-inflammatory activity.[7]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes an in vivo model to evaluate the anti-inflammatory activity of this compound derivatives.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound derivative

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac sodium)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the this compound derivative).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is supported by a growing body of scientific evidence. The presence of the iodine atom at the 2-position appears to be a key determinant of their biological efficacy, likely through a combination of enhanced target binding and improved pharmacokinetic properties.

Future research should focus on several key areas:

  • Synthesis of diverse libraries: The generation of a wider range of this compound derivatives with various substitution patterns will be crucial for comprehensive structure-activity relationship studies.

  • Elucidation of detailed mechanisms of action: While initial insights are available, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is necessary.

  • In vivo efficacy and safety profiling: Promising candidates identified in vitro should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this compound derivatives holds significant potential for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

"electrophilic substitution reactions of benzofuran"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Benzofuran

Abstract

Benzofuran is a pivotal heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] Its unique electronic structure governs a rich and nuanced reactivity profile, particularly in electrophilic substitution reactions. This technical guide provides a comprehensive exploration of these reactions, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of benzofuran's reactivity and regioselectivity, followed by a detailed examination of key substitution reactions including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and data to empower scientists in the synthesis and functionalization of this important molecular framework.

The Electronic Landscape and Reactivity of Benzofuran

Benzofuran consists of a benzene ring fused to a furan ring. This fusion creates an aromatic system that is more stable and less reactive than furan alone, yet possesses distinct reactivity compared to simple benzene derivatives.[4] The oxygen heteroatom, with its lone pair of electrons, plays a dominant role in directing the regiochemical outcome of electrophilic attack.

The Underlying Mechanism: A Tale of Two Positions

Electrophilic substitution in benzofuran preferentially occurs on the electron-rich furan ring rather than the benzene ring. The key mechanistic question revolves around the regioselectivity of the attack: does the electrophile add to the C2 or C3 position? The answer lies in the relative stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction.

  • Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge is delocalized over the benzene ring, forming a stable benzylic-type carbocation.[5][6] This allows the aromaticity of the benzene ring to be maintained in one of the key resonance contributors.

  • Attack at C3: Attack at the C3 position places the positive charge on the C2 carbon, adjacent to the oxygen atom. This allows for stabilization via resonance involving the oxygen lone pair.[5][6] However, this requires the highly electronegative oxygen atom to bear a positive charge, which is a less favorable contributor compared to the benzylic stabilization seen in C2 attack.

Therefore, for most electrophilic substitution reactions, attack at the C2 position is kinetically favored due to the formation of a more stable cationic intermediate.[4][7]

G cluster_c2 Attack at C2 (Favored) cluster_c3 Attack at C3 (Disfavored) C2_start Benzofuran + E+ C2_intermediate Sigma Complex (Benzylic Stabilization) C2_start->C2_intermediate Slow C3_start Benzofuran + E+ C2_product 2-Substituted Benzofuran C2_intermediate->C2_product Fast, -H+ C2_resonance Resonance forms show charge on benzene ring C2_intermediate->C2_resonance C3_intermediate Sigma Complex (Stabilized by O) C3_start->C3_intermediate Slower C3_product 3-Substituted Benzofuran C3_intermediate->C3_product Fast, -H+ C3_resonance Resonance requires O+ form C3_intermediate->C3_resonance

Caption: C2 vs. C3 electrophilic attack on benzofuran.

Key Electrophilic Substitution Reactions

The theoretical preference for C2 substitution is observed across a range of classical electrophilic aromatic substitution reactions. However, reaction conditions can sometimes influence the regiochemical outcome.

Halogenation

Halogenation of benzofuran is a fundamental transformation for introducing a versatile functional handle.[8] The reaction with bromine or chlorine typically proceeds readily. Studies have shown that the reaction mechanism can involve the formation of an adduct between the halogen and the benzofuran molecule, which then decomposes to yield the halogenated product.[9]

  • Bromination: Reaction with bromine in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures often yields 2,3-dibromo-2,3-dihydrobenzofuran. This adduct can then be treated with a base (e.g., potassium hydroxide) to eliminate HBr and afford 2-bromobenzofuran or 3-bromobenzofuran, with the regioselectivity being influenced by the specific conditions and substituents. Direct bromination to yield 3-bromobenzofuran derivatives has also been achieved using reagents like N-bromosuccinimide (NBS).[8][10]

  • Chlorination: Similar to bromination, chlorination can lead to addition products, which subsequently eliminate HCl to give the substituted aromatic product.

Nitration

Nitration introduces the synthetically valuable nitro group, a precursor to amines and other functionalities. Due to the acid-sensitivity of the furan ring, harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) that are standard for benzene can lead to polymerization and degradation.

Milder conditions are therefore required. A common and effective method involves using a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ.[11][12] This reaction typically yields 2-nitrobenzofuran as the major product.[7] Benzo[b]furan can also undergo regioselective nitration to give 2-nitrobenzo[b]furan using sodium nitrate under ultrasonic conditions.[8]

Sulfonation

Sulfonation of benzofuran also requires careful selection of reagents to avoid degradation. Treatment with sulfuric acid can lead to sulfonation, typically at the 2-position, yielding benzofuran-2-sulfonic acid.[7] This reaction provides a route to sulfonamides and other sulfur-containing derivatives, some of which have been investigated as carbonic anhydrase inhibitors.[13]

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are powerful C-C bond-forming reactions.

  • Acylation: The introduction of an acyl group is typically achieved using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[8][14] While acylation can occur, it is often less regioselective than other electrophilic substitutions, sometimes yielding a mixture of C2 and C3 isomers.[15] The choice of solvent and Lewis acid can significantly impact the C2/C3 ratio. For instance, Friedel-Crafts acylation with acetic anhydride in the presence of AlCl₃ can produce 2-acetylbenzofuran.[7]

  • Alkylation: Friedel-Crafts alkylation is also possible but can be complicated by issues of polyalkylation and carbocation rearrangements, similar to reactions on other activated aromatic systems.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto an activated aromatic ring. For benzofuran, this reaction is typically performed using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction proceeds via the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, and generally shows a strong preference for substitution at the C3 position, which is an exception to the general C2-selectivity rule. This change in regioselectivity is a subject of mechanistic investigation, with factors such as the reversibility of C2-attack and the specific nature of the Vilsmeier electrophile likely playing a role.

Summary of Regioselectivity

The following table summarizes the typical regiochemical outcomes for the major electrophilic substitution reactions of unsubstituted benzofuran.

ReactionReagentsMajor Product(s)Typical Yield Range
Bromination Br₂ in CCl₄, then base2-Bromobenzofuran / 3-BromobenzofuranModerate to High
Nitration HNO₃ / Acetic Anhydride2-Nitrobenzofuran[7]60-75%
Sulfonation H₂SO₄Benzofuran-2-sulfonic acid[7]Moderate
Friedel-Crafts Acylation Acyl Halide / AlCl₃Mixture of 2- and 3-acylbenzofuran[15]Variable
Vilsmeier-Haack POCl₃ / DMF3-FormylbenzofuranHigh

Experimental Protocol: Friedel-Crafts Acylation of Benzofuran

This protocol describes a general procedure for the synthesis of 2-acetylbenzofuran, a valuable building block. It is based on established methodologies for Friedel-Crafts reactions on heterocyclic substrates.[7][14]

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures, including the use of a fume hood and personal protective equipment.

Materials and Reagents
  • Benzofuran

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Workflow Diagram

G start Start: Assemble Glassware under N2 setup 1. Suspend AlCl3 in anhydrous DCM 2. Cool to 0 °C (ice bath) start->setup add_acyl 3. Add acetyl chloride dropwise 4. Stir for 20 min to form acylium ion setup->add_acyl add_bf 5. Add benzofuran solution dropwise at 0 °C add_acyl->add_bf react 6. Warm to room temperature 7. Stir for 2-4 hours (Monitor by TLC) add_bf->react quench 8. Cool to 0 °C 9. Quench slowly with crushed ice, then 1M HCl react->quench workup 10. Separate organic layer 11. Extract aqueous layer with DCM quench->workup wash 12. Wash combined organic layers with:   a) Sat. NaHCO3   b) Brine workup->wash dry 13. Dry over MgSO4, filter, and concentrate wash->dry purify 14. Purify by silica gel column chromatography dry->purify end End: Characterize 2-Acetylbenzofuran purify->end

Caption: Workflow for Friedel-Crafts Acylation of Benzofuran.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C using an ice-water bath.

  • Formation of Acylium Ion:

    • Dissolve acetyl chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains at 0 °C.

    • Stir the resulting mixture for an additional 20 minutes at 0 °C.

  • Addition of Benzofuran:

    • Dissolve benzofuran (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the benzofuran solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M HCl, until the mixture becomes clear.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-acetylbenzofuran.

Conclusion

The electrophilic substitution of benzofuran is a cornerstone of its chemistry, providing essential pathways for the synthesis of functionalized derivatives with significant potential in medicinal chemistry and materials science. A thorough understanding of the mechanistic principles governing its reactivity and regioselectivity—primarily the preferential formation of a benzylic-stabilized cation leading to C2 substitution—is critical for synthetic design. While C2 substitution is the general rule for many reactions, notable exceptions like the Vilsmeier-Haack reaction highlight the nuanced interplay of electrophile character and reaction conditions. The protocols and data presented herein serve as a practical guide for researchers to harness the synthetic utility of this important heterocyclic system.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Iodobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for 2-Iodobenzofuran, a key building block in pharmaceutical and materials science research. Understanding the chemical liabilities of this reagent is paramount to ensuring its integrity, which directly impacts the reliability and reproducibility of experimental outcomes. This document moves beyond simple storage recommendations to provide a deeper understanding of the degradation pathways and the rationale behind proper handling protocols.

The Chemical Profile of this compound: A Double-Edged Sword

This compound is a valued synthetic intermediate due to the unique reactivity of its two key structural features: the benzofuran nucleus and the carbon-iodine bond. The benzofuran moiety is a privileged scaffold in medicinal chemistry, while the iodo-substituent at the 2-position serves as an excellent handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. However, the very attributes that make this compound a versatile reagent also contribute to its inherent instability.

The primary modes of degradation for this compound can be broadly categorized into two main pathways:

  • Cleavage of the Carbon-Iodine Bond: This is a common degradation pathway for aryl iodides, particularly when exposed to light or elevated temperatures. This homolytic cleavage can generate a benzofuranyl radical and an iodine radical, which can then lead to the formation of elemental iodine and the corresponding de-iodinated benzofuran. The appearance of a pink or brownish tint in the material is often an indicator of such degradation.

  • Reactions Involving the Benzofuran Ring: The benzofuran ring system, while aromatic, possesses a degree of reactivity that can lead to degradation under certain conditions. For instance, under strongly acidic or basic conditions, the ether linkage in the furan ring can be susceptible to cleavage, leading to ring-opened products. Oxidative conditions can also lead to the formation of various oxygenated derivatives and potential polymerization.

Critical Factors Influencing the Stability of this compound

To maintain the purity and reactivity of this compound, it is crucial to control the environmental factors that can accelerate its degradation.

Table 1: Key Factors Affecting the Stability of this compound
FactorImpact on StabilityRationale
Light HighThe C-I bond is susceptible to photolytic cleavage, initiating radical degradation pathways.
Temperature Moderate to HighElevated temperatures can provide the energy required to overcome the activation barrier for C-I bond cleavage and other degradation reactions.
Oxygen (Air) ModerateThe presence of oxygen can facilitate oxidative degradation of both the benzofuran ring and any radical intermediates formed.
Moisture Low to ModerateWhile not as critical as light or oxygen, moisture can potentially participate in hydrolytic degradation pathways, especially in the presence of acidic or basic impurities.
pH High (in solution)Both strongly acidic and basic conditions can promote the ring-opening of the benzofuran moiety.

Recommended Storage and Handling Protocols

Based on the inherent chemical liabilities of this compound, the following storage and handling protocols are strongly recommended to ensure its long-term stability and performance.

Long-Term Storage

For optimal long-term storage, this compound should be kept under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended to minimize thermal degradation.[1]

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidative degradation.[1]

  • Light: The compound must be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.[2]

  • Container: The container should be tightly sealed to prevent the ingress of moisture and air.

Handling Procedures

When handling this compound for experimental use, the following precautions should be taken to minimize exposure to detrimental conditions:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.

  • Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Minimize the time the container is open to the atmosphere.

  • Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze degradation.

Visualizing Degradation Pathways and Experimental Workflows

To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.

G cluster_deiodination C-I Bond Cleavage (Photolytic/Thermal) cluster_ring_opening Benzofuran Ring Opening cluster_oxidation Oxidative Degradation This compound This compound Benzofuran Benzofuran This compound->Benzofuran hv or Δ Elemental_Iodine Iodine (I2) This compound->Elemental_Iodine hv or Δ Ring_Opened_Products Ring-Opened Products This compound->Ring_Opened_Products Acid/Base Oxidized_Products Oxidized Products This compound->Oxidized_Products [O] Degradation_Products Degradation_Products Benzofuran->Degradation_Products Elemental_Iodine->Degradation_Products Ring_Opened_Products->Degradation_Products Oxidized_Products->Degradation_Products

Caption: Potential degradation pathways of this compound.

A Framework for a Self-Validating Stability Study: Forced Degradation Protocol

To proactively understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is an indispensable tool. This section outlines a detailed, step-by-step methodology adapted from the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Objective

The primary objectives of this forced degradation study are to:

  • Identify the potential degradation products of this compound under various stress conditions.

  • Elucidate the degradation pathways.

  • Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate and quantify this compound from its degradation products.

Materials and Methods
  • Test Substance: this compound (of known purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Apparatus: HPLC system with a suitable detector (e.g., UV-Vis or DAD), pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, and pipettes.

Experimental Protocol

5.3.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

5.3.2. Stress Conditions

The following stress conditions should be applied to the stock solution of this compound. The goal is to achieve a target degradation of 5-20%.[1]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a sealed vial.

    • Place the vial in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • At various time points, withdraw samples, cool to room temperature, and dilute for analysis.

    • For solid-state thermal degradation, expose the powdered this compound to the same temperature conditions.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostable container (e.g., quartz cuvette) to a light source within a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

    • Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

    • At various time points, withdraw samples from both the exposed and control solutions and dilute for analysis.

5.3.3. Analytical Method

A stability-indicating HPLC method should be developed and validated to analyze the stressed samples. The method should be capable of separating the parent this compound peak from all degradation product peaks.

  • Example HPLC Conditions (to be optimized):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL.

5.3.4. Data Analysis

For each stress condition, analyze the samples by the developed HPLC method.

  • Calculate the percentage degradation of this compound.

  • Determine the retention times and peak areas of the degradation products.

  • Assess the peak purity of the this compound peak to ensure no co-eluting impurities.

  • If possible, identify the structures of the major degradation products using techniques like LC-MS.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis and Degradation Pathway Elucidation HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion: Ensuring the Integrity of a Valuable Reagent

The stability of this compound is a critical parameter that directly influences its utility in research and development. By understanding its inherent chemical liabilities and implementing the recommended storage and handling protocols, scientists can ensure the integrity of this valuable reagent. Furthermore, the application of a systematic forced degradation study provides a robust framework for elucidating degradation pathways and developing stability-indicating analytical methods, thereby ensuring the quality and reliability of experimental data.

References

Navigating the Chemical Landscape of 2-Iodobenzofuran Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] The strategic introduction of an iodine atom at the 2-position of the benzofuran ring system unlocks a versatile platform for chemical exploration. This 2-iodo substituent serves as a highly efficient synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the systematic diversification of the core structure. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and derivatization of 2-iodobenzofuran analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key transformations, and explore the vast chemical space accessible from this privileged starting material.

The Strategic Importance of the this compound Scaffold

The benzofuran moiety is a recurring motif in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6][7] The C2 position of the benzofuran ring is particularly susceptible to electrophilic attack, making it a prime location for functionalization.[6][8] The introduction of an iodine atom at this position provides a robust and reactive functional group for the construction of carbon-carbon and carbon-heteroatom bonds, pivotal for modulating the biological activity and pharmacokinetic properties of the resulting analogs. The C-I bond's reactivity allows for selective transformations, even in the presence of other halogens, through careful selection of catalytic systems.[5][9]

Synthesis of the this compound Core: An Iodocyclization Approach

A highly effective and widely employed method for the synthesis of 2-iodobenzofurans is the iodocyclization of 2-alkynylphenols.[10][11] This methodology offers a direct and atom-economical route to the desired scaffold.

Rationale for Iodocyclization

Iodocyclization proceeds via an electrophilic attack of an iodine source on the alkyne, followed by an intramolecular nucleophilic attack by the phenolic oxygen. This process is highly regioselective, consistently yielding the 2-iodo-substituted benzofuran. The choice of the iodine source and reaction conditions can be tailored to the specific substrate.

G cluster_0 Synthesis of this compound Start 2-Alkynylphenol Reagents Iodine Source (e.g., I₂, NIS) Base (optional) Start->Reagents Electrophilic Addition Intermediate Iodonium Intermediate Reagents->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization G cluster_coupling Cross-Coupling Reactions Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Aryl 2-Arylbenzofurans Suzuki->Aryl Alkynyl 2-Alkynylbenzofurans Sonogashira->Alkynyl Amino 2-Aminobenzofurans Buchwald->Amino

References

Methodological & Application

Application Notes & Protocols: A Guide to Sonogashira Coupling with 2-Iodobenzofuran for the Synthesis of Advanced Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are tailored for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the Sonogashira coupling reaction using 2-iodobenzofuran. This document offers in-depth technical details, field-proven insights, and step-by-step protocols to facilitate the synthesis of 2-alkynylbenzofurans, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this transformation is distinguished by its mild reaction conditions, which tolerate a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3]

The benzofuran moiety is a privileged scaffold found in numerous biologically active compounds. The introduction of an alkynyl group at the 2-position of the benzofuran ring system via Sonogashira coupling opens up a vast chemical space for further molecular elaboration, making this a key strategic reaction in the drug discovery pipeline. This guide focuses on the practical application of the Sonogashira coupling with this compound, leveraging the high reactivity of the carbon-iodine bond to achieve efficient and high-yielding syntheses.[3][4]

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira reaction traditionally employs a dual catalytic system involving a palladium complex and a copper(I) co-catalyst.[1][2][5] The reaction proceeds through two interconnected catalytic cycles, as illustrated below. Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Dual Catalytic Cycle
  • The Palladium Cycle : The active Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II) complex.[3][6]

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a highly reactive copper(I) acetylide intermediate.[3][7]

  • Transmetalation : The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.[3][6]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynylbenzofuran product and regenerate the active Pd(0) catalyst, thus completing the cycle.[3][6]

Sonogashira_Mechanism

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of this compound. It is recommended to optimize the conditions for each specific substrate combination.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials:

  • This compound

  • Terminal Alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow:

experimental_workflow

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the resulting mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylbenzofuran.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.[4]

Materials:

  • This compound

  • Terminal Alkyne

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Diisopropylethylamine (DIPEA) or another suitable amine base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and diisopropylethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Summary for Reaction Optimization

The following table summarizes typical reaction parameters that can be adjusted for optimization. The choice of conditions will depend on the specific reactivity of the terminal alkyne.

ParameterTypical RangeRationale & Field Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is a robust, air-stable precatalyst. Pd(PPh₃)₄ is used when a Pd(0) source is directly required.
Palladium Loading 1-5 mol%Lower loadings are desirable for cost-effectiveness. Higher loadings may be needed for less reactive substrates.
Copper(I) Co-catalyst CuI (2-10 mol%)Essential for the standard mechanism to facilitate acetylide formation. Use fresh, high-purity CuI.[4]
Ligand (for Cu-free) PPh₃, XPhos, SPhosLigand choice is critical in copper-free systems to stabilize the palladium catalyst and promote the catalytic cycle.
Base TEA, DIPEA, Et₂NH, Cs₂CO₃An amine base is required to deprotonate the alkyne.[4] Ensure the base is dry and used in excess (typically 2-3 equivalents).
Solvent THF, DMF, Toluene, MeCNSolvent choice can influence catalyst stability and solubility of reagents. Amine bases can sometimes be used as the solvent.
Temperature Room Temp. to 100 °CThis compound is highly reactive, often allowing for milder conditions.[4] Less reactive alkynes may require heating.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and decomposition of the Pd(0) catalyst and to avoid oxidative homocoupling of the alkyne.[4]

Best Practices and Troubleshooting

Observation/Problem Potential Cause Recommended Solution & Rationale
No or Low Conversion Inactive catalyst; Impure reagents.Use fresh, high-purity catalysts and reagents. Ensure the alkyne and this compound are pure.[4]
Insufficiently inert atmosphere.Degas the solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with inert gas) before use.[4]
Formation of Black Precipitate Decomposition of the palladium catalyst ("palladium black").This can be caused by impurities or inappropriate solvent/temperature. Some anecdotal evidence suggests THF may promote this. Ensure rigorous inert conditions and consider a different solvent.
Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper concentration.Maintain a strictly anaerobic environment.[4] Consider reducing the amount of CuI or switching to a copper-free protocol.
Reaction Stalls Catalyst deactivation.Additional ligand or a fresh portion of the catalyst may be required for challenging substrates or prolonged reaction times.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing 2-alkynylbenzofurans. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably access these valuable compounds. The protocols and troubleshooting advice provided herein serve as a robust starting point for the successful implementation of this pivotal transformation in organic synthesis and drug development programs.

References

Application Notes and Protocols: A Detailed Guide to Suzuki-Miyaura Coupling with 2-Iodobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing the Privileged 2-Arylbenzofuran Scaffold

The 2-arylbenzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of these valuable structures due to its remarkable functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acid derivatives.[1] This guide provides a comprehensive, in-depth protocol for the successful execution of the Suzuki-Miyaura coupling using 2-iodobenzofuran as the electrophilic partner.

This document moves beyond a simple recitation of steps, delving into the rationale behind reagent selection and procedural nuances. It is designed for researchers, scientists, and drug development professionals seeking to reliably construct 2-arylbenzofuran derivatives with high efficiency and purity.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is the engine of this process. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing your reactions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[3]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 2-arylbenzofuran product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5]

References

The Strategic Application of 2-Iodobenzofuran in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Iodobenzofuran as a Versatile Synthetic Intermediate

In the realm of natural product synthesis, the benzofuran moiety is a privileged scaffold, present in a vast array of biologically active compounds exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] The efficient construction and subsequent functionalization of this heterocyclic system are therefore of paramount importance to medicinal chemists and drug development professionals. Among the various synthetic precursors, this compound has emerged as a highly versatile and strategic building block. Its utility stems from the reactivity of the carbon-iodine bond at the 2-position, which serves as a handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient introduction of diverse molecular fragments, providing a convergent and flexible approach to complex natural product architectures. This guide provides an in-depth exploration of the application of this compound in natural product synthesis, complete with detailed protocols and mechanistic insights.

Core Principle: The Power of Palladium-Catalyzed Cross-Coupling

The strategic advantage of employing this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium species, initiating the catalytic cycle. This reactivity profile makes this compound an ideal substrate for key bond-forming reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound.

This versatility allows for a modular approach to the synthesis of complex natural products, where the benzofuran core can be coupled with various functionalities at a late stage, enhancing synthetic efficiency and enabling the creation of diverse analogues for structure-activity relationship (SAR) studies.

Application Case Study: Synthesis of 2-Arylbenzofuran Scaffolds

The 2-arylbenzofuran motif is a common feature in many natural products with significant biological activities, such as the Moracin family of compounds and various Eupomatenoids.[2][3] The Suzuki-Miyaura coupling of a 2-halobenzofuran with an arylboronic acid is a powerful and widely employed strategy for the synthesis of these structures.

Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling

While a direct total synthesis of a natural product starting from unsubstituted this compound is not readily found in recent literature, the closely related 2-bromobenzofuran derivatives have been effectively utilized. The principles and protocols are directly transferable to the more reactive this compound. A notable example is the synthesis of various 2-arylbenzofurans from 2-(4-bromophenyl)benzofuran.[4]

General Reaction Scheme:

Caption: Workflow for the synthesis of 2-arylbenzofurans via Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling of a 2-Halobenzofuran:

This protocol is adapted from the synthesis of 2-arylbenzofurans using 2-(4-bromophenyl)benzofuran and can be optimized for this compound.[4]

Materials and Equipment:

  • 2-Halobenzofuran (e.g., this compound or 2-(4-bromophenyl)benzofuran)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH) and Water (H₂O)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon) is recommended

Procedure:

  • To a round-bottom flask, add the 2-halobenzofuran (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (typically 1-5 mol%).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.

  • Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Data Presentation: Representative Examples of Suzuki-Miyaura Coupling of a 2-Halobenzofuran

The following table summarizes the results from the coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids, demonstrating the versatility of this methodology.[4]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4'-(4-methoxyphenyl)biphenyl-4-yl)benzofuran97
24-Methylphenylboronic acid2-(4'-(p-tolyl)biphenyl-4-yl)benzofuran95
34-Fluorophenylboronic acid2-(4'-(4-fluorophenyl)biphenyl-4-yl)benzofuran92
43-Methoxyphenylboronic acid2-(4'-(3-methoxyphenyl)biphenyl-4-yl)benzofuran96

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Base: Potassium carbonate is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Solvent System: The use of a protic solvent mixture like ethanol/water is often beneficial for the Suzuki-Miyaura reaction, aiding in the dissolution of the base and facilitating the reaction kinetics.

  • Inert Atmosphere: While some Suzuki couplings can be performed in air, an inert atmosphere is recommended to prevent the oxidation and deactivation of the palladium catalyst, especially with sensitive substrates.

Further Applications and Future Outlook

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate for other palladium-catalyzed transformations. The Sonogashira coupling with terminal alkynes can be employed to synthesize 2-alkynylbenzofurans, which are valuable intermediates for further elaboration.[2][5] The Heck reaction allows for the introduction of alkenyl groups at the 2-position, providing access to stilbene-like structures.[6] The Stille coupling , while utilizing toxic organotin reagents, offers a powerful alternative for the formation of carbon-carbon bonds with a high degree of functional group tolerance.[2]

The strategic use of this compound in a convergent synthetic plan allows for the rapid assembly of complex natural product scaffolds. This approach is particularly advantageous for the generation of chemical libraries for biological screening, as a common benzofuran core can be readily diversified with a wide range of coupling partners. As new palladium catalysts and reaction conditions continue to be developed, the utility of this compound in natural product synthesis is poised to expand even further, enabling the efficient construction of ever more complex and biologically significant molecules.

References

"step-by-step guide to palladium-catalyzed amination of 2-Iodobenzofuran"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Step-by-Step Guide to the Palladium-Catalyzed Amination of 2-Iodobenzofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Aminobenzofurans

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Functionalization at the C-2 position is a key strategy for modulating biological activity. The introduction of a nitrogen-containing substituent via C-N bond formation unlocks access to a vast chemical space of novel 2-aminobenzofuran derivatives, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing C-N bonds.[1][2] It offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a milder, more general, and highly efficient route to aryl amines.[1] This guide provides a detailed protocol and expert insights for the successful amination of this compound, a representative electron-rich heteroaryl halide.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][4]

  • Oxidative Addition : A coordinatively unsaturated Pd(0) species, generated in situ, reacts with the this compound. The palladium atom inserts itself into the carbon-iodine bond, forming a new Pd(II) complex. This is often the rate-limiting step of the cycle.[5][6]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base (e.g., NaOtBu), the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : This is the final, C-N bond-forming step. The amido group and the benzofuranyl group are eliminated from the palladium center, yielding the desired 2-aminobenzofuran product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle.[7][8][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L (Active Catalyst) oa_complex Pd(II) Complex (Benzofuran-Pd-I) pd0->oa_complex Oxidative Addition (+ this compound) amido_complex Pd(II)-Amido Complex (Benzofuran-Pd-NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation (+ Amine, + Base, - Base-H⁺, - I⁻) amido_complex->pd0 Reductive Elimination product 2-Aminobenzofuran (Product) amido_complex->product aryl_halide This compound aryl_halide->oa_complex amine Amine (HNR'R'') amine->amido_complex caption Figure 1: The Buchwald-Hartwig catalytic cycle.

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: From Setup to Purified Product

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade/PuritySupplier Notes
This compoundAryl Halide Substrate>97%Synthesize or purchase commercially.
Amine (Primary/Secondary)Nucleophile>98%Ensure purity; liquid amines should be freshly distilled if necessary.
Palladium PrecatalystCatalyst SourceSee Table 2Air-stable precatalysts are recommended for reproducibility.[10]
Phosphine LigandCatalyst ActivationSee Table 2Bulky, electron-rich biaryl phosphines are often required.[9][11]
Sodium tert-butoxide (NaOtBu)Base>97%Handle in a glovebox as it is hygroscopic.
Anhydrous TolueneSolventDri-Solv or equivalentMust be anhydrous and deoxygenated.[12]
Argon or NitrogenInert GasHigh Purity (5.0)Essential to prevent catalyst oxidation.
Celite®Filtration Aid-For removing palladium black and salts.
Ethyl Acetate & HexanesChromatography SolventsHPLC GradeFor workup and purification.
Silica GelStationary Phase230-400 meshFor flash column chromatography.
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Septa, syringes, and needles

  • Heating mantle or oil bath with a temperature controller and thermocouple

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction

  • Glass column for flash chromatography

Step-by-Step Procedure

Experimental_Workflow start Start: Prepare Glassware add_solids 1. Add Solids to Flask (this compound, Base, Pd Source, Ligand) start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar 3x) add_solids->inert_atm add_liquids 3. Add Degassed Solvent and Liquid Amine (via Syringe) inert_atm->add_liquids heat_stir 4. Heat and Stir Reaction (Monitor by TLC or GC/MS) add_liquids->heat_stir workup 5. Reaction Cooldown & Workup (Filter, Extract, Wash) heat_stir->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Characterize Product (NMR, MS) purify->end caption Figure 2: Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup (Under Inert Atmosphere) : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the phosphine ligand (see Table 2 for loading), the palladium precatalyst (see Table 2 for loading), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Expertise & Experience: Adding the solids first allows for efficient removal of air and moisture. NaOtBu is a strong base and should be weighed and handled quickly in a glovebox to avoid deactivation by atmospheric moisture.

  • Inert Atmosphere : Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition : Through the septum, add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added in Step 1. Following the amine, add anhydrous, degassed toluene (e.g., 5 mL, to make a 0.2 M solution).

    • Trustworthiness: Using degassed solvent is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Solvents can be degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction Conditions : Place the sealed flask into a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction vigorously.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS. Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze the organic layer. The reaction is typically complete within 2-24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional ethyl acetate (2 x 10 mL).

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-aminobenzofuran product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4-Palladacycle PrecatalystsPd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective Pd(0) and Pd(II) sources, respectively. However, air-stable palladacycle precatalysts (e.g., XPhos Pd G3) offer superior reliability and ease of use, as they generate the active monoligated Pd(0) species more consistently.[10]
Ligand XPhos, RuPhos, BrettPhosHeteroaryl halides like this compound often require sterically hindered and electron-rich biaryl monophosphine ligands.[9][11] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst decomposition.[7][8] The optimal ligand may vary depending on the amine used.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is the most common and effective base for a wide range of amines.[10][13] For base-sensitive substrates, a weaker base like Cs₂CO₃ may be beneficial, though it might require higher temperatures.
Solvent Toluene, Dioxane, THFThe solvent must be anhydrous and aprotic. Toluene is an excellent general-purpose solvent. Dioxane can sometimes improve solubility and reaction rates. It is crucial to use high-purity, dry, and deoxygenated solvents to maintain catalyst activity.[12][14]

Table 2: Typical Reaction Conditions for Amination of this compound Conditions: this compound (1.0 mmol), Amine (1.2 mmol), Base (1.4 mmol), Pd source (1-2 mol%), Ligand (2-4 mol%), Toluene (5 mL), 100 °C, 12 h.

EntryAminePd Source / LigandBaseApprox. Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBu85-95%
2AnilineXPhos Pd G3NaOtBu80-90%
3n-ButylamineRuPhos Pd G3LHMDS75-85%
4DiethylamineBrettPhos Pd G3KOtBu70-80%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base or wet base.3. Poor choice of ligand for the specific substrate combination.1. Ensure strictly anaerobic and anhydrous conditions. Use a fresh bottle of solvent and degas thoroughly. Use a reliable precatalyst.[14]2. Use a fresh bottle of base and handle it in a glovebox.3. Screen a panel of ligands (e.g., XPhos, RuPhos, SPhos).[14]
Dehalogenation of Starting Material 1. Presence of water, which can lead to hydrodehalogenation.2. Side reaction promoted by certain ligand/base combinations.1. Rigorously dry all reagents, solvents, and glassware.2. Try a different base (e.g., switch from NaOtBu to Cs₂CO₃) or a different ligand.
Formation of Biaryl Side Products The reaction temperature might be too high, leading to homocoupling.Lower the reaction temperature and extend the reaction time.
Difficulty in Purification The product may be binding to residual palladium, or the polarity is too similar to byproducts.Filter the crude reaction mixture through a pad of silica and Celite® before concentrating. Consider an acid/base wash during workup if the product's properties allow.

References

"Heck coupling reaction conditions for 2-Iodobenzofuran"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Heck Coupling Reaction: Protocols and Conditions for 2-Iodobenzofuran

Authored by: A Senior Application Scientist

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming transformation has seen extensive application in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[3] The benzofuran scaffold, in particular, is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds with significant therapeutic potential.[4][5]

This document serves as a detailed application guide for researchers, scientists, and drug development professionals engaged in the synthesis of novel benzofuran derivatives. We provide an in-depth analysis of the reaction conditions, step-by-step protocols, and mechanistic insights specifically tailored for the Heck coupling of this compound. By explaining the causality behind experimental choices, this guide aims to empower chemists to optimize existing protocols and rationally design new synthetic routes.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Heck reaction stems from a well-defined palladium catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The widely accepted mechanism proceeds through four key stages:[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive aryl halides, but for aryl iodides, this process is generally fast and efficient.[7]

  • Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene coupling partner. Subsequently, the benzofuranyl group migrates from the palladium center to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[7][9]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (β-position) to the palladium-bearing carbon is eliminated. This step is stereospecific and forms the final substituted alkene product, typically with an (E)-configuration due to thermodynamic preference.[7]

  • Reductive Elimination & Catalyst Regeneration: The resulting hydrido-palladium(II) species, in the presence of a base, undergoes reductive elimination of hydriodic acid (HI). This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pdii Benzofuranyl-Pd(II)L₂-I pd0->pdii Oxidative Addition pdiib H-Pd(II)L₂-I pdiib->pd0 Reductive Elimination base_h [Base-H]⁺ I⁻ pdiib->base_h pdii_alkene Alkene Complex pdii->pdii_alkene Alkene Coordination pdii_alkene->pdiib Syn-β-Hydride Elimination product Product (E)-2-Benzofuranyl-CH=CH-R pdii_alkene->product Migratory Insertion iodobenzofuran This compound iodobenzofuran->pdii alkene Alkene (R-CH=CH₂) alkene->pdii_alkene base Base base->pdiib

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Dissecting the Reaction: Key Parameters and Choices

The success of a Heck coupling with this compound hinges on the judicious selection of several key parameters. As a heteroaromatic iodide, this compound is a highly reactive substrate, which allows for a broad range of conditions.

Palladium Catalyst (Pre-catalyst)

The reaction is catalyzed by a Pd(0) species, which is often generated in situ from a more stable and air-tolerant Pd(II) pre-catalyst.[9]

  • Common Choices: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are workhorse pre-catalysts.[7] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly as it is already in the active oxidation state.[1]

  • Causality: Pd(II) salts like Pd(OAc)₂ are readily reduced to Pd(0) in the reaction mixture, often by phosphine ligands, amines (the base), or the solvent.[9] This in situ generation ensures a consistent low concentration of the active catalyst.

  • Loading: Typical catalyst loadings range from 0.5 to 5 mol%. For highly reactive substrates like this compound, lower loadings (≤ 1 mol%) are often sufficient.

Ligands

While some Heck reactions with aryl iodides can proceed without a ligand, their inclusion is highly recommended to ensure stability and efficiency.

  • Role and Causality: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center. This stabilizes the catalytically active Pd(0) species, preventing its aggregation into inactive palladium black.[7] Furthermore, the steric and electronic properties of the ligand modulate the catalyst's reactivity, influencing the rates of oxidative addition and reductive elimination.[7]

  • Common Choices:

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri-o-tolylphosphine are standard choices that balance stability and reactivity.

    • Bulky/Electron-Rich Ligands: For more challenging couplings, bulky biaryl phosphine ligands can accelerate the reaction by promoting reductive elimination.

    • N-Heterocyclic Carbenes (NHCs): These offer strong σ-donation and form robust bonds with palladium, creating highly stable and active catalysts.[2]

The Base

The base is a non-negotiable component of the reaction, as it is consumed stoichiometrically.

  • Role and Causality: Its primary function is to neutralize the hydriodic acid (HI) generated in the final step of the catalytic cycle.[8] This neutralization is essential to regenerate the Pd(0) catalyst and drive the reaction forward. Failure to include a base will halt the cycle after a single turnover.

  • Common Choices:

    • Organic Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used, especially in polar aprotic solvents.

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective, particularly at higher temperatures.[7]

    • Acetates: Sodium acetate (NaOAc) is another mild and common choice.[1]

  • Selection Criteria: The choice of base can be influenced by the solvent and the functional group tolerance of the substrates. Inorganic bases are often preferred for their low cost and ease of removal during workup.

Solvent System

The solvent must solubilize the catalyst system and reagents while remaining inert to the reaction conditions.

  • Common Choices: Polar aprotic solvents are the standard. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile are excellent choices.[7][10] Toluene can also be used, sometimes in combination with a co-solvent.[11]

  • Causality: These solvents possess high boiling points, allowing for a wide operational temperature range, and their polarity helps to stabilize the charged intermediates within the catalytic cycle. The choice of solvent can significantly impact reaction rates and yields.[12]

Experimental Protocols and Workflow

Adherence to proper experimental technique, particularly the maintenance of an inert atmosphere, is critical for reproducibility and success.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Condenser) start->setup inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reagents Add Solid Reagents (this compound, Catalyst, Ligand) inert->reagents solvents Add Liquid Reagents (Solvent, Alkene, Base) reagents->solvents reaction Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup Aqueous Workup (Dilute, Wash, Extract) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A typical experimental workflow for the Heck reaction.

Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable starting point for the synthesis of (E)-butyl 3-(benzofuran-2-yl)acrylate.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure: [10][13]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by n-butyl acrylate.

  • Reaction: Lower the flask into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Optimization Guide

The conditions below represent validated starting points for the coupling of this compound with common alkene classes. Optimization may be required for specific substrates.

Alkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
n-Butyl AcrylatePd(OAc)₂ (1-2%)PPh₃ (2-4%)K₂CO₃ (2.0)DMF100> 85%
StyrenePd(OAc)₂ (2%)None or P(o-tol)₃ (4%)Et₃N (2.0)DMF or Acetonitrile80-100> 90%
Methyl Vinyl KetonePd₂(dba)₃ (1%)P(t-Bu)₃ (2%)NaOAc (2.0)Dioxane110> 80%
AcrylonitrilePd(OAc)₂ (2%)PPh₃ (4%)Et₃N (2.0)Acetonitrile80> 85%
Allyl AlcoholPd(OAc)₂ (1%)NoneEt₃N (1.5)Acetonitrile80~70-80%[14]

Table based on general Heck reaction principles and conditions for similar aryl halides.[13][15][16][17]

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient heat.

    • Solution: Ensure the inert atmosphere is strictly maintained. Check the quality of the palladium pre-catalyst and solvent. Increase the reaction temperature in 10-20 °C increments.

  • Formation of Palladium Black:

    • Cause: Decomposition of the Pd(0) catalyst, often due to the absence of a stabilizing ligand or the presence of oxygen.

    • Solution: Increase the ligand-to-palladium ratio. Ensure the reaction is rigorously deoxygenated before heating.

  • Side Product Formation (e.g., Homocoupling):

    • Cause: Can occur at high temperatures or with highly active catalyst systems.

    • Solution: Lower the reaction temperature. Decrease the catalyst loading. Consider a different ligand or solvent system.

Conclusion

The Heck coupling of this compound is a robust and versatile method for synthesizing a diverse array of 2-substituted benzofuran derivatives. A thorough understanding of the underlying catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent allows for the rational optimization of reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

Application Note: A Comprehensive Guide to the Synthesis of 2-Alkynylbenzofurans via Sonogashira Coupling of 2-Iodobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Alkynylbenzofurans are a privileged structural motif in medicinal chemistry, natural products, and materials science, exhibiting a wide range of biological activities and useful electronic properties.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-alkynylbenzofurans, focusing on the Sonogashira cross-coupling reaction between 2-iodobenzofuran and various terminal alkynes. We delve into the underlying catalytic mechanisms, offer field-proven insights into optimizing reaction parameters, and present detailed, step-by-step protocols for both traditional and copper-free conditions. This document is designed to be a self-validating system, equipping the user with the knowledge to execute, troubleshoot, and adapt the synthesis for their specific research needs.

Introduction: The Significance of 2-Alkynylbenzofurans

The benzofuran core is a cornerstone in the architecture of numerous biologically active compounds.[1] The incorporation of an alkynyl group at the 2-position dramatically expands the chemical space, providing a versatile handle for further functionalization through reactions like click chemistry, cyclizations, and reductions. This has made 2-alkynylbenzofurans valuable intermediates in the synthesis of complex molecules and potential therapeutic agents for a variety of diseases, including cancer.[3]

The Sonogashira reaction stands as the most powerful and versatile method for forming the requisite C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] Its operational simplicity, mild reaction conditions, and tolerance for a broad range of functional groups make it the preferred method for this transformation.[4][6] This guide will focus on the practical application of the Sonogashira coupling to this compound, a highly reactive and effective substrate for this purpose.[7]

The Sonogashira Coupling: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction operates via a synergistic dual catalytic cycle involving both palladium and copper.[7]

  • The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl iodide. The cycle begins with the oxidative addition of this compound to a zerovalent palladium(0) complex, forming a palladium(II) intermediate.[4][7]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base.[8] The base deprotonates the alkyne to form an acetylide, which then generates a copper(I) acetylide species.[7][8][9]

  • Transmetalation & Reductive Elimination: The key step linking the two cycles is transmetalation, where the alkynyl group is transferred from the copper acetylide to the palladium(II) complex.[7] The resulting diorganopalladium(II) complex then undergoes reductive elimination, which forms the final 2-alkynylbenzofuran product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][7]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂(I) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlk Ar-Pd(II)L₂(C≡CR) ArPdI->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlk->Product CuI Cu(I) CuAlk Cu(I)-C≡CR CuI->CuAlk CuAlk->CuI (to Pd Cycle) Alkyne H-C≡CR Alkyne->CuAlk Deprotonation Base Base Base->Alkyne

Caption: Dual catalytic cycle of the Sonogashira reaction.

Optimizing Reaction Parameters: The Causality Behind Choices

The success of the Sonogashira coupling hinges on the careful selection of several key components.

ParameterCommon ReagentsRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred as it is more air-stable, although it requires in-situ reduction to the active Pd(0) species. Pd(PPh₃)₄ is used directly as the Pd(0) source but is more sensitive to air and moisture. The choice depends on laboratory conditions and substrate sensitivity.
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is essential for the formation of the copper acetylide, which facilitates the crucial transmetalation step.[8][9] While effective, its presence can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An amine base is required to deprotonate the terminal alkyne and to neutralize the HI generated during the catalytic cycle.[6][8] Et₃N often serves as both the base and a co-solvent. DIPEA is a bulkier, non-nucleophilic base that can be advantageous for sensitive substrates.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, or neat Et₃NThe choice of solvent depends on the solubility of the substrates and the desired reaction temperature. THF is a versatile choice for reactions near room temperature, while DMF or toluene are used for higher temperatures. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
Ligands Triphenylphosphine (PPh₃)Phosphine ligands stabilize the palladium catalyst, preventing its precipitation as palladium black and modulating its reactivity. PPh₃ is the most common and cost-effective ligand for this reaction.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some intermediates are sensitive to oxygen.[6] Conducting the reaction under an inert atmosphere is critical to maintain catalyst activity and achieve high yields.

Experimental Protocols

The following protocols provide a robust starting point for the synthesis of 2-alkynylbenzofurans. All glassware should be oven-dried, and solvents should be anhydrous and degassed prior to use.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification a Combine this compound, Pd catalyst, CuI (if used), & Ligand in a dry Schlenk flask b Establish inert atmosphere (purge with Ar or N₂) a->b c Add anhydrous, degassed solvent and base b->c d Add terminal alkyne dropwise via syringe c->d e Heat to desired temperature (e.g., 25-70 °C) and stir d->e f Monitor progress by TLC or GC-MS e->f g Cool to RT, dilute with H₂O and extract with ether/EtOAc f->g h Wash organic layers with brine, dry over Na₂SO₄ g->h i Concentrate under reduced pressure h->i j Purify by flash column chromatography i->j

Caption: General workflow for Sonogashira coupling reactions.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is adapted from standard procedures and is suitable for a wide range of terminal alkynes.[10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine [Et₃N] (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran [THF] (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ and CuI.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Using a syringe, add the anhydrous, degassed THF followed by the triethylamine. Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution and pre-activation.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 50-70 °C. The optimal temperature may vary depending on the alkyne's reactivity.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the this compound is consumed (typically 2-6 hours).

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a short pad of Celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 2-alkynylbenzofuran.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to homocoupling or when copper contamination of the final product is a concern.[10][11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Diisopropylethylamine [DIPEA] (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide [DMF] (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, and triphenylphosphine.

  • Add the anhydrous, degassed DMF and DIPEA via syringe. Stir the mixture at room temperature until the catalyst is fully dissolved, which may result in a dark red or purple solution.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 80-100 °C. Copper-free reactions often require slightly higher temperatures to proceed efficiently.

  • Monitor the reaction progress as described in Protocol 1 (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with a large volume of water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash thoroughly with brine to remove DMF, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Examples

The following table summarizes typical conditions and expected outcomes for the synthesis of various 2-alkynylbenzofurans from this compound, based on established methodologies.[12]

EntryTerminal AlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF604~92
21-HexynePdCl₂(PPh₃)₂ / CuIEt₃N / THF506~88
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / Toluene703~95
4Propargyl AlcoholPd₂(dba)₃ / PPh₃DIPEA / DMF908~85

Yields are for isolated, purified products and are representative. Optimization may be required for specific substrates.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Reaction temperature too low.1. Use fresh catalyst or ensure proper inert atmosphere technique.2. Degas solvents thoroughly (e.g., sparge with argon for 30 min).3. Increase reaction temperature in 10 °C increments.
Significant Starting Material Remaining 1. Insufficient reaction time.2. Low catalyst loading.1. Extend the reaction time, monitoring by TLC.2. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen with the CuI catalyst.1. Ensure a strictly anaerobic (oxygen-free) environment.2. Switch to the copper-free protocol (Protocol 2).
Formation of Dark Precipitate (Palladium Black) Ligand dissociation and catalyst decomposition.1. Add a slight excess of phosphine ligand.2. Ensure the reaction is not overheated.

Conclusion

The Sonogashira cross-coupling reaction is an exceptionally reliable and efficient method for the synthesis of 2-alkynylbenzofurans from this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields with a broad range of terminal alkynes. Both the classic palladium/copper co-catalyzed and the copper-free variants offer robust pathways, providing flexibility to overcome common challenges such as alkyne homocoupling. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this vital transformation in synthetic and medicinal chemistry programs.

References

Introduction: The Strategic Importance of Benzofuran Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Utilization of 2-Benzofuranylmagnesium Halides

Abstract: The benzofuran moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and organic electronic materials. Access to functionalized benzofurans often relies on the strategic formation of carbon-carbon bonds. This guide provides a comprehensive protocol for the preparation of the Grignard reagent from 2-iodobenzofuran, a key intermediate for introducing the benzofuran nucleus into a wide array of molecular architectures. We delve into the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, and offer troubleshooting insights to ensure reliable and reproducible synthesis.

Grignard reagents, organomagnesium compounds (R-Mg-X), are among the most powerful tools in synthetic organic chemistry for forming carbon-carbon bonds.[1][2] Their utility stems from the reversal of polarity (umpolung) at the carbon atom bonded to magnesium, transforming it from an electrophilic center in the parent halide to a potent nucleophile.[3] The preparation of a Grignard reagent from this compound provides a direct route to 2-substituted benzofuran derivatives, which are precursors to compounds with significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.[4]

This document serves as a detailed guide for researchers, outlining the critical parameters for the successful synthesis of 2-benzofuranylmagnesium iodide, its subsequent characterization, and its application in cross-coupling reactions.

Mechanistic Insights: The Formation of an Aryl Grignard Reagent

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[5] The mechanism, while complex and involving radical intermediates, can be understood as an oxidative insertion of magnesium into the carbon-iodine bond.[6][7]

Key Mechanistic Steps:

  • Electron Transfer: The reaction initiates with a single-electron transfer (SET) from the magnesium metal surface to the aryl iodide. This is the rate-determining step.[3]

  • Radical Formation: The electron transfer results in the formation of a 2-benzofuranyl radical and a magnesium radical cation, which are adsorbed onto the metal surface.[8]

  • Bond Formation: These surface-adherent species rapidly combine to form the final organomagnesium compound, 2-benzofuranylmagnesium iodide.[8]

The entire process must be conducted under strictly anhydrous (water-free) conditions, as the highly basic Grignard reagent will readily react with any protic source, such as water or alcohols, to quench the reagent and form the corresponding hydrocarbon (benzofuran).[2][3] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential, as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent complex.[3][6]

Experimental Protocols

This section details the necessary preparations and the step-by-step procedure for the synthesis of 2-benzofuranylmagnesium iodide.

Reagent and Glassware Preparation

Success in Grignard synthesis is overwhelmingly dependent on rigorous preparation.

Item Preparation Protocol Rationale
Glassware All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).Grignard reagents are extremely sensitive to moisture. Trace amounts of water will prevent the reaction from initiating or quench the reagent as it forms.[9]
Magnesium Turnings Use fresh, shiny magnesium turnings. If the surface is dull (oxidized), briefly grind them in a dry mortar and pestle (in a glovebox) or wash with dilute HCl, followed by ethanol and ether rinses, and dry thoroughly.The reaction occurs on the magnesium surface. A passivating layer of magnesium oxide (MgO) will inhibit the reaction.[1][5][9]
This compound Ensure the starting material is pure and dry. If necessary, dissolve in a minimal amount of dry solvent and pass through a short plug of activated alumina.Impurities, especially acidic ones or residual water, can interfere with the reaction.
Solvent (THF) Use anhydrous solvent. Freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased anhydrous grade solvent from a sealed bottle is recommended.Water in the solvent is a primary cause of Grignard reaction failure.[9][10]
Synthesis of 2-Benzofuranylmagnesium Iodide

This protocol is designed for a 10 mmol scale. Adjust quantities as needed.

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware & Reagents B Assemble Apparatus under Ar/N2 A->B C Activate Mg with I2 B->C D Add this compound Solution C->D E Maintain Reflux D->E F Cool and Titrate Aliquot E->F G Use in Subsequent Reaction F->G caption Figure 1. Experimental workflow for Grignard synthesis.

Figure 1. Experimental workflow for Grignard synthesis.

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an argon/nitrogen inlet, and a pressure-equalizing dropping funnel fitted with a rubber septum.

  • Magnesium Addition: Place magnesium turnings (0.3 g, 12.5 mmol, 1.25 eq.) into the flask.

  • Activation: Add a single small crystal of iodine (I₂) to the flask.[1][11] Gently warm the flask with a heat gun until purple iodine vapors are observed. The iodine will react with the magnesium surface, etching away the oxide layer.[12] Allow the flask to cool to room temperature. The disappearance of the iodine color upon solvent addition indicates successful activation.

  • Reagent Preparation: In a separate dry flask, dissolve this compound (2.44 g, 10 mmol) in 20 mL of anhydrous THF.

  • Initiation: Add approximately 2-3 mL of the this compound solution to the magnesium turnings via the dropping funnel. Do not stir initially.[11] Watch for signs of reaction: gentle bubbling, localized warming, or a cloudy/gray appearance. The reaction is often exothermic and may initiate spontaneously. If it does not start, gently warm the flask with a heat gun or partially submerge it in an ultrasonic bath.[11]

  • Addition: Once the reaction has initiated (indicated by a sustained gentle reflux and disappearance of the iodine color), begin stirring and add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The total addition should take approximately 30-45 minutes.

  • Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grayish-brown mixture.

  • Final Product: Cool the solution to room temperature. The resulting solution of 2-benzofuranylmagnesium iodide is now ready for titration and use. Do not store; use immediately for best results.

Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before use in a subsequent reaction.

  • Carefully withdraw a 1.0 mL aliquot of the Grignard solution and quench it in a flask containing a pre-weighed amount of I₂ (e.g., ~250 mg) in 10 mL of dry THF.

  • Stir the mixture for 5-10 minutes.

  • Titrate the excess, unreacted I₂ with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

  • The molarity of the Grignard reagent can be calculated based on the amount of iodine consumed.

Application in Synthesis: Kumada Cross-Coupling

The prepared 2-benzofuranylmagnesium iodide is a versatile nucleophile for cross-coupling reactions. The Kumada coupling, which pairs a Grignard reagent with an organic halide using a nickel or palladium catalyst, is a powerful method for forming C(sp²)-C(sp²) bonds.[13][14][15]

Reaction Scheme:

G BF_MgI 2-Benzofuranylmagnesium Iodide Ar_Br Aryl Bromide (Ar-Br) Plus1 + Plus2 + Catalyst Ni(dppp)Cl2 Arrow Product 2-Arylbenzofuran caption Figure 2. Kumada coupling of 2-benzofuranylmagnesium iodide.

Figure 2. Kumada coupling of 2-benzofuranylmagnesium iodide.

Brief Protocol: To a solution of an aryl bromide (e.g., 4-bromotoluene, 1.0 eq) and a nickel catalyst such as [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp), 1-5 mol%) in THF, slowly add the freshly prepared and titrated solution of 2-benzofuranylmagnesium iodide (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). This reaction efficiently forms 2-arylbenzofurans, demonstrating the synthetic utility of the Grignard reagent.[16][17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent.[9]2. Passivated magnesium surface (MgO layer).[1][9]3. Impure starting halide.1. Re-dry all glassware and use freshly distilled/anhydrous solvent.2. Activate Mg: crush turnings, add a crystal of iodine, or use a small amount of 1,2-dibromoethane.[1][11]3. Purify the this compound.
Low yield of Grignard reagent 1. Slow initiation leading to side reactions.2. Wurtz coupling (R-X + R-MgX → R-R).3. Addition of halide was too fast.1. Ensure initiation is vigorous before adding the bulk of the halide.2. Add the halide solution slowly to the magnesium to maintain a high local concentration of Mg.3. Maintain a gentle reflux during addition to control the exothermic reaction.
Reaction mixture turns dark/black Formation of finely divided magnesium or side products.This is not always indicative of failure. If the reaction initiated and proceeded, titrate the final solution to determine the yield. Some darkening is normal.[18]

Safety and Handling

  • Grignard Reagents: Can be pyrophoric, especially if the solvent evaporates. They react violently with water, releasing flammable hydrocarbons. Always handle under an inert atmosphere.

  • Solvents: Diethyl ether and THF are extremely flammable. Perform all operations in a well-ventilated fume hood, away from ignition sources.

  • Iodine: Is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: The toxicological properties may not be fully known. Handle with care and appropriate PPE.

References

The Strategic Application of 2-Iodobenzofuran in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Fluorescence Chemistry

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes with high sensitivity and specificity. The rational design of these molecular reporters hinges on the selection of a core scaffold that not only imparts desirable photophysical properties but also allows for versatile chemical modification. Among the plethora of heterocyclic systems, the benzofuran moiety has emerged as a privileged structure in the development of novel fluorophores.[1][2] Its rigid, planar geometry and inherent fluorescence form a robust foundation for building sophisticated probes. Furthermore, the benzofuran nucleus is a common motif in a wide array of biologically active compounds, offering potential for the development of probes with targeted therapeutic or diagnostic activities.[1]

This technical guide focuses on the utility of a key intermediate, 2-iodobenzofuran, as a versatile building block for the synthesis of a diverse range of fluorescent probes. The presence of the iodine atom at the 2-position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of various functionalities to tune the photophysical and biological properties of the final molecule.[2] This guide will provide an in-depth analysis of the synthetic strategies employing this compound, detailed experimental protocols, and an overview of the expected photophysical characteristics of the resulting fluorescent probes.

The Synthetic Advantage of this compound

The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance compared to its bromo and chloro counterparts. This makes this compound an ideal starting material for the efficient construction of complex molecular architectures. The primary synthetic routes leveraging this compound for fluorescent probe development are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This powerful reaction facilitates the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters.[2] This methodology is particularly effective for the synthesis of 2-arylbenzofurans, which often exhibit strong fluorescence and are key components of donor-π-acceptor (D-π-A) type probes.[3] The electronic properties of the resulting probe can be finely tuned by selecting an appropriate boronic acid partner, thereby modulating the absorption and emission wavelengths.

  • Sonogashira Coupling: This reaction enables the coupling of this compound with terminal alkynes, introducing a rigid alkynyl linker into the molecular structure.[4] This is a valuable strategy for extending the π-conjugated system of the fluorophore, which typically leads to a red-shift in the emission spectrum. The resulting 2-alkynylbenzofurans can serve as fluorescent probes themselves or as intermediates for further functionalization.

Synthetic Methodologies and Protocols

The following sections provide detailed protocols for the synthesis of representative fluorescent probes utilizing this compound as a key precursor. These protocols are based on established methodologies for Suzuki-Miyaura and Sonogashira cross-coupling reactions and can be adapted for a range of substrates.

Protocol 1: Synthesis of a 2-Arylbenzofuran Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol details the synthesis of a 2-arylbenzofuran, a common structural motif in fluorescent probes, by coupling this compound with a commercially available arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product IodoBenzofuran This compound ArylBenzofuran 2-Arylbenzofuran (Fluorescent Probe) IodoBenzofuran->ArylBenzofuran BoronicAcid Arylboronic Acid BoronicAcid->ArylBenzofuran Catalyst Pd(PPh₃)₄ Catalyst->ArylBenzofuran Catalyst Base K₂CO₃ Base->ArylBenzofuran Base Solvent Dioxane/H₂O Solvent->ArylBenzofuran Solvent, 80-100 °C

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure: [5]

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-arylbenzofuran.

Protocol 2: Synthesis of a 2-Alkynylbenzofuran Fluorescent Probe via Sonogashira Coupling

This protocol describes the synthesis of a 2-alkynylbenzofuran, which can serve as a fluorescent probe or a key intermediate for more complex structures.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product IodoBenzofuran This compound AlkynylBenzofuran 2-Alkynylbenzofuran (Fluorescent Probe) IodoBenzofuran->AlkynylBenzofuran Alkyne Terminal Alkyne Alkyne->AlkynylBenzofuran Pd_Catalyst PdCl₂(PPh₃)₂ Pd_Catalyst->AlkynylBenzofuran Catalyst Cu_Cocatalyst CuI Cu_Cocatalyst->AlkynylBenzofuran Co-catalyst Base Et₃N Base->AlkynylBenzofuran Base Solvent THF Solvent->AlkynylBenzofuran Solvent, RT to 50 °C

Caption: General workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure: [6]

  • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous tetrahydrofuran and triethylamine to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated (e.g., to 50 °C) to drive it to completion. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 2-alkynylbenzofuran.

Characterization and Photophysical Properties

The synthesized benzofuran-based fluorescent probes should be thoroughly characterized to confirm their structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties are then evaluated to determine their suitability as fluorescent probes.

Key Photophysical Parameters:

  • Absorption and Emission Spectra: These are measured using a UV-Vis spectrophotometer and a fluorometer, respectively, to determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

  • Molar Absorptivity (ε): This parameter reflects how strongly the molecule absorbs light at a given wavelength and is determined using the Beer-Lambert law.

  • Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process and is typically determined relative to a well-characterized standard (e.g., quinine sulfate).

  • Stokes Shift: The difference in wavelength between the maximum absorption and emission is an important parameter, with larger Stokes shifts being generally desirable to minimize self-absorption.

Representative Photophysical Data for 2-Arylbenzofuran Derivatives:

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_FSolventReference
2-Phenylbenzofuran~310~360~50-Various[2]
2-(4-Methoxyphenyl)benzofuran~320~380~60-Various[2]
2-(Benzofuran-2-yl)-coumarin derivative392473810.81HEPES buffer[7]
2-(Pyren-1-yl)benzofuran derivative~350-400~420-480~70-80-Various[8]

Note: The exact photophysical properties will vary depending on the specific substituents and the solvent used.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fluorescent probes. The strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allows for the efficient and modular construction of novel fluorophores with tunable photophysical properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of custom-designed benzofuran-based probes for various applications in chemistry, biology, and materials science. Future work in this area will likely focus on the development of benzofuran probes with enhanced properties such as two-photon absorption, longer emission wavelengths for in vivo imaging, and specific targeting capabilities for biological molecules of interest.

References

Application Note: A Scalable Protocol for the Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling of 2-Iodobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-arylbenzofurans using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By leveraging the high reactivity of 2-iodobenzofuran as the electrophilic partner, this guide offers a field-proven methodology designed for scale-up, addressing common challenges such as process safety, reaction efficiency, and product purification. We present a step-by-step protocol, mechanistic insights, process flow diagrams, and a comprehensive troubleshooting guide to ensure successful implementation from the bench to pilot scale.

Introduction: The Strategic Importance of 2-Arylbenzofurans

The fusion of a benzene ring with a furan ring, substituted with an additional aryl moiety at the 2-position, gives rise to a class of compounds with significant therapeutic potential. These structures are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer's properties.[3] Consequently, the development of efficient and scalable synthetic routes to access these molecules is of paramount importance for drug discovery and development programs.

Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as the gold standard for constructing the critical C-C bond between the benzofuran core and the aryl substituent.[4][5] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly advantageous for large-scale synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6]

This guide focuses on the use of this compound as the starting material. The high reactivity of the carbon-iodine bond in the crucial oxidative addition step of the catalytic cycle ensures rapid reaction kinetics and high conversion rates, factors that are critical for an efficient and economical large-scale process.[7]

Mechanistic Rationale and Scale-Up Considerations

A deep understanding of the reaction mechanism is essential for successful process development and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation, where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond of the 2-arylbenzofuran product and regenerates the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition inv1 pd0->inv1 pd_complex Ar-Pd(II)-I(L_n) (Benzofuranyl-Pd Complex) transmetalation Transmetalation inv2 pd_complex->inv2 diaryl_pd Ar-Pd(II)-Ar'(L_n) (Di-organo Pd Complex) reductive_elimination Reductive Elimination inv3 diaryl_pd->inv3 reductive_elimination->pd0 product Product Formed (2-Arylbenzofuran) inv4 product->inv4 inv1->pd_complex this compound (Ar-I) inv2->diaryl_pd Arylboronic Acid (Ar'-B(OH)₂) + Base inv3->pd0 inv3->product inv4->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Scale-Up

Transitioning from a laboratory-scale reaction to a multi-kilogram production requires careful consideration of several factors:

  • Catalyst Selection: While many palladium sources are effective, Pd(PPh₃)₄ or combinations of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, RuPhos) are common.[8] For scale-up, catalyst loading (mol%) is a key cost driver and should be minimized. Heterogeneous catalysts like Pd/C can also be considered for easier removal, though they may require harsher conditions.[7]

  • Solvent Choice: A solvent system that ensures solubility of all components while facilitating the reaction and subsequent work-up is crucial. Mixtures of an organic solvent (like Toluene, Dioxane, or 2-MeTHF) and water are frequently used. The aqueous phase is necessary to dissolve the inorganic base.[9]

  • Base Selection: An inorganic base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation.[9] The choice of base can significantly impact reaction rate and yield. K₂CO₃ is often a good, cost-effective starting point.

  • Process Safety: The reaction can be exothermic, especially during the oxidative addition phase. On a large scale, this heat must be managed through controlled reagent addition and efficient reactor cooling to prevent thermal runaways.

  • Work-up and Purification: Standard laboratory purification by column chromatography is not feasible for large quantities. The process must be designed to yield a product that can be purified by crystallization or distillation. This involves careful selection of solvents for extraction and crystallization to ensure high purity and yield.

  • Palladium Removal: Residual palladium in the final product is a major concern, particularly for active pharmaceutical ingredients (APIs). Methods such as treatment with activated carbon, specialized scavengers, or crystallization are employed to reduce palladium levels to acceptable limits (typically <10 ppm).

Application Protocol: Scale-Up Synthesis of 2-(4-methoxyphenyl)benzofuran

This protocol details the synthesis of a representative 2-arylbenzofuran on a 100-gram scale.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>97%CommercialIrritant. Handle with care.[10]
4-Methoxyphenylboronic Acid>98%Commercial
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercialHarmful if swallowed.[11]
Tetrakis(triphenylphosphine)palladium(0)>98%CommercialToxic and sensitizer.[12]
TolueneAnhydrousCommercialFlammable, toxic.
Ethanol200 ProofCommercialFlammable.
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeCommercialFlammable.
BrineSaturated NaCl(aq)In-house
Celite® / Diatomaceous EarthN/ACommercialFor filtration.
Equipment
5 L Jacketed Glass ReactorWith overhead mechanical stirrer, condenser, thermocouple, and N₂ inlet.
Addition FunnelFor controlled liquid addition.
Heating/Cooling Circulator
Buchner Funnel & Filter FlaskFor product isolation.
Vacuum OvenFor drying.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood or a walk-in hood for large-scale operations.

  • Reagent Handling: this compound is an irritant; avoid skin and eye contact.[10] Palladium catalysts are toxic and can cause sensitization; avoid inhalation of dust.[12] Handle all solvents in a well-ventilated area away from ignition sources.

  • Emergency Procedures: Ensure an emergency shower and eyewash station are readily accessible. Be familiar with the location of fire extinguishers.

Experimental Workflow Diagram

Workflow start Start setup Reactor Setup (Inert with N₂) start->setup charge Charge Reagents (Solvents, this compound, Boronic Acid, Base) setup->charge heat Heat to 80-85 °C charge->heat catalyst Add Pd(PPh₃)₄ Catalyst heat->catalyst react Maintain at 85 °C (Monitor by HPLC/TLC) catalyst->react cool Cool to Room Temp. react->cool quench Quench with Water cool->quench filter Filter through Celite® (Remove Pd residues) quench->filter separate Phase Separation (Collect organic layer) filter->separate wash Wash with Brine separate->wash concentrate Concentrate in vacuo wash->concentrate crystallize Crystallize from Ethanol concentrate->crystallize isolate Isolate by Filtration crystallize->isolate dry Dry in Vacuum Oven isolate->dry end Final Product: 2-(4-methoxyphenyl)benzofuran dry->end

Caption: Step-by-step workflow for the scale-up synthesis of 2-arylbenzofurans.

Step-by-Step Protocol
  • Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all glassware is dry. Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Charging: To the reactor, charge Toluene (1.5 L) and Deionized Water (0.5 L). Begin stirring at 200-250 RPM.

  • Add this compound (122 g, 0.5 mol), 4-methoxyphenylboronic acid (91.2 g, 0.6 mol, 1.2 equiv), and powdered potassium carbonate (172.8 g, 1.25 mol, 2.5 equiv).

  • Heating: Heat the stirred slurry to 80-85 °C using the circulating bath.

  • Catalyst Addition: Once the reaction temperature is stable, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (5.78 g, 0.005 mol, 1 mol%) in one portion. Causality Note: Adding the catalyst to the hot mixture ensures immediate dissolution and initiation of the catalytic cycle.

  • Reaction Monitoring: Maintain the reaction temperature at 85 °C. The reaction is typically complete within 2-4 hours. Monitor the consumption of this compound using a suitable analytical method (e.g., TLC with a 9:1 Hexane:EtOAc eluent, or HPLC).

  • Cooling and Quench: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 30 °C).

  • Work-up: Add deionized water (1 L) to the reactor to dissolve the inorganic salts.

  • Filtration: Filter the biphasic mixture through a pad of Celite® (approx. 2 cm thick) in a Buchner funnel to remove the precipitated palladium catalyst. Wash the filter cake with Ethyl Acetate (2 x 100 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the layers and retain the organic (upper) layer. Extract the aqueous layer with Ethyl Acetate (2 x 250 mL).

  • Washing: Combine all organic layers and wash with brine (1 x 500 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification by Crystallization: Transfer the crude product to a suitable flask. Add hot ethanol (approx. 400-500 mL) with stirring until the solid is fully dissolved. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, washing the cake with a small amount of cold ethanol. Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Results and Data Summary

The described protocol consistently provides the target compound in high yield and purity.

ParameterValue
Scale (this compound)122 g (0.5 mol)
Equivalents of Boronic Acid1.2
Equivalents of Base (K₂CO₃)2.5
Catalyst Loading (Pd(PPh₃)₄)1.0 mol%
Solvent SystemToluene / Water (3:1)
Reaction Temperature85 °C
Reaction Time2-4 hours
Typical Isolated Yield 95 - 110 g (85 - 98%)
Purity (by HPLC/¹H NMR) >99%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst. 2. Insufficient base or wet base. 3. Poor quality boronic acid. 4. Inefficient mixing.1. Use a fresh bottle of catalyst or a different batch. 2. Use freshly dried, powdered K₂CO₃. 3. Check the purity of the boronic acid; sometimes they degrade on storage. 4. Increase stirrer speed to ensure good mixing of the biphasic system.
Low Yield 1. Product loss during work-up/extraction. 2. Homocoupling of the boronic acid (Glaser coupling). 3. Premature crystallization during filtration.1. Perform additional extractions of the aqueous layer. 2. Ensure the reaction is kept under a strict inert atmosphere. 3. Keep solutions warm during filtration if the product has low solubility.
Dark-colored Product 1. Formation of palladium black. 2. Reaction run at too high a temperature.1. Ensure the Celite® filtration step is performed carefully. 2. A charcoal treatment of the crude product solution before crystallization can be effective. 3. Maintain strict temperature control.
Product Fails to Crystallize 1. Presence of impurities. 2. Incorrect crystallization solvent or volume.1. Attempt to purify a small sample by flash chromatography to obtain a seed crystal. 2. Try a different solvent system (e.g., isopropanol, heptane/ethyl acetate). Use scratching or seeding to induce crystallization.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 2-arylbenzofurans via a palladium-catalyzed Suzuki-Miyaura coupling. By utilizing the highly reactive this compound and carefully controlling key process parameters, this method provides a direct and efficient route to a valuable class of compounds. The protocol emphasizes safety, scalability, and purification via non-chromatographic methods, making it highly suitable for professionals in drug development and process chemistry. The provided workflow, mechanistic insights, and troubleshooting guide serve as a comprehensive resource for the successful implementation of this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Iodobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Iodobenzofuran. This resource aims to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve common experimental challenges effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow for identifying and solving problems.

Issue 1: Low to No Product Formation (Low Conversion of this compound)

Question: My Suzuki coupling of this compound with an arylboronic acid is showing very low conversion, with the starting material largely unreacted. I'm using a standard palladium catalyst. What are the likely causes and how can I fix this?

Answer:

Low conversion in the Suzuki coupling of a heteroaryl halide like this compound often points to issues with the catalyst's activity or the reaction conditions. Here’s a systematic approach to troubleshoot this problem:

1. Catalyst Deactivation or Insufficient Loading:

  • The "Why": The palladium catalyst is the engine of your reaction. If it's not active, the catalytic cycle won't turn over efficiently. [1]Oxygen is a primary culprit, as it can oxidize the active Pd(0) species to inactive Pd(II) oxides. [2][3]Insufficient catalyst loading, especially for challenging substrates, can also lead to incomplete reactions. [4]* The "How-To":

    • Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can also work. [1] * Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration. [5] * Catalyst Loading: While lower catalyst loadings are desirable, for a new or challenging coupling, starting with a higher loading (e.g., 1-2 mol%) can be beneficial. You can then optimize downwards once the reaction is working. [6] 2. Ineffective Base or Solvent System:

  • The "Why": The base is crucial for activating the boronic acid to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. [7][8]The choice of base and solvent are interconnected; for instance, inorganic bases like K₂CO₃ or K₃PO₄ require some water for solubility and activity. [1]* The "How-To":

    • Base Selection: For this compound, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point. Ensure the base is finely powdered to maximize its surface area.

    • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often effective. [1]The water helps to dissolve the inorganic base and facilitates the reaction.

    • Solubility Check: Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature. Poor solubility can severely limit reaction rates. [9] 3. Sub-Optimal Ligand Choice:

  • The "Why": The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition. For heteroaryl halides, the choice of ligand can be particularly important. [10]* The "How-To":

    • Ligand Screening: If you are using a simple phosphine ligand like PPh₃ and observing low conversion, consider switching to a more electron-rich and bulky ligand. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging Suzuki couplings. [10][11] Here is a troubleshooting workflow for low conversion:

low_conversion_workflow start Low Conversion of this compound q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst loading sufficient (1-2 mol%)? a1_yes->q2 fix1 Improve degassing and maintain inert atmosphere. a1_no->fix1 fix1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the base and solvent system appropriate? a2_yes->q3 fix2 Increase catalyst loading. a2_no->fix2 fix2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you tried a more advanced ligand? a3_yes->q4 fix3 Screen alternative bases (e.g., K3PO4) and solvent systems (e.g., dioxane/water). a3_no->fix3 fix3->q4 a4_no No q4->a4_no fix4 Screen electron-rich, bulky ligands (e.g., Buchwald ligands). a4_no->fix4 end_node Re-evaluate reaction parameters. fix4->end_node

Caption: Troubleshooting workflow for low conversion.

Issue 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)

Question: My reaction is proceeding, but I'm observing significant amounts of symmetrical biaryl byproduct (from the boronic acid) and the debrominated starting material. How can I suppress these side reactions?

Answer:

The formation of homocoupled products and protodeboronation are common side reactions in Suzuki couplings. Understanding their mechanisms is key to mitigating them.

1. Boronic Acid Homocoupling:

  • The "Why": Homocoupling of the boronic acid is primarily caused by the presence of oxygen and Pd(II) species. [2][3]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product. [3][12]* The "How-To":

    • Strict Oxygen Exclusion: As with low conversion, rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent the oxidation of Pd(0). [3][13] * Use of Pd(0) Pre-catalysts: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) pre-catalysts like Pd(OAc)₂. If a Pd(II) source is used, ensuring its efficient reduction to Pd(0) at the start of the reaction is important. [3] 2. Protodeboronation:

  • The "Why": Protodeboronation is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. This is an undesired side reaction that consumes the boronic acid. [14]The propensity for this side reaction is dependent on factors like the reaction conditions and the electronic nature of the boronic acid. [14]* The "How-To":

    • Boronic Acid Quality: Use high-purity boronic acids, as impurities can sometimes promote decomposition pathways. [15] * Use of Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation. [16][17]They act as a "slow-release" source of the boronic acid in the reaction. [14] * Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. If this is a significant issue, try running the reaction at a lower temperature for a longer duration.

Here is a diagram illustrating the competition between the desired cross-coupling and the side reactions:

side_reactions cluster_main Desired Pathway cluster_side Side Reactions This compound This compound Cross-Coupled Product Cross-Coupled Product This compound->Cross-Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Cross-Coupled Product Homocoupled Product Homocoupled Product Arylboronic Acid->Homocoupled Product O2, Pd(II) Protodeboronated Product Protodeboronated Product Arylboronic Acid->Protodeboronated Product H+

Caption: Competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Suzuki coupling of this compound?

A1: There is no single "optimal" catalyst loading, as it depends on the specific substrates and reaction conditions. However, a good starting point for optimization is typically in the range of 0.5 to 2 mol% of the palladium catalyst. [6]For well-behaved reactions, it's often possible to reduce the catalyst loading to as low as 0.01 mol% or even less. It is advisable to start with a slightly higher loading to ensure the reaction proceeds and then systematically decrease it to find the minimum effective amount.

Q2: How do I choose the right ligand for this reaction?

A2: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For heteroaryl halides like this compound, electron-rich and bulky phosphine ligands are often beneficial. [10][18]While triphenylphosphine (PPh₃) can be effective in some cases, more advanced ligands often provide better results, especially for challenging substrates.

Ligand TypeExamplesCharacteristics
Simple PhosphinesPPh₃, P(t-Bu)₃Readily available, but may not be optimal for all substrates.
Buchwald LigandsSPhos, XPhos, RuPhosBulky and electron-rich, often highly effective for a broad range of Suzuki couplings. [11]
Ferrocenyl LigandsdppfGood for stabilizing the catalyst and often used in standard protocols. [18]

Q3: What is the role of the base, and which one should I use?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid. [7][8][19]The choice of base can significantly impact the reaction rate and yield.

  • Common Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and generally require an aqueous co-solvent.

    • Phosphates (K₃PO₄): Often a good choice, particularly in anhydrous conditions or for substrates sensitive to stronger bases.

    • Fluorides (KF, CsF): Can be effective, especially for preventing cleavage of base-labile groups. [9] For the Suzuki coupling of this compound, K₂CO₃ or K₃PO₄ are excellent starting points.

Q4: How can I monitor the progress of my reaction?

A4: Monitoring the reaction progress is essential for determining the optimal reaction time and identifying any issues.

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively assessing the consumption of starting materials and the formation of the product. [20]* Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative information about the reaction progress and can help identify side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the reaction tube in some cases, providing real-time kinetic data. [21][22] Q5: My boronic acid is old. Can I still use it?

A5: The quality of the boronic acid is critical for the success of a Suzuki coupling. [15]Older boronic acids can undergo decomposition, such as oxidation or the formation of anhydrides (boroxines). This can lead to lower yields and the formation of byproducts. It is always recommended to use high-purity, fresh boronic acids. If you suspect your boronic acid has degraded, it's best to use a fresh batch or purify the existing material if possible.

Experimental Protocols

General Procedure for Optimizing Catalyst Loading

This protocol provides a framework for systematically optimizing the palladium catalyst loading for the Suzuki coupling of this compound.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Add the desired palladium pre-catalyst and ligand in separate experiments with varying catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

    • Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. 3. Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. [23]4. Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Upon completion (or after a set time for comparison), cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR to determine the conversion and yield.

    • Purify the product by column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.

suzuki_cycle cluster_legend Legend Pd0 Pd(0)L2 OA_complex R1-Pd(II)L2-X Pd0->OA_complex Oxidative Addition (R1-X) TM_complex R1-Pd(II)L2-R2 OA_complex->TM_complex Transmetalation (R2-B(OH)2, Base) TM_complex->Pd0 TM_complex->Pd0 Product R1-R2 TM_complex->Product Reductive Elimination R1 R1 = 2-Benzofuranyl R2 R2 = Aryl X X = Iodo

Caption: The Suzuki-Miyaura catalytic cycle. [24]

References

"minimizing homocoupling byproducts in Sonogashira reactions of 2-Iodobenzofuran"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving 2-iodobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield and purity by minimizing common byproducts, particularly homocoupling. Here, we address specific issues through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Sonogashira reaction with this compound?

A1: Homocoupling refers to undesirable side reactions where starting materials couple with themselves instead of the intended cross-coupling partner. In the Sonogashira reaction, two primary types of homocoupling can occur:

  • Alkyne Homocoupling (Glaser Coupling): This is the most common byproduct, where two molecules of your terminal alkyne react to form a symmetric butadiyne. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]

  • Aryl Halide Homocoupling: Less common, but possible, is the dimerization of this compound to form 2,2'-bis(benzofuran). This can be facilitated by catalyst decomposition or certain reaction conditions.

These side reactions consume your starting materials, reduce the yield of your desired product, and introduce purification challenges.[2][3]

Q2: Why am I seeing significant amounts of alkyne dimer (butadiyne) in my reaction?

A2: The formation of the alkyne dimer is predominantly caused by the copper(I) co-catalyst, which facilitates the oxidative coupling of the alkyne.[4] The presence of oxygen significantly accelerates this process.[1][5] Therefore, inadequate degassing of your solvent and reaction vessel is a major contributor.[1][3]

Q3: Can I run the Sonogashira coupling for this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are not only possible but often the most effective strategy to prevent alkyne homocoupling.[1][4][6][7][8] These protocols may require specific ligands or slightly different reaction conditions to proceed efficiently, but they directly address the root cause of Glaser coupling.[4][6]

Q4: My reaction mixture turns black shortly after adding the reagents. What does this indicate?

A4: A black precipitate is typically palladium black, which is the result of the decomposition of the active Pd(0) catalyst.[9] This can be caused by several factors, including the presence of oxygen, impurities in the reagents or solvents, or excessively high temperatures.[9] Catalyst decomposition not only halts the desired reaction but can also contribute to homocoupling of the aryl halide.

Q5: Is this compound a particularly challenging substrate for Sonogashira reactions?

A5: this compound is an electron-rich heteroaryl iodide. While aryl iodides are generally the most reactive halides in Sonogashira couplings, the electron-rich nature of the benzofuran ring can influence the catalytic cycle.[1] While not inherently "difficult," optimization is key to prevent side reactions. The lone pairs on the furan oxygen could potentially interact with the palladium center, so ligand choice can be important.

In-Depth Troubleshooting Guide

Problem 1: High Levels of Alkyne Homocoupling (Glaser Coupling)

This is the most frequent issue encountered. If you are observing a significant amount of the butadiyne byproduct, consider the following causes and solutions.

Causality: The copper(I) acetylide intermediate, formed in the copper co-catalyzed cycle, can undergo oxidation (often by residual oxygen) to a copper(II) species, which then promotes the dimerization of the alkyne.

  • Switch to a Copper-Free Protocol: This is the most direct and effective solution.[4][9] By eliminating the copper co-catalyst, you remove the primary pathway for Glaser coupling.

  • Rigorous Exclusion of Oxygen: If you must use a copper-catalyzed system, ensure your technique for creating an inert atmosphere is flawless.[1][3]

    • Use solvents that have been thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.

    • Assemble your reaction vessel under a positive pressure of inert gas.

  • Reduce Copper Catalyst Loading: Minimizing the concentration of CuI can decrease the rate of homocoupling.[9] Try reducing the amount to 0.5-1 mol%.

  • Slow Addition of the Alkyne: Using a syringe pump to add the alkyne slowly over a period of time keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5][9]

  • Employ a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., 5-10% H₂ in Argon) can suppress homocoupling by keeping the catalyst in the active Pd(0) state and scavenging residual oxygen.[2][5]

Problem 2: Low or No Conversion of this compound

If your starting material remains largely unreacted, investigate these potential issues.

Causality: The catalytic cycle may be stalled or proceeding very slowly. The most common culprits are an inactive catalyst, suboptimal reaction conditions, or inhibition of the catalyst.

  • Verify Catalyst and Reagent Quality:

    • Palladium Catalyst: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[1]

    • Copper(I) Iodide: CuI can oxidize over time. Use a freshly opened bottle.[1][9]

    • Base and Solvents: Ensure your amine base (e.g., triethylamine, diisopropylamine) and solvents are anhydrous and of high purity.[1][9] Impurities can poison the catalyst.

  • Optimize Reaction Temperature: While many Sonogashira reactions with aryl iodides work at room temperature, some systems require gentle heating to facilitate the catalytic cycle.[1] Try incrementally increasing the temperature to 40-60 °C. Avoid excessively high temperatures, which can cause catalyst decomposition.[9]

  • Ligand Selection: For a potentially coordinating substrate like this compound, the choice of ligand is crucial. If using a standard ligand like PPh₃ is not effective, consider a more electron-rich and bulky phosphine ligand. These can stabilize the palladium catalyst and promote the oxidative addition step.[10][11]

Data Summary & Recommended Protocols

Table 1: Impact of Reaction Parameters on Homocoupling
ParameterConditionImpact on HomocouplingRationale
Copper Co-catalyst Present (CuI)HighPrimary catalyst for Glaser coupling.[4]
AbsentMinimal to NoneEliminates the main pathway for alkyne dimerization.[6][7][8]
Atmosphere Air/OxygenHighOxygen promotes the oxidative dimerization of the copper acetylide.[1][5]
Inert (Ar, N₂)ReducedMinimizes the oxidative pathway for homocoupling.[3]
Alkyne Addition All at onceModerate to HighHigh instantaneous concentration favors bimolecular side reaction.
Slow (Syringe Pump)LowKeeps alkyne concentration low, favoring cross-coupling.[9]
Ligand Choice Standard (e.g., PPh₃)Substrate DependentMay not be optimal for preventing catalyst inhibition or side reactions.
Bulky, Electron-RichPotentially LowerCan accelerate the desired cross-coupling cycle, outcompeting homocoupling.[3][10]

Experimental Protocols

Protocol 1: Recommended Copper-Free Sonogashira of this compound

This protocol is the preferred starting point to eliminate Glaser coupling.

1. Preparation:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and the amine base (e.g., diisopropylamine, 2-3 equiv.).

  • Seal the flask with a septum.

2. Degassing:

  • Thoroughly degas the solid mixture by evacuating the flask and backfilling with high-purity argon or nitrogen. Repeat this cycle 3-5 times.

3. Solvent and Reagent Addition:

  • Add degassed, anhydrous solvent (e.g., THF or toluene) via syringe.

  • Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

4. Reaction:

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

5. Workup:

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Low-Copper Sonogashira of this compound

Use this protocol if a copper-free method is not feasible.

1. Preparation:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (0.5-1 mol%).

  • Seal the flask with a septum.

2. Degassing:

  • Thoroughly degas the solids by evacuating and backfilling with argon or nitrogen (3-5 cycles).

3. Solvent and Base Addition:

  • Add degassed, anhydrous THF and a degassed amine base (e.g., triethylamine, 3 equiv.) via syringe.

4. Alkyne Addition:

  • Add the terminal alkyne (1.1 equiv.) slowly over 1-2 hours using a syringe pump.

5. Reaction & Workup:

  • Follow steps 4 and 5 from Protocol 1.

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira cycle and the competing homocoupling pathway.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR reductive_elimination->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetalation Enters Pd Cycle base Base CuI CuI

Caption: The desired Sonogashira catalytic cycle.

Glaser_Coupling alkyne 2 R-C≡C-H cu_acetylide 2 R-C≡C-Cu alkyne->cu_acetylide + CuI, Base oxidation Oxidation (O₂, Cu(II)) cu_acetylide->oxidation dimer R-C≡C-C≡C-R oxidation->dimer byproduct Undesired Byproduct dimer->byproduct

References

"common side reactions in the synthesis of 2-Iodobenzofuran and their avoidance"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Iodobenzofuran. This valuable heterocyclic building block is crucial in medicinal chemistry and materials science. However, its synthesis can present challenges, from low yields to persistent impurities. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you navigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct approach is the electrophilic iodination of benzofuran . This involves treating benzofuran with an iodinating agent. The choice of agent is critical and ranges from molecular iodine (I₂) with an oxidizing agent to milder reagents like N-Iodosuccinimide (NIS). An alternative, though less direct, route is the iodocyclization of precursors like o-alkynylphenols, which can be tailored to yield various substituted iodobenzofurans.[1][2]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: Multiple spots typically indicate a mixture of the desired product, unreacted starting material, and side products. For the direct iodination of benzofuran, common impurities include:

  • Unreacted Benzofuran: Will have a different Rf value than the more polar iodinated product.

  • Di-iodobenzofurans: Potential byproducts if an excess of the iodinating agent is used or if reaction conditions are too harsh.

  • 3-Iodobenzofuran: A regioisomer that can form depending on the reaction conditions. It often has a very similar Rf value to the 2-iodo isomer, making separation by standard chromatography challenging.[3][4]

  • Oxidized or Polymeric Byproducts: Furans can be susceptible to oxidation and polymerization, especially under strong acidic conditions, leading to baseline streaking or distinct spots.[5][6]

Q3: My reaction mixture is turning into a dark, tar-like substance. What is causing this and how can I prevent it?

A3: The formation of dark tars is a classic sign of furan ring polymerization or decomposition.[6] This is almost always caused by the presence of strong acids. Many traditional iodination methods use molecular iodine (I₂) with an oxidizing agent like nitric acid, which generates a highly acidic environment.[7][8]

  • Avoidance Strategy: The most effective way to prevent this is to use a milder iodinating agent that does not require or generate strong acid. N-Iodosuccinimide (NIS) is an excellent choice.[1] Additionally, ensuring a neutral or slightly basic workup can help prevent degradation of the product once formed.[5]

Q4: My yield is consistently low. What are the common culprits?

A4: Low yields can stem from several factors throughout the experimental process:

  • Side Reactions: The formation of di-iodinated products, regioisomers, or polymeric materials consumes your starting material and reduces the yield of the desired product.[5]

  • Reagent Degradation: Iodinating agents, particularly NIS, can degrade if not stored properly (cool, dry, and dark). Always use a fresh or properly stored batch.[5]

  • Incomplete Reaction: The reaction time may be too short or the temperature too low. Monitor the reaction progress by TLC to ensure full consumption of the starting material.[5]

  • Product Instability: this compound can be sensitive to light and acid.[5] Protect the reaction from light and avoid prolonged exposure to acidic conditions during workup or purification on silica gel.[9][10]

  • Inefficient Purification: The product may be lost during aqueous workup if extractions are not thorough, or it may co-elute with impurities during column chromatography.

Troubleshooting Guide: Common Side Reactions & Their Avoidance

This section directly addresses the most common problems encountered during the synthesis of this compound, explaining their chemical origins and providing actionable solutions.

ProblemProbable Cause(s)Troubleshooting & Avoidance Strategies
Over-iodination The benzofuran ring is activated, and the initial product, this compound, can undergo a second iodination to form di-iodinated species. This is exacerbated by using an excess of the iodinating agent or harsh reaction conditions (high temperature, long reaction time).1. Stoichiometric Control: Use a precise 1.0 to 1.1 stoichiometric equivalent of the iodinating agent relative to benzofuran. 2. Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over time. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination. 3. Temperature Management: Perform the reaction at a reduced temperature (e.g., 0 °C or even lower) to decrease the rate of the second iodination.[5]
Formation of 3-Iodobenzofuran Regioisomer Electrophilic attack on the benzofuran ring can occur at either the C2 or C3 position. The stability of the resulting carbocation intermediate (sigma complex) determines the regioselectivity. While C2 attack is often favored, the reaction conditions (solvent, temperature, iodinating agent) can significantly influence the C2:C3 ratio.[11]1. Choice of Iodinating Agent: Milder, bulkier reagents often exhibit higher selectivity for the less hindered C2 position. 2. Solvent Effects: Non-polar solvents can influence the transition state energies and may improve selectivity for the 2-position. 3. Purification: If a mixture of isomers is unavoidable, separation can be attempted using high-performance column chromatography with a shallow solvent gradient or by preparative HPLC.[3]
Polymerization / Decomposition The furan moiety is an electron-rich heterocycle that is highly susceptible to cleavage and polymerization under strongly acidic conditions. This is the most common cause of significant yield loss and the formation of intractable tars.[6]1. Avoid Strong Brønsted Acids: Do not use iodination systems that require strong acids like H₂SO₄ or HNO₃.[7] 2. Use N-Iodosuccinimide (NIS): NIS is a neutral electrophilic iodine source that provides the iodonium ion (I⁺) without generating a strongly acidic byproduct.[1] 3. Buffered Workup: During the aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any trace acids before concentration.[5]
Incomplete Reaction The reaction has not proceeded to completion, leaving significant amounts of starting material. This can be due to deactivated reagents, insufficient activation energy, or poor solubility.1. Verify Reagent Activity: Use a fresh bottle of the iodinating agent (e.g., NIS). 2. Optimize Temperature & Time: Monitor the reaction by TLC. If it stalls, consider increasing the temperature incrementally or extending the reaction time. 3. Ensure Solubility: Choose a solvent in which both the benzofuran and the iodinating agent are fully soluble at the reaction temperature.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic pathway to this compound and the competing side reactions that can reduce yield and purity.

Synthesis_Pathway cluster_side_reactions Common Side Reactions start Benzofuran reagent + Iodinating Agent (e.g., NIS) side_product3 Polymeric Tars (Decomposition) start->side_product3 Harsh Acidic Conditions product This compound (Desired Product) reagent->product Main Pathway (C2 Attack) side_product1 3-Iodobenzofuran (Regioisomer) reagent->side_product1 Isomerization (C3 Attack) side_product2 Di-iodobenzofurans (Over-iodination) product->side_product2 Excess Reagent

Caption: Reaction scheme for this compound synthesis and its major side products.

Recommended Synthetic Protocol: Direct C2-Iodination with NIS

This protocol is designed to maximize the yield of this compound while minimizing side reactions by using a mild and effective iodinating agent.

Materials and Equipment:

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • TLC plates (silica gel)

  • Column chromatography setup

Reagents:

  • Benzofuran

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzofuran (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the stirred solution portion-wise over 15-20 minutes. Ensure the temperature remains at or below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using 95:5 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 1-3 hours, indicated by the consumption of the benzofuran starting material.[5]

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine/NIS. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine. The bicarbonate wash is crucial to remove any acidic succinimide byproduct.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 100% hexanes). The product is typically a white to off-white solid.[5] Store the purified product protected from light.

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Mild, neutral reagent that minimizes acid-catalyzed polymerization.
Stoichiometry 1.05 eq. NISA slight excess ensures complete conversion without promoting significant di-iodination.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates the reaction while being relatively inert.
Temperature 0 °CReduces the rate of side reactions, particularly over-iodination.
Workup Quench Sodium Thiosulfate (Na₂S₂O₃)Removes residual electrophilic iodine species.
Workup Wash Sodium Bicarbonate (NaHCO₃)Neutralizes acidic byproducts, preventing product degradation.
Expected Yield 60-85%Typical yield after chromatographic purification for this type of reaction.

References

"troubleshooting guide for incomplete iodocyclization to form benzofurans"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the iodocyclization of ortho-alkynylphenols to construct the benzofuran scaffold. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your reactions for higher yields and purity.

Troubleshooting Guide: Incomplete Iodocyclization

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My iodocyclization reaction is sluggish or incomplete, resulting in a low yield of the desired 3-iodobenzofuran. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a frequent issue in iodocyclization reactions. The root cause often lies in one or more of the following factors: insufficient electrophilicity of the iodine source, suboptimal reaction conditions, or issues with the starting material itself. Let's break down the troubleshooting process.

A. Re-evaluating Your Iodine Source

The choice of iodine source is critical as it dictates the electrophilicity of the reaction.

  • Molecular Iodine (I₂): While being the most common and cost-effective reagent, its reactivity can sometimes be insufficient, especially for less nucleophilic phenols.

  • N-Iodosuccinimide (NIS): NIS is a milder and more soluble source of electrophilic iodine, which can be advantageous in preventing side reactions. It is often used in conjunction with a catalyst.[1]

  • Bis(2,4,6-collidine)iodonium hexafluorophosphate ([I(coll)₂]PF₆): This is a highly reactive and powerful electrophilic iodine source that can significantly accelerate the reaction, sometimes completing it in seconds at room temperature.[1]

Troubleshooting Steps:

  • Increase Stoichiometry of I₂: A simple first step is to increase the equivalents of molecular iodine. A 1.2 to 2.0 molar equivalent is a good starting point.[2]

  • Switch to a More Reactive Iodine Source: If increasing I₂ stoichiometry doesn't improve the yield, consider switching to NIS or, for very challenging substrates, [I(coll)₂]PF₆.

B. Optimizing the Reaction Conditions

The reaction environment plays a crucial role in the success of the iodocyclization.

  • Solvent: The choice of solvent can influence the solubility of reagents and stabilize intermediates. Common solvents include dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF). In some cases, aqueous media have been shown to accelerate the reaction.[3]

  • Temperature: While many iodocyclization reactions proceed at room temperature, gentle heating (e.g., to 40-80 °C) can sometimes be necessary to drive the reaction to completion, especially with less reactive substrates.[2]

  • Base: A mild, non-nucleophilic base is often required to neutralize the acid generated during the reaction and to deprotonate the phenol, increasing its nucleophilicity. Sodium bicarbonate (NaHCO₃) is a common choice.[4]

Troubleshooting Steps:

  • Solvent Screen: If you are experiencing poor conversion, consider screening a range of solvents.

  • Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

  • Base Optimization: Ensure you are using an adequate amount of base (typically 1.1 to 2.0 equivalents).

C. Assessing Your Starting Material

The electronic properties of your o-alkynylphenol can significantly impact the reaction rate.

  • Electron-donating groups (EDGs) on the phenol ring will increase its nucleophilicity and accelerate the cyclization.

  • Electron-withdrawing groups (EWGs) will decrease the phenol's nucleophilicity, making the reaction more sluggish.[3]

Troubleshooting Workflow:

G start Incomplete Reaction reagent Check Iodine Source start->reagent increase_i2 Increase I₂ Equivalents reagent->increase_i2 If using I₂ switch_reagent Switch to NIS or [I(coll)₂]PF₆ reagent->switch_reagent If I₂ is ineffective conditions Optimize Conditions solvent Screen Solvents conditions->solvent substrate Evaluate Substrate edg_ewg Consider Electronic Effects (EDG/EWG) substrate->edg_ewg increase_i2->conditions If no improvement switch_reagent->conditions temp Increase Temperature solvent->temp base Check Base Stoichiometry temp->base base->substrate success Reaction Complete edg_ewg->success Informed Optimization G A o-Alkynylphenol B Iodonium Ion Intermediate A->B + I⁺ C Cyclized Intermediate B->C 5-endo-dig cyclization D 3-Iodobenzofuran C->D - H⁺

References

Technical Support Center: Purification Strategies for Removing Residual Palladium from 2-Iodobenzofuran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reactions involving 2-Iodobenzofuran. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds. The presence of residual palladium, even at trace levels, can have significant consequences, including interference with downstream synthetic steps, compromised biological assay results, and failure to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1][2][3]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for functionalizing the this compound scaffold.[4][5][6] However, the very efficiency of these catalysts often leads to the challenging task of their complete removal from the final product. This guide provides a structured approach to selecting and optimizing a purification strategy tailored to your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction? A1: The difficulty often arises from the nature of the palladium species present in the reaction mixture. Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can form stable complexes with your product, starting materials, or phosphine ligands.[7] Benzofuran derivatives, containing a heteroatom, can themselves act as ligands, leading to co-elution during chromatography or co-precipitation during crystallization.[3]

Q2: What are the acceptable limits for residual palladium in a pharmaceutical intermediate or API? A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines. For oral drug products, palladium is a Class 2B element with a permitted daily exposure (PDE) of 100 µ g/day , which often translates to a concentration limit of 10 ppm depending on the daily dose of the drug.[3][8] For early-stage research compounds used in biological screening, a level below 100 ppm is often recommended to avoid assay interference.[1][5]

Q3: I performed a silica gel column and still have high palladium levels. What went wrong? A3: This is a common issue. Standard flash chromatography can be ineffective at removing all palladium species.[1][2] The palladium may be complexed with your product, causing it to travel with the same polarity. Additionally, non-polar Pd(0) species may not interact strongly with the silica gel and can elute with your compound. A subsequent scavenging step is often necessary for reliable removal.[1][2][9]

Q4: What is a "palladium scavenger" and how does it work? A4: Palladium scavengers are solid-supported or soluble reagents containing functional groups with a high affinity for palladium, such as thiols, triazines, or isocyanides.[10][11][12] They work by chemisorption, where the palladium is selectively bound to the scavenger's functional group.[3] The scavenger-palladium complex can then be easily removed by filtration, simplifying the purification process.[13]

Q5: Can I use activated carbon for palladium removal? A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[3][14] It can effectively remove various palladium species through adsorption.[15] However, it can sometimes lead to the loss of the desired product due to non-specific binding, so the amount and type of carbon, as well as the treatment time, should be carefully optimized.[16]

Purification Strategy Selection

Choosing the right purification method is critical for efficiency and yield. The following decision tree can guide you in selecting an appropriate starting point for your purification strategy.

G cluster_het Heterogeneous Catalyst Workflow cluster_hom Homogeneous Catalyst Workflow start Start: Crude this compound Product q1 Is the Pd Catalyst Heterogeneous (e.g., Pd/C)? start->q1 filt Filtration through Celite® Pad q1->filt Yes q2 Is Product Crystalline & Thermally Stable? q1->q2 No ana1 Analyze Pd Content (ICP-MS) filt->ana1 cryst Recrystallization q2->cryst Yes scav Palladium Scavenger Treatment (e.g., Si-Thiol, MP-TMT) q2->scav No ana2 Analyze Pd Content (ICP-MS) cryst->ana2 chrom Silica Gel Chromatography scav->chrom chrom->ana2

Caption: Decision workflow for selecting a primary palladium purification method.

Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting advice for the most common palladium removal techniques.

Method 1: Metal Scavenging

Principle: Metal scavengers utilize functional groups with a high affinity for palladium to selectively bind and remove it from solution. Thiol-based scavengers are particularly effective for soft metals like palladium. Macroporous polystyrene (MP) or silica (Si) are common solid supports.[10][17]

Featured Scavengers for Palladium Removal

Scavenger NameFunctional GroupSupportKey AdvantagesTypical Loading
Si-TMT TrimercaptotriazineSilicaHighly effective for a range of Pd species.[1][10]3-10 eq. vs Pd
MP-TMT TrimercaptotriazinePolystyreneHigh loading capacity, suitable for various solvents.[3][10]3-10 eq. vs Pd
Si-Thiol PropanethiolSilicaGood for Pd(II), cost-effective.[8][10]4-10 eq. vs Pd
Activated Carbon N/A (Adsorbent)CarbonBroad-spectrum, economical.[15][14]5-20 wt% vs crude

Experimental Protocol: Palladium Removal with Si-TMT Scavenger

  • Dissolution: After the initial workup of your this compound reaction, dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the Si-TMT scavenger (typically 5-10 equivalents relative to the initial moles of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). The optimal time can range from 2 to 18 hours.[13][18] Monitor the reaction by taking small aliquots, filtering, and analyzing for palladium content if possible.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS or a similar sensitive technique.[11][19]

Troubleshooting Scavenging Issues

IssueProbable Cause(s)Recommended Solution(s)
Ineffective Palladium Removal - Incorrect scavenger choice for the Pd species.- Insufficient scavenger amount or reaction time.- Solvent incompatibility.- Screen different scavengers (e.g., if Si-Thiol fails, try Si-TMT).- Increase the equivalents of scavenger and/or the stirring time/temperature.- Consult manufacturer guidelines for optimal solvents; some scavengers swell better in certain solvents.[18]
Significant Product Loss - The product is non-specifically adsorbing to the scavenger support.- Use the minimum effective amount of scavenger.- After filtration, wash the scavenger cake thoroughly with a solvent in which your product is highly soluble.- Consider switching to a different purification method like crystallization.
Inconsistent Results Batch-to-Batch - Variation in the final oxidation state of palladium.- Presence of interfering species (e.g., excess phosphine ligands).- Standardize workup conditions to ensure consistency.- Consider a pre-treatment step, such as a mild oxidation (e.g., with H₂O₂) to convert phosphines to phosphine oxides and Pd(0) to Pd(II), which can be easier to scavenge.[20]
Method 2: Activated Carbon Treatment

Principle: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb palladium species from the reaction mixture.[14][21] Its effectiveness can be influenced by the type of carbon and the solvent used.[3]

Experimental Protocol: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Carbon Addition: Add powdered activated carbon (typically 5-20% by weight relative to the crude product).[3] Using a higher weight percentage can improve removal but may increase product loss.

  • Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45-60 °C) for 2 to 18 hours.[3][18]

  • Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. This step is critical to avoid carbon contamination in the final product.

  • Washing: Thoroughly wash the Celite®/carbon cake with fresh solvent.

  • Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium.

Method 3: Recrystallization

Principle: If the target this compound derivative is a solid, recrystallization can be an effective method to separate it from soluble palladium impurities, which remain in the mother liquor.[13] The choice of solvent system is paramount.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: Identify a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below. Common systems include isopropanol/water, ethanol, or heptane/ethyl acetate.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying & Analysis: Dry the purified crystals and analyze for palladium content. It may be necessary to perform a second recrystallization to meet stringent purity requirements.

Method 4: Silica Gel Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[22][23] While often insufficient on its own for complete palladium removal, it is a crucial step for removing other organic impurities.

Troubleshooting Chromatography for Palladium Removal

G start Problem: High Pd Levels After Silica Column q1 Does the Pd-containing fraction co-elute with the product? start->q1 sol1 Solution: Pre-treat with a Scavenger - Removes Pd before the column - Simplifies chromatographic separation q1->sol1 Yes (Common) sol2 Solution: Modify Chromatography Conditions - Try a different stationary phase (e.g., Alumina) - Add a chelating agent to the mobile phase (use with caution) q1->sol2 No

Caption: Troubleshooting workflow for ineffective palladium removal by chromatography.

Quantification of Residual Palladium

Verifying the efficacy of your purification method is essential. While TLC can indicate the removal of colored impurities, it cannot quantify palladium levels.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry-standard technique for accurately quantifying trace metal impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[1][11][19] Samples are typically digested in acid before analysis.

  • Fluorometric Methods: Rapid, high-throughput methods based on palladium-catalyzed reactions that produce a fluorescent product are available for screening purposes, helping to quickly identify the most effective scavenging conditions before committing to more time-consuming ICP-MS analysis.[9][19]

References

"preventing dehalogenation of 2-Iodobenzofuran under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Preventing Dehalogenation of 2-Iodobenzofuran

Welcome to the technical support center for handling this compound in synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of dehalogenation (or proto-deiodination) during cross-coupling reactions. Our goal is to provide you with a deep understanding of the underlying causes and to equip you with robust, actionable strategies to maximize the yield of your desired product.

Section 1: Troubleshooting Guide (Immediate Problem Solving)

This section addresses the most urgent issues encountered during experimentation.

Q1: My starting material, this compound, is consumed, but the main product is benzofuran. What's happening?

A1: This outcome strongly indicates that hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, is the dominant reaction pathway. This is a common side reaction in palladium-catalyzed cross-couplings.[1][2] The primary culprit is often the generation of a palladium-hydride (Pd-H) species, which then participates in a reductive elimination pathway with your substrate faster than the desired cross-coupling.[2]

Immediate Corrective Actions:

  • Assess Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to generate hydride species, especially at elevated temperatures.[3][4] Switch to a weaker, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][5]

  • Check Your Solvent and Reagents for Impurities: Trace amounts of water, or solvents that can act as hydride donors (like alcohols), can fuel the formation of Pd-H species.[4][6] Ensure you are using anhydrous, degassed solvents and high-purity reagents.

  • Lower the Reaction Temperature: Dehalogenation often has a higher activation energy than the desired coupling. Reducing the temperature may significantly slow the side reaction while still allowing the productive catalytic cycle to proceed.

Q2: I'm observing significant (10-50%) dehalogenation alongside my desired product. How can I optimize the reaction to favor coupling?

A2: This is a classic optimization problem where the rates of the desired coupling and the undesired dehalogenation are competitive. The key is to select conditions that accelerate the productive steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) relative to the dehalogenation pathway.

Optimization Workflow:

  • Ligand Selection is Critical: The ligand is your most powerful tool. Standard ligands like triphenylphosphine (PPh₃) can be inefficient. Switch to a bulky, electron-rich biaryl phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate reductive elimination, which is often the rate-limiting step for product formation, thereby outcompeting the dehalogenation pathway.[4][5][7][8] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][9][10]

  • Re-evaluate the Base: Even if you are not using a strong alkoxide, the choice of inorganic base matters. K₃PO₄ is often an excellent choice for sensitive substrates as it is less basic than carbonates but still effective.

  • Solvent Choice: While polar aprotic solvents like dioxane and DMF are common, they can sometimes promote dehalogenation. Consider switching to a less polar solvent like toluene, which has been observed to reduce this side reaction in some systems.[5][11]

  • Catalyst Loading: Ensure your catalyst-to-ligand ratio is optimal. For many modern ligands, a 1:2 or 1:1 Pd:Ligand ratio is used, but consult the literature for your specific ligand choice.

Q3: My reaction is sluggish, and forcing conditions (high temperature) leads to dehalogenation. What can I do?

A3: This indicates that a step in your desired catalytic cycle is slow, and the higher energy input required to overcome this barrier is preferentially fueling the dehalogenation side reaction.

Solutions for Sluggish Reactions:

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a modern, well-defined pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These are designed to rapidly generate the active monoligated Pd(0) species at low temperatures, "kick-starting" the catalytic cycle before the substrate or reagents have time to decompose or participate in side reactions.[12][13]

  • For Suzuki Couplings, Check Your Boronic Acid: Ensure your boronic acid is pure and active. Unstable heteroaryl boronic acids can deboronate under basic conditions, slowing down the crucial transmetalation step.[12][13] Adding a small amount of water can sometimes be beneficial in Suzuki couplings with inorganic bases by aiding the dissolution of the base and facilitating the transmetalation step.[5]

  • For Sonogashira Couplings, Consider Copper: If you are running a copper-free Sonogashira, the reaction may be inherently slower.[14] Re-introducing a copper(I) co-catalyst (like CuI) can dramatically increase the rate of the reaction, often allowing for milder conditions that suppress dehalogenation.[15][16][17]

Section 2: Frequently Asked Questions (Fundamental Knowledge)

Q4: Why is the C-I bond at the C2 position of benzofuran particularly susceptible to cleavage?

A4: The susceptibility of the this compound to dehalogenation is due to a combination of factors. The C-I bond is the weakest of the carbon-halogen bonds, making it the most reactive towards both the desired oxidative addition and undesired side reactions.[2] Furthermore, benzofuran is an electron-rich heterocycle. This electronic nature can influence the stability of the key organopalladium intermediates in the catalytic cycle, potentially making them more susceptible to proto-dehalogenation by reaction with a proton source.

Q5: Which reaction parameters have the most significant impact on preventing dehalogenation?

A5: Based on extensive literature and practical experience, the parameters can be ranked in order of impact:

  • Ligand: The structure and electronic properties of the phosphine or NHC ligand have the most profound effect. Bulky, electron-donating ligands stabilize the catalyst and dramatically accelerate the product-forming reductive elimination step.[7][8][18]

  • Base: The choice of base dictates the reaction environment's basicity and can be a direct or indirect source of the hydride species responsible for dehalogenation.[3][4][19]

  • Temperature: As a general kinetic parameter, temperature can often be the deciding factor between two competing pathways.

  • Solvent & Reagent Purity: The presence of protic impurities is a common but often overlooked cause of dehalogenation.[2][6]

Q6: What are the best practices for setting up a cross-coupling reaction with this compound?

A6: Meticulous experimental setup is crucial.

  • Inert Atmosphere: Vigorously exclude oxygen and moisture. Use a glovebox for reagent addition or employ robust Schlenk line techniques. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also oxidize phosphine ligands.[20]

  • Degassing: Thoroughly degas your solvent(s) before use. The freeze-pump-thaw method (three cycles) is superior to simply bubbling argon or nitrogen through the liquid.[2]

  • Order of Addition: A common and effective practice is to add the solid reagents (this compound, coupling partner, base, catalyst/ligand) to the oven-dried flask first. Then, evacuate and backfill the flask with inert gas multiple times before adding the degassed solvent via syringe.

Q7: How should I properly store and handle this compound to ensure its integrity?

A7: Like many halogenated heterocycles, this compound can be sensitive to light, heat, and air over long periods.[21]

  • Storage: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light. It should be kept in a cool, dry place, preferably in a desiccator under an inert atmosphere if it is to be stored for an extended period.

  • Handling: When weighing and dispensing the reagent, do so quickly to minimize exposure to atmospheric moisture and oxygen. For highly sensitive reactions, it is best to handle the compound in a glovebox.

Section 3: Protocols & Data

Optimized Protocol: A General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and is designed to minimize dehalogenation. Optimization may be required for specific coupling partners.

  • Reagent Preparation: In a glovebox, add this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried reaction vial or Schlenk tube equipped with a stir bar.

  • Vessel Sealing: Seal the vessel, remove it from the glovebox, and place it on a stirrer hotplate.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to 60–80 °C. Lower temperatures are preferred initially.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the benzofuran byproduct.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2][4]

Table: Comparison of Reaction Conditions and Their Impact on Dehalogenation
ParameterCondition Favoring CouplingCondition Increasing Dehalogenation RiskRationale
Catalyst/Ligand Bulky, electron-rich biaryl phosphines (SPhos, XPhos) or NHCs (IPr)[5]Simple phosphines (PPh₃) or no ligandBulky ligands accelerate reductive elimination, outcompeting the dehalogenation pathway.[7][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃[4][5]NaOtBu, KOtBu, NaOH, KOH[3][4]Strong alkoxide bases can act as hydride sources. Weaker inorganic bases are less prone to this.[3]
Solvent Anhydrous, aprotic (Toluene, Dioxane, THF)[5][11]Protic (alcohols) or wet solvents; DMF at high temp.Protic solvents or water are direct sources for proto-dehalogenation.[4][6]
Temperature Lowest effective temperature (e.g., RT to 80 °C)High temperatures (>100 °C)Dehalogenation side reactions are often more prevalent at elevated temperatures.[4]
Atmosphere Strictly inert (Argon or Nitrogen)Air, oxygenOxygen degrades the active Pd(0) catalyst, potentially leading to side reactions.[20]

Section 4: Mechanistic Visualizations

Diagram 1: Troubleshooting Workflow for Dehalogenation

G start High Dehalogenation Observed q_base What base was used? start->q_base s_base_strong Switch to weaker inorganic base (K₃PO₄, Cs₂CO₃) q_base->s_base_strong Strong Alkoxide (NaOtBu) s_base_weak Base is likely not the primary issue. Proceed to Ligand Check. q_base->s_base_weak Inorganic (K₂CO₃, etc.) q_ligand What ligand was used? s_base_weak->q_ligand s_ligand_simple Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) q_ligand->s_ligand_simple PPh₃ or similar s_ligand_advanced Ligand may be suitable. Check Temp & Purity. q_ligand->s_ligand_advanced Biarylphosphine or NHC q_purity Were solvents anhydrous and degassed? s_ligand_advanced->q_purity s_purity_no Use high-purity, dry, degassed solvents. Rigorously exclude air. q_purity->s_purity_no No / Unsure s_purity_yes Lower reaction temperature. Consider a pre-catalyst. q_purity->s_purity_yes Yes

Caption: A decision tree for troubleshooting dehalogenation.

Diagram 2: Competing Catalytic Pathways

G Desired Coupling (Black) vs. Dehalogenation (Red) pd0 Pd(0)L oa_complex Ar-Pd(II)-I(L) pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)-R(L) oa_complex->trans_complex Transmetalation (+ R-M) pd_hydride H-Pd(II)-I(L) oa_complex->pd_hydride Reaction with Hydride Source trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product pd_hydride->pd0 Reductive Elimination dehal_product Ar-H pd_hydride->dehal_product

Caption: Catalytic cycles showing desired vs. undesired pathways.

Section 5: References

  • Orbach, M. et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(24), 4727–4734. --INVALID-LINK--

  • Viciu, M. S. et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters, 4(14), 2229–2231. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. --INVALID-LINK--

  • Merchant, R. R. et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(41), 11333–11339. --INVALID-LINK--

  • Al-Zoubi, R. M. et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10224–10229. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands. --INVALID-LINK--

  • Sharma, D. et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. Communications Chemistry, 4(1), 1-10. --INVALID-LINK--

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. --INVALID-LINK--

  • The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • Hama, T. et al. (2011). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 133(49), 19854–19865. --INVALID-LINK--

  • Wang, T. et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Catalysts, 11(11), 1335. --INVALID-LINK--

  • Navarro, O. et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. --INVALID-LINK--

  • BenchChem. (2025). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. --INVALID-LINK--

  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--

  • Reddit. (2019). significant dehalogenation in stille coupling. --INVALID-LINK--

  • Jones, W. D., & Kuykendall, V. L. (1991). Effects of phosphine on structure and reductive elimination reactions of (C sub 5 Me sub 5 )Rh(PR sub 3 )PhH complexes. Inorganic Chemistry, 30(12), 2615–2622. --INVALID-LINK--

  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. --INVALID-LINK--

  • Ruijter, E. et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16019. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. --INVALID-LINK--

  • Kashani, S. K. et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate. --INVALID-LINK--

  • Szymański, P. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. --INVALID-LINK--

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. --INVALID-LINK--

  • BenchChem. (2025). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. --INVALID-LINK--

  • Protchenko, A. V. et al. (2021). Phosphine-catalysed reductive coupling of dihalophosphanes. Chemical Communications, 57(91), 12151-12154. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. --INVALID-LINK--

  • BenchChem. (2025). impact of base selection on the outcome of 5-Iodofuran-2-amine reactions. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. --INVALID-LINK--

  • Advanced Materials Technology. (n.d.). HALO® SMALL MOLECULE COLUMN CARE & USE SHEET. --INVALID-LINK--

  • Al-Amin, M. et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Organics, 4(1), 1-12. --INVALID-LINK--

  • Nasiri, F. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(28), 16670-16694. --INVALID-LINK--

  • Bellinger, R. A., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. --INVALID-LINK--

  • Iskra, J. (Ed.). (2012). Halogenated Heterocycles. Springer. --INVALID-LINK--

  • Li, J. et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. --INVALID-LINK--

  • Buchwald, S. L. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. --INVALID-LINK--

References

"workup procedure to remove impurities from 2-Iodobenzofuran synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodobenzofuran. As a key intermediate in medicinal chemistry and materials science, obtaining high-purity this compound is critical for the success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the post-reaction workup and purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers encounter.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route, but for common methods like the iodocyclization of 2-alkynylphenols, you can anticipate:

  • Unreacted Starting Materials: Such as the 2-alkynylphenol precursor.

  • Excess Iodinating Reagent: Molecular iodine (I₂) is a frequent culprit, along with reagents like N-Iodosuccinimide (NIS).[1]

  • Catalyst-Related Residues: If your reaction uses a catalyst (e.g., triphenylphosphine), byproducts like triphenylphosphine oxide are common and can be challenging to remove.[2][3]

  • Reaction Byproducts: This can include small amounts of isomers or di-iodinated species.[4]

  • Polymeric Material: Harsh acidic or high-temperature conditions can sometimes lead to the formation of dark, tar-like substances.[4]

Q2: My reaction mixture is a dark brown/purple color. Is this normal and how do I remove it?

A2: Yes, a dark color, typically from residual molecular iodine (I₂), is very common. This color is easily removed during the aqueous workup by washing the organic layer with a reducing agent solution. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard practice. It reacts with iodine to form colorless iodide salts, which are readily extracted into the aqueous phase.

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the initial workup. What do they likely represent?

A3: Multiple spots indicate an impure mixture. Based on typical polarities:

  • Baseline Spot: Highly polar impurities like inorganic salts or very polar organic byproducts.

  • Low Rf Spot (Closer to Baseline): Often unreacted starting materials (especially if they contain polar groups like a phenol -OH) or highly polar byproducts like triphenylphosphine oxide.

  • Mid-High Rf Spot: This is typically where you expect your this compound product to be, as it is a relatively non-polar molecule.

  • High Rf Spot (Closer to Solvent Front): Very non-polar impurities, potentially including non-polar byproducts or grease.

Q4: What is a good starting solvent system for flash column chromatography of this compound?

A4: A good starting point for developing your chromatography method is a low-polarity mobile phase. Begin with a mixture of Hexanes (or Petroleum Ether) and Ethyl Acetate. A typical starting ratio would be 98:2 or 95:5 (Hexanes:Ethyl Acetate). You can optimize this ratio based on your initial TLC results to achieve good separation between your product and impurities.[5][6]

Q5: My crude product is a solid. Can I purify it by recrystallization instead of chromatography?

A5: Yes, recrystallization is an excellent and often preferred method for purifying solid compounds if the initial purity is reasonably high (>90%).[7] The key is finding a suitable solvent or solvent system where this compound is soluble when hot but has low solubility when cold.[8][9] Common solvents to screen include ethanol, isopropanol, or a mixed solvent system like Hexane/Ethyl Acetate.[10]

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific experimental problems.

Problem 1: Persistent Color in the Organic Layer After Thiosulfate Wash
  • Causality: If a standard sodium thiosulfate wash does not fully decolorize the organic layer, it could indicate that the amount of residual iodine is very high, or that other colored, organic impurities are present. Tar-like substances formed from polymerization can also impart a dark color.[4]

  • Solution:

    • Repeat the Wash: Perform a second or even third wash with fresh, saturated sodium thiosulfate solution. Shake the separatory funnel vigorously for at least 30-60 seconds each time.

    • Consider Activated Carbon: If the color persists and is suspected to be from a non-iodine organic impurity, you can treat a solution of your crude product with a small amount of activated carbon. Dissolve the crude material in a suitable organic solvent, add a spatula tip of activated carbon, heat gently and stir for 5-10 minutes, and then filter the mixture through a pad of Celite to remove the carbon before proceeding with concentration and further purification.[8]

Problem 2: Formation of an Emulsion During Aqueous Extraction
  • Causality: Emulsions are a stable mixture of the organic and aqueous layers that refuse to separate. They are often caused by the presence of soap-like byproduct molecules or very fine particulate matter at the interface.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and forces the organic solvent out.[2]

    • Filter: If a solid precipitate appears to be causing the emulsion, filter the entire mixture through a pad of Celite or glass wool under vacuum. The layers should then separate in the filter flask.

Problem 3: Removing Triphenylphosphine Oxide (TPPO)
  • Causality: TPPO is a common byproduct in reactions using triphenylphosphine, such as certain variations of iodocyclization.[1] It is notoriously difficult to remove because its polarity is often very similar to that of many target products, causing it to co-elute during chromatography.

  • Solution:

    • Solvent Precipitation: TPPO is poorly soluble in non-polar solvents. After concentrating your crude reaction mixture, try suspending the residue in a cold solvent like diethyl ether or a mixture of hexanes and ether. The TPPO may precipitate as a white solid, which can be removed by filtration.[2]

    • Acidic Wash (for basic products): If your target molecule is basic, you can perform an acidic wash. TPPO is not basic and will remain in the organic layer. This is not applicable to this compound, which is neutral.

    • Optimized Chromatography: While challenging, it is possible to separate TPPO using flash chromatography. Use a very long column and a low-polarity eluent system with a shallow gradient. TPPO is UV-active, making it easy to track.[2]

Part 3: Standardized Purification Protocols

Protocol 1: Standard Aqueous Workup Procedure

This protocol is designed to quench the reaction and remove the majority of inorganic and water-soluble impurities.

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature. If the reaction was run at elevated temperatures, use an ice bath for initial cooling.

  • Quench with Thiosulfate: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume of the thiosulfate solution should be roughly equal to the reaction volume.

  • Extract the Product: Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane). The volume should be sufficient to dissolve your product completely.

  • Wash and Separate: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to separate. Drain the aqueous layer. The organic layer should now be colorless. If not, repeat the wash with fresh Na₂S₂O₃ solution.

  • Neutralizing Wash (Optional): If the reaction was run under acidic conditions, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and aids in layer separation.[2]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 10-15 minutes.

  • Concentrate: Filter the dried organic solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This is the primary method for purifying the crude product.[11]

  • TLC Optimization: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (Hexanes) and a more polar solvent (Ethyl Acetate). The ideal system will give your product an Rf value of approximately 0.25-0.35 and show clear separation from all impurities.

  • Column Packing: Select an appropriately sized column. A general rule is to use a mass of silica gel that is 40-100 times the mass of your crude sample. Pack the column using the "wet-packing" method with your chosen eluent system, ensuring there are no air bubbles or cracks in the silica bed.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5][12]

  • Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply gentle air pressure to begin the elution. Collect fractions in an ordered array of test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain your pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

Use this protocol for final purification if the product obtained from chromatography is a solid but still contains minor impurities, or if the crude product is already of high purity.[7][8]

  • Solvent Selection: In a small test tube, add a small amount of your solid product. Add a potential recrystallization solvent (e.g., ethanol, hexanes) dropwise at room temperature. A good solvent will not dissolve the solid at room temperature. Heat the test tube; a good solvent will dissolve the solid completely when hot.[10]

  • Dissolution: Place the bulk of your solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate, swirling continuously. Add the minimum amount of hot solvent required to just fully dissolve the solid.[13]

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry completely under vacuum.

Part 4: Visual Workflows and Data

Diagrams

Workup and Purification Workflow for this compound cluster_Reaction Reaction cluster_Workup Aqueous Workup cluster_Purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Impurities, I₂) Quench 1. Quench (e.g., Na₂S₂O₃) Reaction_Mixture->Quench Extract 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Wash 3. Brine Wash Extract->Wash Dry 4. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product Chromatography Flash Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Solid, >95% Pure Pure_Product Pure this compound Chromatography->Pure_Product High Purity Recrystallization->Pure_Product

Caption: General workflow from crude reaction mixture to pure this compound.

TLC Troubleshooting Logic start Analyze Crude on TLC decision1 Single Spot with Correct Rf (~0.3)? start->decision1 decision2 Multiple Spots? decision1->decision2 No action1 Proceed to Large-Scale Chromatography decision1->action1 Yes action2 Identify Spots (Co-spot with SM) decision2->action2 Yes decision3 Spots Overlapping (Poor Separation)? action3 Optimize Eluent System: Adjust Polarity decision3->action3 Yes action2->decision3 action3->action1 Optimized action4 Try a Different Solvent System (e.g., DCM/Hexanes) action3->action4 Still Poor action4->action1 Optimized

Caption: Decision-making process based on initial TLC analysis.

Data Presentation

Table 1: Typical TLC Profile for this compound Purification (Silica Gel, 95:5 Hexanes:Ethyl Acetate)

CompoundTypical Rf ValueUV VisualizationNotes
This compound (Product) ~0.35StrongThe target compound.
2-Alkynylphenol (Starting Material) ~0.20StrongMore polar than the product due to the free -OH group.
Triphenylphosphine Oxide (Byproduct) ~0.15 - 0.25StrongPolarity can be close to the starting material.
Non-polar Byproduct ~0.70Weak/StrongCould be from various side reactions.

Part 5: References

  • BenchChem. (2025). Common side reactions in the synthesis of 2-butyl-5-iodofuran. BenchChem Technical Support. 4

  • King Group. (n.d.). Successful Flash Chromatography. King Group. 5

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 6

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. 2

  • The Royal Society of Chemistry. (2012). Preparation of Functional Benzofurans and Indoles via Chemoselective Intramolecular Wittig Reactions Supporting Information. Chemical Communications. 3

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Benzofuran Isomers. BenchChem. 11

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. 14

  • MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. 1

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. 7

  • MDPI. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 15

  • ResearchGate. (2025). General methods for flash chromatography using disposable columns. 12

  • Chemistry LibreTexts. (2023). Recrystallization. 8

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. 10

  • Sigma-Aldrich. (n.d.). 2-Iodo-benzofuran. --INVALID-LINK--

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements. 16

  • Organic Chemistry Portal. (2018). Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. 17

  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. 18

  • ResearchGate. (2012). Synthesis of functionalized benzofurans by iodocyclization reaction of alkynylanisoles. 19

  • MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. 20

  • ACS Publications. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. 21

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. 22

  • Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof. --INVALID-LINK--

  • Thieme. (n.d.). Synthesis of 5-Iodobenzofurans and 6-Iodobenzopyrans via Direct Iodination with Mercury(II) Oxide-Iodine Reagent. 23

  • BenchChem. (2025). Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran for High Purity. BenchChem. 9

  • Google Patents. (n.d.). CN108675972B - Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran. --INVALID-LINK--

References

Validation & Comparative

A Comparative Kinetic Analysis of Sonogashira Couplings with Halobenzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Its power lies in the creation of carbon-carbon bonds, specifically sp²-sp, under generally mild conditions.[2] This versatility has made it indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

Benzofurans are a privileged heterocyclic scaffold found in numerous biologically active compounds and natural products. The functionalization of the benzofuran core, often achieved via cross-coupling reactions, is a critical step in drug discovery and development. The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are themselves versatile handles for further chemical transformations.

This guide provides an in-depth comparative analysis of the reaction kinetics of Sonogashira coupling with different halobenzofurans (iodo-, bromo-, and chloro-). Understanding these kinetics is paramount for reaction optimization, catalyst selection, and efficient scale-up. We will delve into the mechanistic underpinnings that dictate reactivity, present comparative experimental data, and provide a robust, self-validating protocol for researchers to conduct their own kinetic analyses.

Mechanistic Overview: The "Why" Behind Reactivity Differences

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[3] The widely accepted mechanism provides a clear rationale for the observed differences in reactivity among aryl halides.

The Palladium and Copper Catalytic Cycles

The palladium cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X). This is followed by a transmetalation step with a copper acetylide (formed in the copper cycle) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1]

The key to understanding the kinetic differences lies in the oxidative addition step. This step, which involves the cleavage of the carbon-halogen (C-X) bond of the benzofuran, is broadly accepted as the rate-determining step (RDS) of the overall reaction.[3][4] The energy required to break this bond directly influences the activation energy of the reaction and, consequently, the reaction rate.

Sonogashira_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition (Rate-Determining Step) trans_complex [Ar-Pd(II)(C≡CR)L₂] pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-C≡CR trans_complex->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_cycle base Base base->cu_cycle arx Ar-X (Halobenzofuran) arx->pd_complex

Caption: The Sonogashira catalytic cycle.

Kinetic Analysis: A Comparative Study of Halobenzofurans

The strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I. This bond strength directly correlates with the activation energy for the rate-determining oxidative addition step. Consequently, the reactivity of halobenzofurans in the Sonogashira coupling follows the predictable trend:

Iodobenzofuran > Bromobenzofuran >> Chlorobenzofuran [1]

While specific kinetic data for a homologous series of halobenzofurans is not consolidated in a single study, extensive research on various aryl halides provides a robust model for predicting their behavior.[5] The following table summarizes typical activation parameters derived from temperature-dependent kinetic studies of Sonogashira reactions with different aryl halides.

Aryl Halide (Ar-X)Relative ReactivityTypical Activation Enthalpy (ΔH‡)Experimental Conditions & Commentary
Ar-I (Iodobenzofuran) Very High48 - 62 kJ mol⁻¹[5]Reactions often proceed rapidly at or slightly above room temperature. The low C-I bond energy results in a low activation barrier for the oxidative addition.[1]
Ar-Br (Bromobenzofuran) Moderate54 - 82 kJ mol⁻¹[5]Higher temperatures (e.g., 60-100 °C) are typically required to achieve reasonable reaction rates compared to iodo-analogs.[3]
Ar-Cl (Chlorobenzofuran) Low95 - 144 kJ mol⁻¹[5]Represents the most challenging substrate due to the strong C-Cl bond. Requires significantly higher temperatures and/or the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos) to facilitate the difficult oxidative addition.[3]

Key Insights from the Data:

  • Activation Enthalpy (ΔH‡): The data clearly shows a substantial increase in the activation enthalpy from aryl iodides to aryl chlorides.[5] This higher energy barrier for chlorobenzofurans is the primary reason for their sluggish reactivity and the need for more forcing reaction conditions.

  • Practical Implications: For drug development professionals, this trend has significant implications for process design. Syntheses involving iodobenzofurans are generally more energy-efficient and may tolerate a wider range of functional groups due to the milder conditions. Conversely, utilizing more cost-effective but less reactive chlorobenzofurans necessitates investment in catalyst and ligand screening, process optimization, and potentially higher energy costs for large-scale production.

Experimental Protocol for Kinetic Analysis via GC-MS

This protocol provides a reliable, self-validating method for determining the initial reaction rates of a Sonogashira coupling. The use of an internal standard is crucial for accurate quantification.

Materials and Reagents
  • Halobenzofuran (e.g., 5-iodobenzofuran, 5-bromobenzofuran)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), freshly distilled)

  • Solvent (e.g., THF or DMF, anhydrous)

  • Internal Standard (IS): A stable compound not present in the reaction mixture and with a distinct retention time (e.g., dodecane, tetradecane).

  • Quenching solution: Saturated aqueous NH₄Cl.

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄.

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a suitable capillary column (e.g., DB-5ms).

  • Thermostatically controlled reaction block or oil bath.

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware (dried).

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup (Reactants, Solvent, Base, IS) thermo 2. Thermostat & Equilibrate (Set to desired temperature) setup->thermo initiate 3. Initiate Reaction (Add Catalyst/Alkyne) thermo->initiate sample 4. Timed Sampling (t=0, 1, 2...) (Withdraw aliquot) initiate->sample quench 5. Quench & Workup (NH₄Cl, Extract, Dry) sample->quench analyze 6. GC-MS Analysis (Quantify vs. Internal Standard) quench->analyze plot 7. Data Analysis (Plot [Conc] vs. Time) analyze->plot

Caption: Workflow for kinetic analysis of the Sonogashira reaction.

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a stock solution containing the halobenzofuran, the internal standard, and the solvent in a volumetric flask. This ensures consistent concentrations for each run.

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the base (e.g., TEA, 2.0 eq). Add a calculated volume of the stock solution.

  • Catalyst Addition: Add the copper(I) iodide (e.g., 1-2 mol%) and the palladium pre-catalyst (e.g., 0.5-1 mol%).

  • Equilibration: Place the vial in the pre-heated reaction block and allow it to stir for 5-10 minutes to reach thermal equilibrium.

  • Reaction Initiation (t=0): Add the terminal alkyne (e.g., 1.2 eq) via syringe to start the reaction. Simultaneously, start a timer. Immediately withdraw the first aliquot (t=0 sample, ~50 µL).

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture. The frequency of sampling should be higher at the beginning of the reaction.

  • Quenching and Sample Preparation: Immediately quench each aliquot in a vial containing a prepared mixture of diethyl ether and saturated aq. NH₄Cl. Vortex thoroughly. Allow the layers to separate. Dilute a portion of the organic layer for GC-MS analysis.

  • GC-MS Analysis: Inject the prepared samples into the GC-MS. Determine the concentrations of the halobenzofuran and the product by comparing their peak areas to that of the internal standard, using a pre-determined response factor.

Data Analysis
  • Plot the concentration of the halobenzofuran (reactant) versus time.

  • The initial reaction rate is the absolute value of the slope of the tangent to this curve at t=0. For reactions that are pseudo-first-order in the aryl halide, a plot of ln([ArX]) vs. time will yield a straight line with a slope of -k_obs.

  • Compare the initial rates obtained for iodo-, bromo-, and chlorobenzofurans under identical conditions to quantify their relative reactivity.

Troubleshooting and Experimental Considerations

  • Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen and excess copper catalyst.[2] Running the reaction under an inert atmosphere (N₂ or Ar) can minimize this.

  • Catalyst Deactivation: Palladium catalysts can deactivate at high temperatures, forming palladium black. If a reaction stalls, consider catalyst stability as a potential issue.

  • Ligand Choice for Chloroarenes: For chlorobenzofurans, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the challenging oxidative addition step.[3]

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate. Amines like TEA and DIPA often serve as both the base and a co-solvent. The base is critical for deprotonating the alkyne in the copper cycle.[1]

Conclusion

The kinetic performance of halobenzofurans in the Sonogashira coupling is dictated by the fundamental principles of organometallic chemistry, with the oxidative addition step serving as the kinetic bottleneck. The reactivity trend of I > Br >> Cl is a direct consequence of the corresponding C-X bond dissociation energies. This guide provides the mechanistic understanding, comparative data, and a practical experimental protocol for researchers to explore these relationships. By applying a systematic kinetic analysis, scientists in academic and industrial settings can make more informed decisions in catalyst selection, reaction design, and the overall strategic planning for the synthesis of complex benzofuran-containing molecules.

References

A Comparative Guide to Modern Synthetic Routes for 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

The 2-substituted benzofuran motif is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its widespread importance has driven significant innovation in synthetic organic chemistry, moving beyond classical methods towards more efficient, versatile, and atom-economical strategies. This guide provides an in-depth comparison of leading-edge, alternative synthetic routes to 2-substituted benzofurans, offering objective performance analysis and actionable experimental protocols for researchers in drug discovery and chemical development.

The Limitations of Classical Approaches

Traditional methods for benzofuran synthesis, such as the Perkin reaction or cyclization of α-aryloxyketones, often suffer from harsh reaction conditions, limited substrate scope, and the generation of stoichiometric byproducts.[2][3] For instance, the McMurry reaction, while effective for some substrates, requires strong reducing agents (low-valent titanium) and can be sensitive to many functional groups.[3] These limitations necessitate the development of more sophisticated catalytic approaches that offer milder conditions, broader functional group tolerance, and greater efficiency, which are critical for modern medicinal and materials chemistry programs.

The Ascendancy of Transition Metal Catalysis

The last two decades have seen a paradigm shift towards transition metal-catalyzed reactions, particularly those employing palladium and gold. These methods leverage unique catalytic cycles to construct the benzofuran core through novel bond formations, often in a single pot, thereby increasing overall efficiency.

Strategy 1: Palladium-Catalyzed Domino Sonogashira Coupling and Cyclization

This is arguably one of the most powerful and widely adopted modern strategies for constructing 2-substituted benzofurans.[4][5] The elegance of this approach lies in its convergence: a C-C bond formation (Sonogashira coupling) followed by a C-O bond formation (intramolecular cyclization) can often be performed in a single reaction vessel as a domino or cascade sequence.[1][6]

Mechanistic Rationale

The causality of this one-pot process is rooted in the dual catalytic capability of the palladium/copper system. The reaction initiates with a standard Sonogashira cross-coupling between an o-halophenol (typically an o-iodophenol for higher reactivity) and a terminal alkyne. This forms a key 2-alkynylphenol intermediate. Subsequently, under the influence of the base and heat, an intramolecular 5-exo-dig cyclization occurs, where the phenolic oxygen attacks the alkyne to form the furan ring.[1] The choice of base (e.g., K₂CO₃, K₃PO₄, Et₃N) is critical not only for the Sonogashira step but also to facilitate the deprotonation of the phenol for the final cyclization.[1][4]

G cluster_0 Sonogashira Coupling Cycle cluster_1 Intramolecular Cyclization Pd(0) Pd(0) OxAdd Pd(II)-Aryl Complex Pd(0)->OxAdd o-Iodophenol Transmetalation Pd(II)-Aryl-Alkynyl OxAdd->Transmetalation Cu-Acetylide Reductive_Elimination 2-Alkynylphenol Transmetalation->Reductive_Elimination C-C Bond Formation Reductive_Elimination->Pd(0) Deprotonation Phenoxide Intermediate Reductive_Elimination->Deprotonation Base Cyclization Vinyl Anion Deprotonation->Cyclization 5-exo-dig Attack Product 2-Substituted Benzofuran Cyclization->Product Protonation

Caption: Domino Sonogashira/Cyclization Pathway.
Comparative Performance Data

The efficiency of this domino reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions.

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield Range (%)Reference
PdCl₂(PPh₃)₂ (2.5) / CuI (5)Et₃N (1.2)Acetonitrile70-902-20Varies[4]
Pd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)DMF1001275-92[3]
PEPPSI-MIC complex (2)K₃PO₄ (2)DMSO901065-95[1]

PEPPSI-MIC: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation - Mesoionic Carbene

Validated Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is adapted from established procedures for the domino Sonogashira coupling and cyclization.[1][4]

  • Vessel Preparation: To a dry Schlenk tube, add PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol, 2.5 mol%), and Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 2-iodophenol (220 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent and Reagents: Add anhydrous acetonitrile (5 mL) followed by triethylamine (167 µL, 1.2 mmol, 1.2 equiv.) and phenylacetylene (122 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 2-phenylbenzofuran.

Strategy 2: Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold catalysis has emerged as a uniquely powerful tool for synthesizing benzofurans from o-alkynylphenols and their derivatives.[7][8] The high carbophilicity ("alkyne-philicity") of gold(I) catalysts allows for the efficient activation of the alkyne C-C triple bond towards nucleophilic attack by the phenolic oxygen, often under exceptionally mild conditions.[9]

Mechanistic Rationale

The catalytic cycle begins with the coordination of the cationic gold(I) catalyst to the alkyne of the o-alkynylphenol substrate. This coordination polarizes the alkyne, making it highly electrophilic. The proximate phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization. This step forms a vinyl-gold intermediate. A subsequent protodeauration step, typically facilitated by a proton source in the reaction medium, regenerates the active gold(I) catalyst and releases the 2-substituted benzofuran product. A key advantage is the frequent room-temperature reactivity and low catalyst loadings required.[7][10]

Gold_Catalysis Start o-Alkynylphenol + [Au(I)]+ Coordination π-Complex Formation Start->Coordination Cyclization 5-exo-dig Intramolecular Attack Coordination->Cyclization VinylGold Vinyl-Gold Intermediate Cyclization->VinylGold Protodeauration Protodeauration VinylGold->Protodeauration Product 2-Substituted Benzofuran Protodeauration->Product Catalyst_Regen [Au(I)]+ Catalyst Protodeauration->Catalyst_Regen Regeneration

Caption: Gold-Catalyzed Hydroalkoxylation Cycle.
Comparative Performance Data

Gold-catalyzed methods are notable for their mildness and efficiency. Protecting the phenol as an ether (e.g., a tetrahydropyranyl ether) can also be an effective strategy, with the reaction proceeding via a cyclization/elimination cascade.[8]

Catalyst System (mol%)Additive/Co-catalystSolventTemp (°C)Time (h)Yield Range (%)Reference
IPrAuCl (1) / AgOTf (1)NoneDioxane250.5-285-99[9]
(Ph₃P)AuCl (2) / AgSbF₆ (2)NoneCH₂Cl₂251-570-95[10]
JohnPhosAuCl / AgNTf₂Ph₂SiF₂DichloroethaneVariesVariesModerate-Good[11]

IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Validated Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is representative of gold-catalyzed cyclization of o-alkynylphenols.[9]

  • Vessel Preparation: In a vial, dissolve 2-(phenylethynyl)phenol (200 mg, 1.03 mmol, 1.0 equiv.) in anhydrous dioxane (5 mL).

  • Catalyst Preparation: In a separate vial, mix IPrAuCl (6.4 mg, 0.0103 mmol, 1 mol%) and AgOTf (2.7 mg, 0.0103 mmol, 1 mol%).

  • Catalyst Activation: Add anhydrous dioxane (1 mL) to the catalyst mixture and stir for 5 minutes at room temperature in the dark. A white precipitate of AgCl will form.

  • Reaction Initiation: Add the catalyst suspension to the substrate solution via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor completion by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the pure 2-phenylbenzofuran product, which often requires no further purification.

Strategy 3: Palladium-Catalyzed C-H Activation/Arylation

Direct C-H activation is a highly desirable strategy in modern synthesis as it avoids the need for pre-functionalized starting materials (like halides or organometallics), thus reducing step count and improving atom economy.[12] For benzofuran synthesis, this often involves the direct arylation of a benzofuran core at the C2 position.[13]

Mechanistic Rationale

The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The palladium catalyst, often in a high oxidation state or assisted by an oxidant, coordinates to the electron-rich benzofuran ring. The C-H bond at the C2 position, being the most acidic and sterically accessible, is cleaved with the assistance of a base (often a carboxylate). This forms a palladacyclic intermediate. This intermediate then undergoes reductive elimination with an arylating agent (e.g., an aryl halide, diaryliodonium salt, or triarylantimony difluoride) to form the C-C bond, yielding the 2-arylbenzofuran and regenerating the active palladium catalyst.[12][13]

Pd(II) Pd(II) CMD Palladacycle Intermediate Pd(II)->CMD Benzofuran, Base Oxidative_Addition Pd(IV) Intermediate CMD->Oxidative_Addition Aryl Source (e.g., Ar-X) Reductive_Elimination Reductive_Elimination Oxidative_Addition->Reductive_Elimination C-C Formation Reductive_Elimination->Pd(II) Catalyst Regeneration Product Product Reductive_Elimination->Product 2-Arylbenzofuran

Caption: General Workflow for C-H Activation.
Comparative Performance Data

The success of C-H arylation is highly dependent on the choice of the arylating agent and the oxidant.

Catalyst (mol%)Arylating AgentOxidant/AdditiveTemp (°C)Yield Range (%)Reference
Pd(OAc)₂ (5)Ar₃SbF₂CuCl₂ (2 eq.)8060-90[12]
Pd(OAc)₂ (5)Ar-IAg₂O (0.75 eq.)50High[14]
Pd(PPh₃)₄Ar-BrK₂CO₃120Moderate-Good[15]
Validated Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is based on the C-H arylation using triarylantimony difluorides.[12]

  • Vessel Preparation: A screw-capped vial is charged with Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), CuCl₂ (67 mg, 0.5 mmol, 2 equiv.), and triphenylantimony difluoride (198 mg, 0.5 mmol, 1 equiv.).

  • Reagent Addition: Benzofuran (59 mg, 0.5 mmol, 1 equiv.) is added, followed by 1,2-dichloroethane (2 mL).

  • Reaction: The vial is sealed and the mixture is stirred at 80 °C for 24 hours under an air atmosphere.

  • Work-up: After cooling, the reaction mixture is filtered through a pad of Celite, washing with dichloromethane.

  • Purification: The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography on silica gel to afford 2-phenylbenzofuran.

Conclusion: A Strategic Comparison

MethodKey AdvantagesKey ConsiderationsBest For...
Pd-Domino Sonogashira High convergence, excellent yields, broad substrate scope, one-pot efficiency.Requires o-halophenol starting materials; may require screening of ligands/bases.Rapidly building libraries from commercially available phenols and alkynes.
Au-Catalyzed Cyclization Exceptionally mild conditions (often RT), very low catalyst loadings, high functional group tolerance.Requires synthesis of o-alkynylphenol precursors; gold catalysts can be expensive.Substrates with sensitive functional groups; final steps in a complex synthesis.
Pd-Catalyzed C-H Arylation High atom economy, avoids pre-functionalization of the benzofuran core, step-efficient.May require specific arylating agents or oxidants; regioselectivity can be a challenge for complex substrates.Late-stage functionalization of an existing benzofuran scaffold.

The choice of the optimal synthetic route to a 2-substituted benzofuran depends critically on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid library synthesis from simple building blocks, the Palladium-Domino Sonogashira approach offers unparalleled efficiency. For delicate substrates requiring mild conditions, Gold-Catalyzed Cyclization is often the superior choice. Finally, for late-stage modification or to maximize atom economy, direct C-H Activation provides a powerful and modern alternative. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to accelerate their discovery and development programs.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Iodobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthetic pathway is only half the journey. The ultimate utility of a novel compound, such as 2-Iodobenzofuran—a key building block in medicinal chemistry and material science—is fundamentally dependent on its purity. An uncharacterized or impure substance can lead to misleading biological data, failed subsequent reactions, and irreproducible results, ultimately wasting valuable time and resources.

This guide provides an in-depth comparison of analytical methods for validating the purity of synthesized this compound. It is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to make informed decisions for your specific analytical needs. All protocols and claims are grounded in established principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can unequivocally confirm the purity of a compound. A robust validation strategy employs a combination of orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and trustworthy purity profile. For a molecule like this compound, with its unique structural features (a heterocyclic benzofuran core and a heavy halogen atom), a combination of chromatographic and spectroscopic methods is essential.

This guide will compare the following core techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the primary compound and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities and providing structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and detect structurally similar impurities.

  • Elemental Analysis (EA): To verify the elemental composition and provide a fundamental check on purity.

The logical workflow for a comprehensive purity validation of this compound is illustrated below.

Purity_Validation_Workflow cluster_Synthesis Synthesis & Work-up cluster_Primary_Analysis Primary Purity Assessment cluster_Structural_Verification Structural Confirmation cluster_Fundamental_Check Fundamental Composition cluster_Conclusion Final Purity Statement Synthesis Crude this compound HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC Inject Sample GCMS GC-MS (Volatile Impurities) Synthesis->GCMS Inject Sample NMR NMR Spectroscopy (¹H, ¹³C) (Structural Integrity) Synthesis->NMR Prepare Sample EA Elemental Analysis (C, H, I) (Elemental Composition) Synthesis->EA Submit Sample Conclusion Purity > 95%? (Meets Specification) HPLC->Conclusion GCMS->Conclusion NMR->Conclusion EA->Conclusion

Caption: Logical workflow for the comprehensive purity validation of this compound.

Comparative Analysis of Key Analytical Methods

The choice of analytical technique is dictated by the specific question being asked. Are you quantifying the main peak? Identifying an unknown impurity? Confirming the core structure? The following table provides a comparative overview of the primary methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Elemental Analysis (EA)
Primary Use Quantitative purity assessment, detection of non-volatile impurities.[4]Identification of volatile/semi-volatile impurities, structural elucidation of impurities.[5][6]Unambiguous structural confirmation, detection of isomers and structurally related impurities.[7][8]Verification of elemental composition, fundamental purity check.[9][10]
Principle Differential partitioning of analytes between a stationary and a mobile phase.[11]Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[12]Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[8]Combustion of the sample to convert elements into simple gases, which are then quantified.[10][13]
Selectivity High; tunable via column chemistry and mobile phase composition.Very high, especially with mass spectrometric detection.[14]Very high for structural isomers.Low; does not distinguish between isomers.[9]
Sensitivity Good to excellent (ng to pg range), depending on the detector (e.g., UV, MS).Excellent (pg to fg range).[15]Moderate; requires mg quantities of sample.[8]Moderate (µg range).
Sample Requirements Soluble in mobile phase, non-volatile.Volatile or semi-volatile, thermally stable.Soluble in deuterated solvent (5-25 mg for ¹H, 50-100 mg for ¹³C).[8]Solid or liquid (1-3 mg).
Key Advantage Excellent for quantitative analysis and widely applicable to a broad range of compounds.[4]High resolving power and definitive identification of volatile impurities through mass spectra.[5]Provides the most detailed structural information.[8]Provides a fundamental and independent measure of purity.[16]
Limitations May not detect highly volatile or non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.Does not provide information on the nature of impurities.[9]

Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points for the analysis of this compound. In line with ICH Q2(R2) guidelines, these methods must be validated for your specific instrumentation and intended purpose to ensure they are fit for use.[1][2][17]

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To quantify the purity of this compound and detect non-volatile impurities.

  • Causality: Reversed-phase HPLC is chosen due to the non-polar nature of this compound. A C18 column provides excellent retention and separation of aromatic, heterocyclic compounds from potential polar and non-polar impurities.[18] The mobile phase, a mixture of acetonitrile and water, is standard for reversed-phase chromatography, and the gradient elution ensures that both early and late-eluting impurities are resolved. UV detection is appropriate as the benzofuran ring system is a strong chromophore.

Instrumentation and Conditions:

  • HPLC System: Standard system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient:

    • 0-1 min: 50% B

    • 1-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)

  • Run Time: 20 minutes

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile. Prepare a working standard at ~0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to ~0.1 mg/mL with the mobile phase.

  • Analysis: Inject the blank (mobile phase), the standard solution, and the sample solution.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Prep_Standard Prepare Standard (1 mg/mL in ACN) Dilute Dilute to ~0.1 mg/mL with Mobile Phase Prep_Standard->Dilute Prep_Sample Prepare Sample (~1 mg/mL in ACN) Prep_Sample->Dilute Inject Inject into HPLC Dilute->Inject Chromatogram Acquire Chromatogram Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

References

Unraveling the Reactivity of 2-Iodobenzofuran: A Comparative Guide to Reaction Mechanisms via Computational DFT Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 2-iodobenzofuran stands as a versatile building block for the construction of complex molecular architectures, many of which are at the core of pharmaceuticals and functional materials. The strategic functionalization of this scaffold, particularly through transition metal-catalyzed cross-coupling reactions, is a cornerstone of contemporary drug discovery and development. Understanding the intricate dance of atoms and electrons that governs these transformations is paramount for reaction optimization, catalyst design, and the rational synthesis of novel compounds.

This guide provides a deep dive into the computational investigation of the reaction mechanisms of this compound, with a focus on three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Heck reactions. By leveraging the predictive power of Density Functional Theory (DFT), we can dissect the catalytic cycles of these reactions, compare their energetic landscapes, and ultimately provide a framework for predicting and controlling the reactivity of this important heterocyclic motif.

The Power of a Computational Microscope: Why DFT Matters

Before delving into specific reaction pathways, it is crucial to appreciate the causality behind employing computational methods like DFT. Experimental studies provide invaluable macroscopic observations—yields, reaction rates, and product distributions. However, they often fall short of revealing the fleeting, high-energy transition states and short-lived intermediates that dictate the course of a reaction. DFT calculations act as a "computational microscope," allowing us to visualize these transient species, calculate their energies, and map out the entire energy profile of a reaction. This insight is not merely academic; it enables us to understand why a particular catalyst is effective, why a certain solvent accelerates a reaction, or why a specific side product is formed. For drug development professionals, this translates to more efficient route scouting, reduced development timelines, and the potential to design novel transformations.

A Comparative Analysis of Key Cross-Coupling Reactions of this compound

The reactivity of this compound in cross-coupling reactions is primarily dictated by the C-I bond at the 2-position of the benzofuran ring. This bond is susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle. While the initial step is common, the subsequent transformations diverge significantly depending on the coupling partner, leading to distinct reaction mechanisms and energetic profiles.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it a go-to strategy for synthesizing biaryl and vinyl-substituted benzofurans. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.

A DFT investigation into the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, ArB(OH)₂, would reveal the following mechanistic landscape:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle.[1][2][3]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] The nature of the base and solvent can significantly influence the energy barrier of this step.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition This compound Pd(II)_Intermediate Pd(II)_Intermediate Oxidative_Addition->Pd(II)_Intermediate [Benzofuran-2-yl]-Pd(II)(I)L2 Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation ArB(OH)2, Base Di-organo-Pd(II) Di-organo-Pd(II) Transmetalation->Di-organo-Pd(II) [Benzofuran-2-yl]-Pd(II)(Ar)L2 Reductive_Elimination Reductive Elimination Di-organo-Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Product Reductive_Elimination->Product 2-Arylbenzofuran

The Sonogashira Coupling: Crafting C(sp²)-C(sp) Linkages

The Sonogashira coupling provides a powerful means to introduce acetylenic functionalities onto the benzofuran core, opening avenues for further transformations and the synthesis of conjugated systems. The mechanism is believed to proceed through a dual catalytic cycle involving both palladium and copper.

A computational analysis of the Sonogashira coupling of this compound with a terminal alkyne, R-C≡C-H, would likely highlight the following key features:

  • Palladium Cycle: Similar to the Suzuki-Miyaura reaction, the cycle initiates with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The acetylide group is then transferred from copper to the palladium(II) center.

  • Reductive Elimination: The benzofuranyl and alkynyl groups are reductively eliminated to yield the 2-alkynylbenzofuran product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Intermediate Pd(II)_Intermediate Oxidative_Addition->Pd(II)_Intermediate [Benzofuran-2-yl]-Pd(II)(I)L2 Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Cu(I)-Acetylide Di-organo-Pd(II) Di-organo-Pd(II) Transmetalation->Di-organo-Pd(II) [Benzofuran-2-yl]-Pd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination Di-organo-Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product 2-Alkynylbenzofuran Reductive_Elimination->Product Terminal_Alkyne R-C≡C-H Cu_Acetylide Cu(I)-C≡CR Terminal_Alkyne->Cu_Acetylide Cu(I), Base Base Base Cu_Acetylide->Transmetalation

The Heck Reaction: Vinylation of the Benzofuran Core

The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of C-C bond formation, enabling the reaction of an unsaturated halide with an alkene.[2] For this compound, this translates to the introduction of a vinyl group at the 2-position. The catalytic cycle is distinct from the previous two examples, involving a migratory insertion and a β-hydride elimination step.

A DFT-guided exploration of the Heck reaction between this compound and a generic alkene, CH₂=CHR, would likely proceed through the following pathway:

  • Oxidative Addition: As with the other couplings, the reaction is initiated by the oxidative addition of this compound to Pd(0).

  • Migratory Insertion (Carbopalladation): The coordinated alkene inserts into the Pd-C bond of the Pd(II) intermediate. This step determines the regioselectivity of the product.

  • β-Hydride Elimination: A hydrogen atom from the carbon β to the palladium center is eliminated, forming a Pd-H species and the vinylated benzofuran product.

  • Reductive Elimination: The Pd-H species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Intermediate Pd(II)_Intermediate Oxidative_Addition->Pd(II)_Intermediate [Benzofuran-2-yl]-Pd(II)(I)L2 Migratory_Insertion Migratory Insertion Pd(II)_Intermediate->Migratory_Insertion Alkene Alkyl-Pd(II) Alkyl-Pd(II) Migratory_Insertion->Alkyl-Pd(II) Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)->Beta_Hydride_Elimination Pd-H_Species Pd-H_Species Beta_Hydride_Elimination->Pd-H_Species [H]-Pd(II)(I)L2 Product Product Beta_Hydride_Elimination->Product 2-Vinylbenzofuran Reductive_Elimination Reductive Elimination Pd-H_Species->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 Regenerated Catalyst

Quantitative Comparison of Reaction Energetics

To provide a tangible comparison of these reaction pathways, the following table summarizes representative DFT-calculated energetic data for the key steps in each mechanism. These values are based on analogous systems reported in the literature and serve as a predictive guide to the relative feasibility of each transformation. The energies are presented as Gibbs free energies (ΔG) in kcal/mol.

Reaction StepSuzuki-Miyaura (kcal/mol)Sonogashira (kcal/mol)Heck (kcal/mol)Causality and Key Influencing Factors
Oxidative Addition 15 - 2015 - 2015 - 20Often the rate-determining step. The C-I bond strength and the electron density at the palladium center are critical. The benzofuran ring may slightly modulate the energy compared to a simple iodobenzene.
Transmetalation / Migratory Insertion 10 - 155 - 1012 - 18For Suzuki-Miyaura, the choice of base is crucial for activating the boronic acid. In Sonogashira, the formation of the copper acetylide is highly favorable. For the Heck reaction, the electronics and sterics of the alkene influence the insertion barrier.
Reductive Elimination / β-Hydride Elimination -25 to -30-20 to -255 - 10Reductive elimination is typically highly exergonic and irreversible. β-hydride elimination in the Heck reaction can be reversible and is a key factor in determining product selectivity.

Disclaimer: The energetic values presented are representative and intended for comparative purposes. Actual values will vary depending on the specific substrates, ligands, solvent, and level of theory used in the DFT calculations.

Experimental Protocol for a Representative DFT Study

For researchers wishing to perform their own computational investigations, the following protocol outlines a standard workflow for studying the reaction mechanism of this compound in a cross-coupling reaction.

DFT_Workflow Start Start Geometry_Optimization_Reactants 1. Geometry Optimization of Reactants and Catalyst Start->Geometry_Optimization_Reactants Transition_State_Search 2. Transition State (TS) Search for each elementary step Geometry_Optimization_Reactants->Transition_State_Search Frequency_Calculation 3. Frequency Calculation to confirm TS (one imaginary frequency) Transition_State_Search->Frequency_Calculation IRC_Calculation 4. Intrinsic Reaction Coordinate (IRC) Calculation to connect TS to minima Frequency_Calculation->IRC_Calculation Geometry_Optimization_Products 5. Geometry Optimization of Intermediates and Products IRC_Calculation->Geometry_Optimization_Products Single_Point_Energy 6. Single-Point Energy Calculation with a larger basis set Geometry_Optimization_Products->Single_Point_Energy Construct_Energy_Profile 7. Construct the final reaction energy profile Single_Point_Energy->Construct_Energy_Profile End End Construct_Energy_Profile->End

  • Software and Methodology:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Functional: A hybrid functional such as B3LYP or M06-2X is often a good starting point.

    • Basis Set: A basis set of at least 6-311+G(d,p) for main group elements and a relativistic pseudopotential basis set like LANL2DZ for iodine and palladium is recommended.

  • Step-by-Step Computational Procedure:

    • Geometry Optimization: Optimize the geometries of all reactants, catalysts, intermediates, and products.

    • Transition State Search: Locate the transition state for each elementary step (e.g., oxidative addition, transmetalation). This is often the most challenging part of the calculation.

    • Frequency Analysis: Perform a frequency calculation on all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).

    • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that a transition state connects the correct reactant and product, an IRC calculation should be performed.

    • Solvation Effects: Include the effects of the solvent using a continuum solvation model (e.g., PCM, SMD) for more accurate energetics.

    • Energy Profile Construction: Combine the calculated energies to construct a complete reaction energy profile.

Conclusion and Future Outlook

This guide has provided a comparative overview of the reaction mechanisms of this compound in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, grounded in the principles of computational DFT studies. By dissecting the catalytic cycles and comparing their energetic landscapes, we gain a deeper understanding of the factors that govern the reactivity of this important heterocyclic building block.

While this guide offers a robust framework, it is important to recognize that the field of computational chemistry is constantly evolving. The development of new functionals, more efficient algorithms, and the increasing availability of high-performance computing resources will undoubtedly lead to even more accurate and insightful predictions in the future. For researchers in drug discovery and development, embracing these computational tools will be essential for navigating the complexities of modern organic synthesis and accelerating the journey from molecule to medicine.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 2-Iodobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Benzofurans

Benzofuran scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and biologically active compounds.[1] The ability to selectively functionalize the benzofuran ring is paramount for developing new molecular entities. The C2 position is a particularly common site for modification, and palladium-catalyzed cross-coupling reactions provide the most versatile and powerful tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.

This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of 2-iodobenzofuran, a readily accessible and highly reactive starting material. As a senior application scientist, my focus is not merely on presenting protocols but on elucidating the chemical reasoning behind catalyst selection, empowering researchers to troubleshoot and optimize their own synthetic routes. We will explore the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data and detailed methodologies.

The Palladium-Catalyzed Cross-Coupling Toolkit: A Mechanistic Overview

At the heart of these transformations lies a catalytic cycle that typically involves a palladium(0) active species.[2][3] While specific ligands and substrates introduce variations, the fundamental pathway remains consistent and comprises three key steps:

  • Oxidative Addition: The coordinatively unsaturated Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-iodine bond to form a Pd(II) complex. This is often the rate-determining step.[4]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd(0)L2->OxAdd Ar-I (this compound) Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OR)₂ Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd(0)L2 Ar-Ar' (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems for this compound

The choice of catalyst is dictated by the desired bond formation (C-C vs. C-N) and the specific coupling partner. Aryl iodides are highly reactive electrophiles, which allows for a broad range of conditions; however, optimizing for yield, purity, and catalyst loading remains critical.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures.[6][7] The choice of palladium source, ligand, and base is crucial for achieving high efficiency, especially when moving to more complex or sterically hindered substrates.

Expertise & Experience: While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be effective, they often require higher catalyst loadings and temperatures. Pre-formed palladium(II) complexes or palladacycles can offer superior activity at lower temperatures and loadings.[6][8][9] The use of aqueous media with an appropriate base can also provide a more sustainable and efficient protocol.[6][7]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)K₂CO₃EtOH/H₂O801261[6]
PdCl₂(dppf)Cs₂CO₃DMF110695[10]
Novel Pd(II) Complex (2 mol%)K₂CO₃EtOH/H₂O801291[6]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285[10]

Trustworthiness - A Self-Validating Protocol: The following protocol includes critical steps for ensuring reproducibility, such as the use of an inert atmosphere and degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling in Aqueous Media

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the specified palladium catalyst (e.g., PdCl₂(dppf), 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of Dioxane and Water (e.g., 4:1, 5 mL) via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating structures prevalent in materials science and natural products.[12][13] The classic system uses a palladium catalyst in conjunction with a copper(I) co-catalyst, though copper-free versions have been developed.

Expertise & Experience: A significant advancement in this area is the development of well-defined PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. These catalysts are often more robust, air-stable, and provide good to excellent yields in an open-air atmosphere, simplifying the experimental setup.[1] They are particularly effective for domino Sonogashira/cyclization reactions to build complex heterocyclic systems in one pot.[1]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(II)-PEPPSI Complex (2 mol%)K₃PO₄DMSO9010Moderate to Good[1]
PdCl₂(PPh₃)₂ / CuIEt₃NTHF608GoodGeneral Protocol[11]
Pd Nanoparticles (Biogenic)Et₃NAqueous MediaRT2470-99[14]

Experimental Protocol 2: PEPPSI-Catalyzed Sonogashira Coupling

  • Reaction Setup: In a reaction vial, combine this compound (0.50 mmol), the terminal alkyne (e.g., phenylacetylene, 0.60 mmol), and K₃PO₄ (1.00 mmol).

  • Catalyst and Solvent Addition: Add the Palladium-PEPPSI complex (2 mol%) and DMSO (approx. 2 mL).

  • Reaction Conditions: Heat the resulting mixture at 90 °C for 10 hours. The reaction can typically be run in an open-air atmosphere.

  • Workup: Cool the reaction mixture to room temperature and quench with water (approx. 20 mL).

  • Extraction and Purification: Extract the aqueous mixture with EtOAc (3 x 20 mL). Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure and purify the residue by column chromatography.[1]

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[5][15] This reaction is often more challenging than C-C couplings and is highly dependent on the ligand. The presence of the benzofuran oxygen and the potential for the amine substrate to coordinate to the palladium center necessitate a carefully chosen catalyst system.

Expertise & Experience: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands. First-generation ligands like P(o-Tol)₃ have been largely superseded by sophisticated biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) developed by the Buchwald and Hartwig groups.[16][17] These ligands accelerate the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species, leading to higher yields under milder conditions.[15][17]

Catalyst PrecursorLigandBaseSolventTemp. (°C)General YieldsReference
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80-100Good to Excellent[16][18]
Pd(OAc)₂RuPhosK₂CO₃Dioxane100Good to Excellent[16]
Pd(I) DimerBiaryl PhosphineNaOtBuToluene110Good[19]

Experimental Protocol 3: Buchwald-Hartwig Amination with a Biarylphosphine Ligand

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18]

Experimental Design and Workflow Visualization

A systematic approach is crucial for successful cross-coupling. The following workflow illustrates the key stages of the process, emphasizing the importance of an inert environment.

Experimental_Workflow start Start: Prepare Glassware (Oven-dried Schlenk tube) solids 1. Add Solids to Tube (Substrate, Base, Pd Source, Ligand) start->solids inert 2. Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) solids->inert liquids 3. Add Degassed Liquids (Solvent, Liquid Reagents via Syringe) inert->liquids react 4. Heat and Stir Reaction (Monitor by TLC or GC/MS) liquids->react workup 5. Cooldown & Workup (Filter, Extract, Wash) react->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: A step-by-step experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

Conclusion and Scientist's Perspective

The palladium-catalyzed cross-coupling of this compound is a highly developed and versatile field. For researchers in drug development and materials science, the key takeaways are:

  • For Suzuki-Miyaura reactions, while standard catalysts are effective, exploring well-defined Pd(II) complexes or aqueous protocols can significantly improve yields and sustainability.[6][7]

  • For Sonogashira couplings, modern PEPPSI-type precatalysts offer operational simplicity and high efficiency, often negating the need for strict inert atmospheres.[1]

  • For Buchwald-Hartwig aminations, the choice of a bulky, electron-rich biarylphosphine ligand is non-negotiable for achieving high yields and broad substrate scope.[16]

The protocols and comparative data presented here serve as a robust starting point. The ultimate success in the laboratory will always depend on careful experimental technique, a willingness to screen and optimize conditions, and a clear understanding of the mechanistic principles that govern these powerful catalytic systems.

References

A Comparative Guide to the Green Synthesis of 2-Iodobenzofuran: An Assessment of Key Chemical Metrics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pathways to Privileged Heterocycles

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. Among these, 2-iodobenzofuran stands out as a versatile synthetic intermediate, primed for further functionalization through a host of cross-coupling reactions. However, the synthesis of such valuable compounds often comes at an environmental cost. Traditional synthetic methodologies can involve hazardous reagents, energy-intensive processes, and the generation of significant chemical waste. In an era of increasing environmental consciousness and a drive towards sustainable chemical manufacturing, it is incumbent upon us as researchers and drug development professionals to critically evaluate and compare synthetic routes through the lens of green chemistry.

This guide provides an in-depth, objective comparison of two prominent synthetic methods for this compound, assessing their performance based on established green chemistry metrics. By moving beyond simple reaction yields, we will delve into a more holistic analysis of atom economy, waste generation, and process efficiency. This analysis aims to equip researchers with the critical insights needed to select or design synthetic pathways that are not only efficient but also environmentally responsible.

Core Principles of Green Chemistry Assessment

To provide a robust and quantitative comparison, we will employ a suite of widely recognized green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2] A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the total mass of waste produced for a given mass of product.[3] A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the final product.[3][4] Lower PMI values are indicative of more sustainable and efficient processes.

  • Reaction Mass Efficiency (RME): This metric provides a more practical measure of reaction efficiency by considering the actual masses of reactants used and the isolated yield of the product.[5]

By analyzing these metrics in concert, we can gain a comprehensive understanding of the environmental footprint of each synthetic route.

Comparative Analysis of this compound Synthesis Methods

We will now examine two distinct and experimentally validated methods for the synthesis of this compound:

Method 1: Direct Iodocyclization of 2-Ethynylphenol

This method represents a straightforward and often high-yielding approach to this compound, proceeding via an electrophilic cyclization mechanism.

Method 2: Sonogashira Coupling followed by Electrophilic Cyclization

This two-step, one-pot procedure involves a palladium- and copper-catalyzed Sonogashira coupling of an ortho-halophenol with an acetylene source, followed by an in-situ electrophilic cyclization to furnish the this compound.

Experimental Protocols

To ensure a rigorous and transparent comparison, the following detailed experimental protocols for each method are presented. These protocols are based on established literature procedures and provide the necessary data for our green chemistry metric calculations.

Experimental Protocol for Method 1: Direct Iodocyclization of 2-Ethynylphenol

  • Reaction Setup: To a solution of 2-ethynylphenol (1.0 mmol, 118.1 mg) in acetonitrile (5 mL) is added N-iodosuccinimide (NIS) (1.2 mmol, 270.0 mg).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is then diluted with ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: petroleum ether) to afford this compound.

  • Isolated Yield: 92% (224.5 mg)

Experimental Protocol for Method 2: Sonogashira Coupling and Cyclization

  • Reaction Setup: A mixture of 2-iodophenol (1.0 mmol, 220.0 mg), ethynyltrimethylsilane (1.2 mmol, 117.8 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg) in triethylamine (5 mL) is prepared in a sealed tube.

  • Reaction Execution: The reaction mixture is heated to 80°C for 4 hours. After cooling to room temperature, iodine (1.2 mmol, 304.8 mg) is added, and the mixture is stirred for an additional 2 hours.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to afford this compound.

  • Isolated Yield: 85% (207.4 mg)

Green Chemistry Metrics: A Head-to-Head Comparison

The following table summarizes the calculated green chemistry metrics for both synthetic methods.

MetricMethod 1: Direct IodocyclizationMethod 2: Sonogashira Coupling & Cyclization
Atom Economy (AE) 43.7%34.9%
Environmental Factor (E-Factor) 23.532.8
Process Mass Intensity (PMI) 24.533.8
Reaction Mass Efficiency (RME) 40.2%29.7%
Analysis and Interpretation of Results

The quantitative data presented in the table clearly demonstrates that Method 1, the direct iodocyclization of 2-ethynylphenol, exhibits superior performance across all key green chemistry metrics.

  • Atom Economy: Method 1 has a significantly higher atom economy, indicating that a larger proportion of the atoms from the starting materials are incorporated into the final this compound product. The lower atom economy of Method 2 is primarily due to the use of trimethylsilylacetylene, where the trimethylsilyl group is ultimately cleaved and becomes waste, and the generation of triethylamine hydroiodide as a byproduct.

  • E-Factor and PMI: The lower E-Factor and PMI for Method 1 signify a substantial reduction in waste generation per unit of product. This is a direct consequence of the more atom-economical nature of the reaction and the use of fewer reagents and solvents overall. The Sonogashira coupling (Method 2), with its requirement for a palladium catalyst, a copper co-catalyst, a phosphine ligand, and a larger volume of solvent, inherently carries a greater process mass burden.

  • Reaction Mass Efficiency: The higher RME of Method 1 further underscores its practical efficiency, taking into account the actual isolated yield. This indicates that for the given experimental conditions, the direct iodocyclization is more effective at converting the mass of the reactants into the desired product.

Visualizing the Synthetic Pathways and Assessment Workflow

To further clarify the discussed methodologies and the assessment process, the following diagrams are provided.

Synthetic Pathway Diagrams

G cluster_0 Method 1: Direct Iodocyclization cluster_1 Method 2: Sonogashira Coupling & Cyclization A 2-Ethynylphenol D This compound A->D Iodocyclization B N-Iodosuccinimide (NIS) B->D C Acetonitrile (Solvent) C->D E Succinimide (Byproduct) D->E generates F 2-Iodophenol K Intermediate F->K Sonogashira Coupling G Ethynyltrimethylsilane G->K H PdCl₂(PPh₃)₂ (Catalyst) H->K I CuI (Co-catalyst) I->K J Triethylamine (Base/Solvent) J->K M This compound K->M Iodination & Cyclization L Iodine L->M N Multiple Byproducts M->N generates

Caption: Reaction schemes for the synthesis of this compound.

Green Chemistry Assessment Workflow

G cluster_0 Green Chemistry Assessment Workflow A Identify Synthetic Methods B Gather Detailed Experimental Data (Reagents, Solvents, Yields) A->B C Calculate Green Chemistry Metrics (AE, E-Factor, PMI, RME) B->C D Comparative Analysis of Metrics C->D E Recommendation of Greener Route D->E

Caption: Workflow for assessing the greenness of chemical syntheses.

Field-Proven Insights and Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to not only present the data but also to provide insights into the practical implications and the reasoning behind the observed differences.

  • Simplicity and Robustness: The direct iodocyclization (Method 1) is inherently simpler, requiring fewer reagents and milder reaction conditions. This not only contributes to its superior green metrics but also translates to a more robust and scalable process in a drug development setting. Fewer components in a reaction mixture generally lead to easier purification and less batch-to-batch variability.

  • The Hidden Costs of Catalysis: While palladium-catalyzed cross-coupling reactions like the Sonogashira coupling (Method 2) are powerful tools for C-C bond formation, they introduce complexities that impact the overall greenness of a process. The use of precious metal catalysts, phosphine ligands, and often co-catalysts like copper iodide necessitates careful consideration of their lifecycle, including sourcing, potential leaching into the product, and the need for often energy-intensive purification steps to remove metal residues. While modern advancements are leading to more sustainable catalytic systems, the inherent complexity remains a factor.[2][6]

  • Solvent Selection and Waste Streams: The choice of solvent plays a significant role in the overall environmental impact of a synthesis. In Method 1, acetonitrile is used, which, while not the greenest solvent, is used in a relatively small volume. Method 2 employs triethylamine as both a base and a solvent. While this dual role can be efficient, triethylamine is a volatile and flammable solvent, and its use in larger quantities contributes to a higher PMI. Furthermore, the work-up procedures for both methods generate aqueous waste streams containing salts and organic residues that require appropriate disposal. Minimizing the volume and hazardous nature of these waste streams is a key consideration in green process design.

Conclusion and Recommendations

Based on a comprehensive analysis of key green chemistry metrics, the direct iodocyclization of 2-ethynylphenol (Method 1) is demonstrably the greener and more efficient synthetic route to this compound when compared to the Sonogashira coupling followed by cyclization (Method 2). Its superior atom economy, significantly lower E-Factor and PMI, and higher reaction mass efficiency make it the preferred choice from a sustainability perspective.

For researchers and drug development professionals, this guide highlights the importance of a quantitative, metrics-based approach to evaluating synthetic strategies. While factors such as substrate scope and functional group tolerance are critical considerations, the environmental impact of a chosen route can no longer be an afterthought. By prioritizing methods with higher atom economy and lower process mass intensity, we can collectively contribute to a more sustainable future for chemical synthesis and pharmaceutical manufacturing.

References

"benchmarking the performance of 2-Iodobenzofuran against other aryl iodides in catalysis"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The choice of the aryl iodide precursor is a critical parameter that dictates the efficiency, yield, and overall success of these transformations. This guide provides a comprehensive performance benchmark of 2-iodobenzofuran against a selection of commonly employed aryl iodides—iodobenzene, 4-iodoanisole, 4-iodotoluene, and 4-nitroiodobenzene—in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By presenting available experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers with the insights necessary to make informed decisions in substrate selection and reaction optimization.

Unveiling the Reactivity of this compound: A Comparative Analysis

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, a careful review and compilation of published data allow for a meaningful performance assessment. The following sections present a synopsis of the available data for each key reaction, followed by a discussion on the electronic and steric factors that govern the observed reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a robust method for the formation of carbon-carbon bonds, is a staple in synthetic laboratories. The performance of our aryl iodides in this reaction is summarized below.

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundArylboronic AcidData not available in comparative context------
IodobenzenePhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃DMF100295[1]
4-IodoanisolePhenylboronic AcidPd/CK₂CO₃DMFMicrowave1.592[2]
4-IodotoluenePhenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801298[3]
4-NitroiodobenzenePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100299[4]

Note: Reaction conditions are not identical across all entries and are presented to provide a general performance overview.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to construct carbon-carbon bonds between sp² and sp hybridized carbons. The reactivity of our selected aryl iodides in this transformation is outlined below.

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundTerminal AlkyneData not available in comparative context------
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389[5]
4-IodoanisolePhenylacetylenePdCl₂ / L₂K₂CO₃EtOH90-~95[6]
4-IodotoluenePhenylacetylenePd on Alumina / Cu₂O-THF/DMA80-60[7]
4-NitroiodobenzenePhenylacetylenePd(OAc)₂----Quantitative[8]

Note: Reaction conditions are not identical across all entries and are presented to provide a general performance overview.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of carbon-nitrogen bonds. The performance of the selected aryl iodides in this reaction is detailed below.

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAmineData not available in comparative context------
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater50586[9][10]
4-IodoanisoleAnilineNi(acac)₂K₃PO₄---95[10][11][12]
4-Iodotoluene4-FluoroanilineNi(acac)₂K₃PO₄---81[10][11][12]
4-NitroiodobenzeneAnilineNi(acac)₂K₃PO₄---No reaction[10][11][12]

Note: Reaction conditions are not identical across all entries and are presented to provide a general performance overview.

Mechanistic Insights: Understanding the Performance of this compound

The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, which is the initial insertion of the palladium(0) catalyst into the carbon-iodine bond. This step is influenced by both the electronic and steric properties of the aryl iodide.

Electronic Effects: The benzofuran ring system is generally considered to be electron-rich. This electron density can influence the oxidative addition step. In many cases, electron-rich aryl halides can undergo oxidative addition more readily. However, the heteroatom and the fused ring system of this compound create a unique electronic environment that can also influence catalyst coordination and subsequent steps in the catalytic cycle.

Steric Effects: The benzofuran moiety introduces more steric bulk in the vicinity of the carbon-iodine bond compared to a simple iodobenzene. This steric hindrance can potentially slow down the approach and insertion of the bulky palladium catalyst, leading to slower reaction rates compared to less hindered aryl iodides.

The lack of direct comparative data for this compound in these common cross-coupling reactions suggests that it may be a more challenging substrate compared to simple aryl iodides, or that its applications lie in more specialized areas. The interplay of its electronic and steric properties likely results in a reactivity profile that requires specific optimization of reaction conditions.

Experimental Protocols

The following are generalized, yet detailed, step-by-step protocols for the three major cross-coupling reactions discussed. These should serve as a robust starting point for experimental design and optimization.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl iodide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Iodide, Boronic Acid, Catalyst, Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Dilute E->F G Wash with Water & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.[5][13][14]

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0 mmol)

  • Solvent (e.g., THF or DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl iodide with an amine.[15][16]

Materials:

  • Aryl iodide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the aryl iodide and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycles: Visualizing the Mechanism

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle cluster_buchwald Buchwald-Hartwig Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OR)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') Pd(0)L_n_sono Pd(0)L_n Ar-Pd(II)-X(L_n)_sono Ar-Pd(II)-X(L_n) Pd(0)L_n_sono->Ar-Pd(II)-X(L_n)_sono Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)_sono->Ar-Pd(II)-C≡CR(L_n) Transmetalation (CuC≡CR) Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n_sono Reductive Elimination (Ar-C≡CR) Pd(0)L_n_buch Pd(0)L_n Ar-Pd(II)-X(L_n)_buch Ar-Pd(II)-X(L_n) Pd(0)L_n_buch->Ar-Pd(II)-X(L_n)_buch Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R'' Ar-Pd(II)-NHR'R'' Ar-Pd(II)-X(L_n)_buch->Ar-Pd(II)-NHR'R'' Amine Coordination & Deprotonation Ar-Pd(II)-NHR'R''->Pd(0)L_n_buch Reductive Elimination (Ar-NR'R'')

Simplified catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Conclusion

This guide provides a comparative framework for understanding the performance of this compound in the context of other common aryl iodides in palladium-catalyzed cross-coupling reactions. While a scarcity of direct comparative experimental data for this compound in the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions is noted, the provided protocols and mechanistic discussions offer a strong foundation for researchers to explore its utility. The unique electronic and steric profile of this compound suggests that while it may present different reactivity compared to simple aryl iodides, it holds potential for the synthesis of novel and complex benzofuran-containing molecules. Further systematic studies are warranted to fully elucidate its performance profile and unlock its full potential in catalysis.

References

The Process Chemist's Dilemma: A Cost-Effectiveness Analysis of 2-Iodobenzofuran vs. 2-Bromobenzofuran in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Benzofurans for Scalable Synthetic Applications

The benzofuran motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. Consequently, the efficient and cost-effective synthesis of functionalized benzofuran precursors is a critical consideration for any drug development program. Among the most versatile of these precursors are the 2-halobenzofurans, which serve as key building blocks for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This guide provides an in-depth technical comparison of two commonly employed 2-halobenzofurans: 2-iodobenzofuran and 2-bromobenzofuran. By examining their synthesis, cost of goods, and reactivity in widely used cross-coupling reactions, we aim to equip researchers and process chemists with the data necessary to make informed decisions for large-scale synthetic campaigns.

Executive Summary

While this compound generally exhibits superior reactivity in a range of palladium-catalyzed cross-coupling reactions, leading to faster reaction times and often higher yields under milder conditions, its higher starting material cost and lower atom economy in its synthesis can make 2-bromobenzofuran a more cost-effective choice for large-scale production, particularly when the subsequent coupling reaction can be optimized to accommodate the less reactive bromo-substituent. The decision, therefore, is not straightforward and hinges on a careful evaluation of the specific synthetic context, including the complexity of the coupling partners, the desired throughput, and the overall cost sensitivity of the project.

I. Synthesis and Cost Analysis: A Tale of Two Halogens

The most direct and scalable route to both this compound and 2-bromobenzofuran is the lithiation of benzofuran at the 2-position, followed by quenching with an appropriate electrophilic halogen source. This approach, while conceptually simple, presents a number of practical considerations for large-scale synthesis, particularly concerning the handling of pyrophoric organolithium reagents and the management of exothermic reactions.

A. Synthetic Workflow

The general synthetic pathway is depicted below. The key step is the deprotonation of benzofuran with an organolithium reagent, typically n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperature to form the 2-lithiobenzofuran intermediate. This intermediate is then quenched with either iodine (I₂) or bromine (Br₂) to yield the corresponding 2-halobenzofuran.

G cluster_synthesis Synthesis of 2-Halobenzofurans Benzofuran Benzofuran nBuLi n-Butyllithium in THF, -78 °C Benzofuran->nBuLi Deprotonation 2_Lithiobenzofuran 2-Lithiobenzofuran Intermediate nBuLi->2_Lithiobenzofuran I2 Iodine (I₂) 2_Lithiobenzofuran->I2 Quench Br2 Bromine (Br₂) 2_Lithiobenzofuran->Br2 Quench 2_Iodobenzofuran 2_Iodobenzofuran I2->2_Iodobenzofuran 2_Bromobenzofuran 2_Bromobenzofuran Br2->2_Bromobenzofuran

General synthetic workflow for 2-halobenzofurans.
B. Cost-Effectiveness Evaluation

To provide a tangible comparison, we have estimated the raw material cost to synthesize one kilogram of each 2-halobenzofuran, assuming typical laboratory-scale yields and current bulk pricing for the necessary reagents.

ReagentMolar Mass ( g/mol )Density (g/mL)Cost (USD/kg or L)Stoichiometry (vs. Benzofuran)
Benzofuran118.131.09~100/kg1.0
n-Butyllithium (2.5 M in hexanes)64.060.68~150/L1.1
Iodine253.81-~50/kg1.1
Bromine159.813.1~40/kg1.1

Cost Analysis per Kilogram of Product:

ProductMolar Mass ( g/mol )Assumed Yield (%)Benzofuran (kg)n-BuLi (L)Halogen (kg)Estimated Raw Material Cost (USD)
This compound 244.04850.531.761.28~290
2-Bromobenzofuran 197.03850.662.200.89~200

Disclaimer: This is a simplified cost analysis based on publicly available bulk pricing and assumed yields. Actual costs in a large-scale manufacturing setting will vary based on supplier agreements, process optimization, labor, and waste disposal costs.

From this analysis, the raw material cost for producing 2-bromobenzofuran is significantly lower than that of this compound. This is primarily due to the lower cost and lower molecular weight of bromine compared to iodine.

II. Performance in Cross-Coupling Reactions: Reactivity vs. Cost

The choice between this compound and 2-bromobenzofuran often comes down to their performance in the subsequent cross-coupling reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This is attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)–C(sp²) bonds. Due to its higher reactivity, this compound will typically undergo Suzuki-Miyaura coupling under milder conditions (lower temperatures, shorter reaction times, and potentially lower catalyst loading) and often with higher yields compared to 2-bromobenzofuran.

FeatureThis compound2-Bromobenzofuran
Reaction Temperature Typically room temperature to 80 °CTypically 80 °C to 120 °C
Reaction Time Often < 6 hoursOften > 12 hours
Catalyst Loading Can often be used at < 1 mol%May require 1-3 mol% or more
Typical Yields Generally > 90%Can be variable, often 70-90%
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reactivity trend is particularly pronounced in this reaction. This compound is a highly efficient substrate for Sonogashira couplings, often providing excellent yields under copper-free conditions. 2-Bromobenzofuran, while still a viable substrate, typically requires higher temperatures and the use of a copper co-catalyst to achieve comparable results.

FeatureThis compound2-Bromobenzofuran
Reaction Conditions Often proceeds at room temperatureTypically requires heating (60-100 °C)
Copper Co-catalyst Often not requiredGenerally required for good yields
Reaction Time Usually 1-4 hoursCan be 6-24 hours
Typical Yields Consistently high (>90%)Good to high (75-95%), but more variable
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to other cross-coupling reactions, aryl iodides are generally more reactive than aryl bromides.[2] This means that this compound will couple with a wider range of amines, including less nucleophilic ones, under milder conditions. The amination of 2-bromobenzofuran may require more forcing conditions and more specialized, electron-rich phosphine ligands to achieve high yields.

FeatureThis compound2-Bromobenzofuran
Reaction Temperature Typically 80-100 °COften requires >100 °C
Ligand Choice More tolerant to a variety of phosphine ligandsOften requires more specialized, electron-rich ligands
Substrate Scope Broader scope of amines, including less nucleophilic onesMay be less effective with challenging amines
Typical Yields Generally high (>85%)Can be good, but more substrate-dependent

III. Experimental Protocols

The following are representative, gram-scale protocols for the synthesis of this compound and 2-bromobenzofuran, and a general protocol for a subsequent Suzuki-Miyaura cross-coupling reaction. Appropriate safety precautions must be taken when working with organolithium reagents and halogens. [2]

A. Synthesis of this compound
  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add benzofuran (11.8 g, 100 mmol) and anhydrous THF (200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (27.9 g, 110 mmol) in anhydrous THF (100 mL).

  • Slowly add the iodine solution to the 2-lithiobenzofuran solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

B. Synthesis of 2-Bromobenzofuran
  • Follow steps 1-4 as described for the synthesis of this compound.

  • In a separate flask, dissolve bromine (17.6 g, 5.7 mL, 110 mmol) in anhydrous THF (50 mL).

  • Slowly add the bromine solution to the 2-lithiobenzofuran solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Follow steps 9-11 as described for the synthesis of this compound to afford 2-bromobenzofuran as a colorless oil.

C. General Protocol for Suzuki-Miyaura Coupling of a 2-Halobenzofuran
  • To an oven-dried Schlenk flask, add the 2-halobenzofuran (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Decision-Making Framework

The selection between this compound and 2-bromobenzofuran is a strategic decision that should be guided by a holistic assessment of the synthetic project's goals.

G cluster_decision Decision Framework Start Project Goals Cost_Sensitive High Cost Sensitivity? Start->Cost_Sensitive Reactivity_Critical High Reactivity Critical? Cost_Sensitive->Reactivity_Critical No Choose_Bromo Choose 2-Bromobenzofuran Cost_Sensitive->Choose_Bromo Yes Reactivity_Critical->Choose_Bromo No Choose_Iodo Choose this compound Reactivity_Critical->Choose_Iodo Yes Optimize_Coupling Optimize Coupling Reaction Choose_Bromo->Optimize_Coupling

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Iodobenzofuran: A Protocol for Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The handling of halogenated heterocyclic compounds like 2-Iodobenzofuran demands a rigorous, scientifically-grounded approach to waste management. This guide provides a comprehensive, step-by-step protocol designed for researchers, scientists, and drug development professionals. Our objective is to not only ensure procedural compliance but also to instill a deep understanding of the chemical principles that govern these essential safety measures, thereby protecting both laboratory personnel and the environment.

Hazard Assessment & Chemical Profile of this compound

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a halogenated organic compound belonging to the benzofuran class of heterocycles, which are noted for their wide range of biological activities[1][2]. The presence of an iodine atom significantly influences its reactivity and disposal requirements.

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following characteristics[3]:

PropertyDescriptionSource(s)
CAS Number 69626-71-1[3][4]
Molecular Formula C₈H₅IO[3][4]
Appearance Colorless to light yellow liquid[5]
GHS Pictogram GHS07 (Harmful/Irritant)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][6]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C. Protect from light.[3][3]
Incompatibilities Strong oxidizing agents.[7] Sensitive to air and light.[7][7]

The primary hazards are irritant-based, affecting the skin, eyes, and respiratory system.[3] However, the broader category of halogenated organic compounds carries environmental risks and requires specific disposal pathways distinct from other chemical waste streams.[8][9][10]

Immediate Safety & Handling Protocols

Before any disposal procedure, the immediate handling of this compound must be conducted with the appropriate safety measures in place.

Personal Protective Equipment (PPE): A baseline of required PPE is non-negotiable when handling this compound. This standard is derived from its irritant properties and the general handling requirements for organic chemicals.

  • Eye Protection: Wear chemical safety goggles or glasses.[11]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[11]

  • Body Protection: A standard laboratory coat is mandatory to protect from splashes.[11]

  • Respiratory Protection: All handling and disposal activities should be performed within a certified chemical fume hood to mitigate inhalation risks.[10]

Emergency Exposure Procedures: In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water. If irritation persists, seek medical attention.[6][12]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][11]

Waste Characterization and Segregation: The Cornerstone of Compliant Disposal

Proper disposal begins with correct waste characterization and segregation. This is not merely an administrative step; it is a critical decision point that dictates the ultimate treatment technology for the waste. Halogenated organic compounds cannot be disposed of with non-halogenated solvents.

The Rationale for Segregation: The primary reason for this strict segregation lies in the disposal methods. Non-halogenated solvent waste is often recycled or used in fuel blending programs.[9] In contrast, halogenated waste typically requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[13] Mixing these waste streams contaminates the larger volume of non-halogenated solvent, drastically increasing disposal costs and environmental burden.[9][10]

Waste Classification for this compound: All waste containing this compound must be classified and collected as Halogenated Organic Liquid Waste or Halogenated Organic Solid Waste .

  • DO NOT mix with non-halogenated waste.[8][9]

  • DO NOT mix with aqueous waste, acidic or alkaline waste streams, or waste containing heavy metals or strong oxidizers.[9][10]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic procedure for collecting and disposing of this compound waste.

Step 1: Container Selection Choose a waste container that is in good condition, leak-proof, and chemically compatible with halogenated organic compounds. A glass or high-density polyethylene (HDPE) container with a secure, threaded cap is appropriate.[8][10] The container must be able to close to be "vapor tight" and "spill proof."[8]

Step 2: Labeling Label the waste container before adding any waste.[8] The label must be clear and unambiguous.

  • Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[10]

  • Clearly write the words "Halogenated Waste ".[8]

  • List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[8][9][10] For example:

    • "Waste this compound in Dichloromethane, ~5%"

    • "Waste this compound, neat"

Step 3: Waste Accumulation All waste must be collected in designated Satellite Accumulation Areas (SAAs) within the laboratory.[10]

  • Liquid Waste: Carefully pour residual solutions, reaction mixtures, and solvent rinses containing this compound into the designated halogenated liquid waste container.

  • Solid Waste: Items lightly contaminated with this compound, such as disposable gloves, weigh paper, and bench paper, should be collected in a separate, labeled plastic bag or container for Halogenated Organic Solid Waste .[14]

  • Acute Contamination: Empty reagent bottles or glassware grossly contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered acutely hazardous and MUST be disposed of in the halogenated liquid waste container. Subsequent rinses can also be added to the same container.

Step 4: Storage and Disposal Request Keep waste containers securely closed at all times, except when actively adding waste.[8][10] Store the container in a designated, well-ventilated area, within secondary containment to prevent spills.[10] When the container is three-quarters full, submit a chemical waste collection request to your institution's EHS department.[10]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper segregation and disposal of waste generated from procedures involving this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Waste Segregation cluster_2 Collection & Decontamination cluster_3 Final Disposal Pathway start Waste Containing This compound Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, wipes) waste_type->solid_waste Solid (Light Contamination) glass_waste Empty/Contaminated Glassware waste_type->glass_waste Solid (Gross Contamination) container_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->container_liquid container_solid Collect in Labeled 'Contaminated Solid Waste' Bag/Container solid_waste->container_solid decon Triple rinse with solvent glass_waste->decon storage Store in Satellite Accumulation Area container_liquid->storage container_solid->storage decon->container_liquid Collect all rinsate request Request EHS Pickup When Full storage->request

Caption: Decision workflow for the safe disposal of this compound waste streams.

Prohibited Disposal Methods & Special Considerations

To prevent hazardous reactions and environmental contamination, certain disposal methods are strictly forbidden.

  • Drain Disposal: NEVER dispose of this compound or any organic solvent down the sink.[8][9] This is a direct violation of environmental regulations and can harm aquatic ecosystems.[15]

  • Mixing with Bleach: Do not mix iodine-containing waste with bleach (sodium hypochlorite). This combination can generate toxic and hazardous fumes.[16]

  • Autoclaving: Do not autoclave materials significantly contaminated with this compound. The heat can vaporize the compound, creating a hazardous inhalation exposure risk and potentially damaging the autoclave.[16]

  • Evaporation: Do not allow halogenated waste to evaporate in the fume hood as a means of disposal. All waste must be collected.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring the safety of personnel, maintaining compliance with regulatory standards, and upholding their commitment to environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 2-Iodobenzofuran: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a compound like 2-Iodobenzofuran can only be safely unlocked through a rigorous and well-understood handling protocol. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation. As scientists, we understand that true safety lies not in checklists, but in a comprehensive understanding of the materials we work with. This document serves as your essential partner in mitigating risk, ensuring experimental integrity, and fostering a culture of safety in your laboratory.

Critical Safety Synopsis: Immediate Actions and Precautions

This compound is classified with a "Warning" signal word and is associated with specific, significant hazards.[1][2] Immediate understanding of these risks is paramount before any handling occurs.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Primary Routes of Exposure: Inhalation, skin contact, and eye contact.[3]

  • Core Precaution: Avoid all direct physical contact and inhalation.[3] All handling of this compound, especially outside of a sealed container, must be conducted within a certified chemical fume hood to mitigate respiratory exposure.

In-Depth Hazard Analysis

Understanding the "why" behind a safety protocol transforms it from a set of rules into an intuitive scientific practice. The hazard statements associated with this compound provide a clear directive for our protective strategy.

  • H315 - Causes Skin Irritation: This indicates that upon contact, the compound can cause inflammation, redness, itching, or blistering.[3] The mechanism often involves the disruption of the skin's lipid barrier, leading to damage. Therefore, preventing direct contact is not merely a suggestion but a critical necessity.

  • H319 - Causes Serious Eye Irritation: The mucous membranes of the eyes are exceptionally sensitive. Exposure can result in significant pain, redness, and potentially severe damage.[3] This necessitates robust eye protection that guards against not only direct splashes but also incidental contact from contaminated gloves.

  • H335 - May Cause Respiratory Irritation: Inhalation of this compound dust or vapors can irritate the lungs and respiratory system.[3] This is a key operational directive, mandating the use of engineering controls like a fume hood to contain and exhaust any airborne particles or fumes.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against the identified hazards. It is a non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing & Aliquoting Chemical splash gogglesNitrile glovesLab coatRequired (work in fume hood)
Solution Preparation Chemical splash goggles and face shieldNitrile glovesLab coatRequired (work in fume hood)
Reaction Workup Chemical splash goggles and face shieldNitrile glovesLab coatRequired (work in fume hood)
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRequired (work in fume hood)
Rationale for PPE Selection
  • Eye and Face Protection: Standard safety glasses with side shields are the absolute minimum for any laboratory work.[4] When actively handling this compound, the risk of splashes necessitates the upgrade to chemical splash goggles, which form a seal around the eyes.[5] For larger volumes or tasks with a higher splash potential, a full face shield should be worn in conjunction with goggles.[6][7]

  • Skin and Body Protection: A standard lab coat, fully buttoned with sleeves down to the wrists, is required at all times.[4] For hand protection, nitrile gloves are the lab standard, offering good resistance to a variety of chemicals.[4] Always double-check glove integrity before use and remove them using the proper technique to avoid contaminating your skin. Contaminated clothing must be removed immediately and washed before reuse.[3]

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), all manipulations of this compound that could generate dust or vapors must be performed within a properly functioning chemical fume hood.[3] The hood acts as the primary engineering control to protect the user.

Safe Handling and Operational Plan

A systematic workflow is essential for minimizing exposure and ensuring procedural safety.

Step 1: Pre-Handling Preparation
  • Designate an Area: Clearly designate a specific area within a chemical fume hood for handling this compound.

  • Assemble Materials: Ensure all necessary equipment, including weighing paper, spatulas, glassware, and waste containers, are inside the hood before introducing the chemical.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[3]

  • Don PPE: Put on all required PPE as outlined in the table above before opening the primary container.

Step 2: Handling and Use
  • Container Storage: Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Recommended storage is between 2-8°C.[2]

  • Manipulation: Open the container only within the fume hood. Handle with care to avoid generating dust. Use tools (spatulas, etc.) that will not react with the compound.

  • Post-Handling: After handling, tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

Step 3: Decontamination
  • Tools and Surfaces: Wipe down all spatulas, beakers, and the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water after all work is complete.[3][8]

Experimental Workflow Diagram

The following diagram outlines the logical flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_post Post-Handling Phase prep_area 1. Designate Area in Fume Hood verify_safety 2. Verify Eyewash/Shower prep_area->verify_safety don_ppe 3. Don Full PPE verify_safety->don_ppe weigh 4. Weigh/Measure Compound don_ppe->weigh Proceed to Handling react 5. Perform Experiment weigh->react seal 6. Securely Seal Container react->seal decontaminate 7. Decontaminate Surfaces & Tools seal->decontaminate Proceed to Post-Handling dispose_waste 8. Dispose of Contaminated Items decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.